Chloroprocaine

Catalog No.
S579674
CAS No.
133-16-4
M.F
C13H19ClN2O2
M. Wt
270.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroprocaine

CAS Number

133-16-4

Product Name

Chloroprocaine

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3

InChI Key

VDANGULDQQJODZ-UHFFFAOYSA-N

SMILES

Array

solubility

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/
1.30e+00 g/L

Synonyms

2-chloroprocaine, chlor-procaine, chloroprocaine, chloroprocaine hydrochloride, Nesacaine, Nesacaine MPF

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl

The exact mass of the compound Chloroprocaine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.665 mg/ml1.30e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Chloroprocaine's Mechanism of Action on Voltage-Gated Sodium Channels

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Chloroprocaine is a short-acting local anesthetic (LA) of the amino-ester class that has seen renewed clinical and research interest, particularly for short-duration procedures like obstetric epidural anesthesia and spinal blocks. Its pharmacological profile is characterized by an extremely rapid onset of action and a very short duration of anesthetic effect, largely attributable to its rapid metabolism by plasma cholinesterases, which minimizes systemic toxicity [1] [2]. For researchers and drug development professionals, this compound serves as a compelling template for designing safer local anesthetics with controllable duration. The core mechanism of action, shared across LA drugs, is the voltage- and use-dependent inhibition of voltage-gated sodium (Na(_V)) channels, which are responsible for the initiation and propagation of action potentials in excitable cells [3] [4]. This whitepaper provides a detailed technical analysis of this mechanism, synthesizing foundational pharmacology with recent structural insights to offer a comprehensive resource for scientific audiences.

Core Molecular Mechanism of Action

Primary Target: Voltage-Gated Sodium Channels (Na(_V))

The primary molecular target of this compound is the α-subunit of the voltage-gated sodium channel [4]. This large transmembrane protein comprises four homologous domains (DI-DIV), each with six transmembrane segments (S1-S6). The S5-S6 segments from each domain form the central pore, while the S4 segments act as voltage sensors [4]. This compound acts as a reversible pore blocker, binding within the channel's inner vestibule to physically occlude sodium ion (Na(^+)) permeation, thereby inhibiting the rapid sodium influx required for the depolarization phase (phase 0) of the action potential [1] [2].

The Modulated Receptor Hypothesis and State-Dependent Block

This compound's interaction with the Na(_V) channel is best explained by the Modulated Receptor Hypothesis [4]. This model posits that the affinity of the LA binding site is not static but is allosterically "modulated" by the conformational state of the channel—resting (closed), open, or inactivated.

  • State-Dependent Affinity: this compound exhibits low affinity for the Na(_V) channel in its resting state (at normal, hyperpolarized membrane potentials). Its affinity increases dramatically when the channel opens or enters the inactivated state following depolarization [4]. This state-dependent binding is a critical therapeutic feature, as it confers use-dependence (also called phasic block), meaning the drug's inhibitory effect is more pronounced in rapidly firing neurons (e.g., pain pathways) than in quiescent ones [4] [5].
  • Molecular Mechanism of State-Dependence: During depolarization, the S6 segments of the channel undergo a conformational change that widens the intracellular entrance to the pore. This creates a high-affinity binding site and facilitates access for charged drug molecules. A key residue for this interaction is a phenylalanine in the DIV-S6 segment [4]. Binding to this residue is believed to stabilize the inactivated state of the channel and may physically hinder the movement of the S6 helices, contributing to pore occlusion.

The following diagram illustrates the access pathways and state-dependent binding of this compound to the Na(_V) channel.

G A This compound Molecule (Cationic & Neutral Forms) B Neuronal Membrane A->B Sub        Hydrophilic Pathway(Charged Cation)Hydrophobic Pathway(Neutral Base)     B->Sub:left Cationic Form Direct Pore Access B->Sub:right Neutral Form Membrane Diffusion C Voltage-Gated Sodium Channel D High-Affinity Binding Site in Open/Inactivated Channel Sub:left->D Binds from Cytoplasm Sub:right->D Protonates & Binds E Inhibition of Action Potential D->E Reversible Block Stops Na+ Influx

This compound utilizes hydrophilic and hydrophobic pathways to reach its binding site within the sodium channel pore, with high-affinity binding occurring when the channel is in an open or inactivated state.

Differential Nerve Block and Order of Sensation Loss

The effect of this compound is not uniform across all nerve fibers. This differential blockade arises from anatomical and physiological differences between fiber types. In general, smaller-diameter, thinly myelinated or unmyelinated fibers are blocked before larger, heavily myelinated ones [2] [6]. Consequently, sensation is lost in the following order:

  • Autonomic function (sympathetic tone)
  • Pain and temperature sensation
  • Light touch, pressure, and proprioception
  • Skeletal muscle motor function [2]

This differential effect is crucial for its clinical utility, allowing for sensory anesthesia without complete muscle paralysis.

Structural and Physicochemical Determinants of Action

Molecular Structure and Access Pathways

The this compound molecule shares the common LA structure of a lipophilic aromatic ring (a benzoic acid derivative), a hydrophilic tertiary amine, and an ester linkage connecting the intermediate alkyl chain [3] [7].

  • Ester Linkage: The ester bond defines its classification and dictates its metabolism by plasma pseudocholinesterases, resulting in a very short plasma half-life (approximately 21-25 seconds in vitro) [1]. One metabolite is para-aminobenzoic acid (PABA), which is associated with allergic reactions in a small subset of patients [2].
  • Access Pathways: The molecule's pKa of 8.7 means that at physiological pH (7.4), the majority of molecules exist in a positively charged, cationic form (BH(^+)) [2] [3]. A smaller fraction remains an uncharged, neutral base (B). The neutral base can diffuse freely through the lipid membrane (the hydrophobic pathway). Once inside the cytoplasm, it can re-equilibrate and the cationic form can then bind to the LA receptor site. The charged form can also access its binding site directly via the hydrophilic pathway when the channel is open, entering from the cytoplasmic side [3] [4]. Recent cryo-EM structures suggest that side fenestrations in the channel protein that face the lipid membrane may also provide direct access for LAs to the pore, supporting the idea of membrane-based access pathways [3].
Key Pharmacokinetic and Physicochemical Properties

The following table summarizes the key physicochemical and pharmacokinetic properties of this compound that directly influence its mechanism of action and clinical profile [1] [2] [3].

Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound

Property Value/Range Functional Implication
Chemical Class Amino-ester Rapid plasma metabolism by pseudocholinesterase.
pKa 8.7 >85% cationic at pH 7.4; theoretically slow onset, but overcome by high dosing.
Partition Coefficient Low (Lipophilicity) Low potency; correlates with its short duration of action.
Protein Binding Very Low (~30-40%) Short duration of action due to minimal tissue binding.
Onset of Action Rapid (6-12 minutes) Due to large diffusion gradient from high doses enabled by low toxicity.
Plasma Half-Life (in vitro) ~21-25 sec (Adults) Extremely rapid hydrolysis minimizes risk of systemic toxicity (LAST).
Metabolism Plasma esterases (ocular: nonspecific esterases) Metabolized to 2-chloro-4-aminobenzoic acid and diethylaminoethanol.

The paradox of this compound—a high pKa yet a rapid onset—is explained clinically. Its rapid metabolism permits the safe administration of large doses, creating a steep concentration gradient that drives diffusion to the nerve, thus accelerating onset despite unfavorable ionization [2].

Experimental Methodologies for Mechanistic Study

Elucidating the detailed mechanism of Na(_V) channel blockers like this compound requires a combination of electrophysiological, molecular biological, and structural techniques. The following diagram outlines a generalized workflow for such investigations.

G cluster_1 Detailed Electrophysiology Workflow A 1. Hypothesis Generation & Target Selection B 2. In Vitro Electrophysiology A->B e.g., NaV1.7 for pain C 3. Molecular & Structural Biology A->C e.g., Mutagenesis D 4. In Vivo & Ex Vivo Validation A->D e.g., Nerve Block E 5. Data Integration & Model Refinement B->E B1 Heterologous Expression (Xenopus oocytes, HEK cells) C->E D->E B2 Voltage-Clamp Protocol B1->B2 B3 Data Analysis B2->B3

A generalized experimental workflow for investigating the molecular mechanism of sodium channel blockers, integrating electrophysiology, molecular biology, and in vivo models.

Key Electrophysiological Protocols

Voltage-Clamp electrophysiology, particularly using heterologous expression systems (e.g., HEK293 cells, Xenopus oocytes) expressing specific Na(_V) isoforms, is the cornerstone for studying LA mechanism [4]. Key protocols include:

  • Tonic Block: The cell is held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A low-frequency depolarizing pulse protocol is applied before and after drug application. Tonic block measures the fraction of channels blocked without prior activation.
  • Use-Dependent Block: The cell is subjected to a rapid train of depolarizing pulses (e.g., 10 Hz for 1-2 seconds). Use-dependent block accumulates with each pulse as more channels are driven into the open/inactivated high-affinity state, quantifying the phasic nature of the block [4] [5].
  • Analysis of Gating Currents: By measuring the movement of the gating charges (S4 segments) in the absence of ionic current, researchers can determine if the drug (e.g., this compound) affects voltage-sensor movement, which some studies suggest occurs with LA binding [4].
Molecular Biology and Mutagenesis

Site-Directed Mutagenesis is used to probe the LA binding site. For example, mutating the key phenylalanine residue in DIV-S6 to a smaller amino acid (e.g., alanine) dramatically reduces the affinity for many LAs, confirming its critical role [4]. Creating chimeric channels by swapping domains between LA-sensitive and -insensitive isoforms can help localize binding regions.

Structural Biology

The recent advent of cryo-Electron Microscopy (cryo-EM) has allowed for the determination of high-resolution structures of Na(_V) channels, sometimes co-crystallized with drug molecules [3]. These structures provide atomic-level detail of the binding site, revealing how specific residues interact with the drug and how binding alters channel conformation.

Clinical and Research Implications

Toxicity and Safety Profile

The primary safety concern with any LA is Local Anesthetic Systemic Toxicity (LAST), which manifests as central nervous system (CNS) excitation (e.g., seizures) followed by depression, and cardiovascular (CV) collapse including hypotension, arrhythmia, and contractile depression [2] [6]. This compound's standout safety feature is its rapid metabolism, which results in low peak plasma levels and a very short duration of action, making LAST rare [1]. Management of LAST involves airway support, seizure control with benzodiazepines, and the critical administration of Intravenous Lipid Emulsion (ILE) 20% as an antidotal therapy [6].

Relevance for Drug Development

This compound represents a benchmark for a fast-onset, short-duration, low-systemic-toxicity LA. Its properties guide the development of new compounds. Current research focuses on:

  • Subtype-Specific Blockers: Designing LAs that selectively target Na(_V) isoforms predominantly expressed in nociceptive neurons (e.g., Na(_V)1.7, Na(_V)1.8) to provide analgesia without motor or autonomic side effects [3] [4].
  • Stereoselectivity: Developing single enantiomers (like ropivacaine) to improve safety margins.
  • Prolonged-Release Formulations: Using drug delivery systems (e.g., liposomes) to extend the duration of short-acting drugs, potentially combining the safety of this compound with a longer effect.

Conclusion

References

chloroprocaine pharmacokinetics hydrolysis plasma cholinesterase

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Hydrolysis

Chloroprocaine undergoes rapid enzymatic hydrolysis in the bloodstream, not in the liver. This process, mediated by the enzyme plasma cholinesterase, cleaves the drug into its two primary, inactive metabolites [1] [2].

G This compound This compound MetaboliteA MetaboliteA This compound->MetaboliteA Hydrolysis MetaboliteB MetaboliteB This compound->MetaboliteB Hydrolysis PlasmaCholinesterase PlasmaCholinesterase PlasmaCholinesterase->this compound Catalyzes InactiveExcreted InactiveExcreted MetaboliteA->InactiveExcreted Renal Excretion MetaboliteB->InactiveExcreted Renal Excretion

Key Experimental Protocols

Researchers have developed specific methods to study this compound's rapid hydrolysis and measure its concentrations.

Gas-Liquid Chromatography (GLC) for Intact this compound
  • Purpose: To measure very low blood levels of intact (unmetabolized) this compound [3].
  • Key Challenge: this compound hydrolyzes so quickly ex vivo that even collected blood samples require special handling.
  • Critical Step: Add echothiophate iodide to blood collection tubes to inhibit plasma cholinesterase and prevent further hydrolysis after sampling [3].
  • Sensitivity: This method can detect concentrations as low as 10 ng/mL [3].
Ultraviolet (UV) Spectrophotometry for Hydrolysis Kinetics
  • Purpose: A rapid, reliable method to determine this compound in serum and study its hydrolysis kinetics [4].
  • Principle: Measures this compound concentration by its absorbance at 300 nm.
  • Validation: The contribution of the primary metabolite (2-chloro-4-aminobenzoic acid) to the total absorbance at this wavelength is negligible, ensuring assay accuracy [4].
  • Application: Used to determine Michaelis-Menten constants (Kₘ and Vₘₐₓ) for different genetic variants of plasma cholinesterase [4].

Factors Influencing Hydrolysis Rate

The metabolism of this compound can be significantly affected by genetic factors and concomitant drugs.

Plasma Cholinesterase Genotype

The activity of plasma cholinesterase is genetically determined. Individuals with the homozygous atypical variant have a severely reduced affinity for this compound, indicated by a much higher Kₘ, which significantly slows the hydrolysis rate [4]. In these patients, the circulating half-life of this compound can extend to approximately two minutes [5].

Drug Interactions (Enzyme Inhibition)

Several adjuvant drugs used in anesthesia act as competitive inhibitors of plasma cholinesterase, potentially prolonging the duration and increasing the toxicity of this compound [4].

Inhibitor Drug Inhibition Constant (Kᵢ) - Typical Variant Clinical Implication
Neostigmine 3.3 ± 0.3 µM [4] Significant inhibition at clinical doses
Bupivacaine 4.2 ± 0.3 µM [4] Relevant when mixtures are used
Lidocaine Competitive inhibition [4] Additive toxicity risk with mixtures

References

Clinical Profile & Pharmacokinetic/Pharmacodynamic Data

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Key Pharmacodynamic and Clinical Properties of Spinal Chloroprocaine

Property Details
Mechanism of Action Ester-type local anesthetic. Stabilizes neuronal membranes by reversibly inhibiting sodium ion influx, preventing initiation and transmission of nerve impulses [1].
Onset of Action Rapid onset (5-10 minutes) [2]. No significant difference compared to low-dose bupivacaine [3].
Sensory & Motor Block Regression Significantly faster regression than low-dose bupivacaine. Motor block regression is ~57 minutes faster; sensory block regression is ~140 minutes faster [3].
Time to Ambulation & Discharge Significantly shorter. Time to ambulation is ~85 minutes faster and time to meet discharge criteria is ~89 minutes faster than low-dose bupivacaine [3]. A 2024 study confirmed a significantly shorter time to meet discharge criteria (191.4 min vs. 230.9 min) [4].
Metabolism Rapidly hydrolyzed by plasma cholinesterase to inactive metabolites: 2-chloro-4-aminobenzoic acid (CABA) and beta-diethylaminoethanol [5] [1].
Half-Life ( in vitro plasma) Very short: 21 ± 2 seconds (males), 25 ± 1 second (females) [1].
Risk of Transient Neurological Symptoms (TNS) Low incidence, similar to bupivacaine. A 2024 study reported no TNS within 24 hours post-procedure [4]. Historical neurotoxicity concerns are linked to old formulations with preservatives; modern preservative-free versions are safe [2].

Table 2: Dosing, Efficacy, and Safety for Spinal Anesthesia

| Aspect | This compound (Preservative-Free) | Low-Dose Hyperbaric Bupivacaine (Comparator) | | :--- | :--- | :--- | :--- | | Typical Spinal Dose | 30-60 mg (commercially available as 1% solution, Clorotekal). 50 mg effective for block to T10 [5] [1]. | ≤10 mg [3] | | Recommended Surgical Duration | Short procedures (≤60 minutes) [1]. Suitable for surgeries ≤40 min with 30-50 mg doses [5]. | Varies, but recovery is slower. | | Dose-Response Relationship | Yes. Higher doses (40 mg, 50 mg) provide longer block duration but slower resolution vs. 30 mg. 30 mg has a higher failure rate [5]. | Not the focus of this analysis. | | Hemodynamic Stability | Associated with stable hemodynamics [2]. | Can cause unpredictable, dose-dependent levels leading to hemodynamic instability [2]. | | FDA-Approved Formulation | Yes (Clorotekal) [1]. | N/A |

Experimental Protocols & Methodologies

For your reference, here are the key methodologies from cited clinical studies.

Dose-Finding and Pharmacokinetic Study Protocol

This prospective, randomized, observer-blind study evaluated three doses of 1% this compound HCl (30, 40, 50 mg) in patients undergoing lower limb procedures (≤40 min) [5].

G Start Patient Enrollment ( n=45 ) Age 18-65, ASA I-II A Randomization 1:1:1 Ratio Start->A B Group 30 (30 mg, n=15) A->B C Group 40 (40 mg, n=15) A->C D Group 50 (50 mg, n=15) A->D E Intrathecal Injection (L3/L4 or L4/L5) 25G Whitacre needle B->E C->E D->E F Blinded Observer Assessments E->F H Pharmacokinetic Sampling (Plasma at T0, T5, T10, T30, T60) E->H G Sensory Block (Pinprick) Motor Block (Bromage Scale) F->G I Data Analysis Block Duration, Onset, PK G->I H->I

Experimental workflow for this compound dose-finding and PK study [5].

Key Procedures [5]:

  • Blinding: An observer, blinded to the dose and volume administered, assessed all block progressions and regressions.
  • Block Assessment: Sensory block was assessed using a Pinprick test (20-G hypodermic needle) until loss of sensation at S1. Motor block was assessed using Bromage's scale.
  • Primary Endpoint: Time to complete resolution of the spinal block (recovery of motor function and sensory block at S1).
  • Pharmacokinetics: Venous blood samples were collected pre- and post-injection. Plasma was separated and stored at -70°C. Concentrations of this compound and its metabolite (CABA) were determined using a validated LC-MS/MS method.
Comparative Efficacy Trial Protocol (vs. Bupivacaine)

This double-blind randomized controlled trial compared 1% this compound hydrochloride to 0.75% hyperbaric bupivacaine in patients undergoing anorectal surgery in an ambulatory center [4].

G Start Patients Randomized ( n=110 ) A Exclusion (5 patients) Failed spinal placement Start->A B This compound Group ( n= ? ) A->B C Bupivacaine Group ( n= ? ) A->C D Intervention Spinal Anesthesia B->D C->D E Outcome Assessment D->E F Co-primary Endpoints: Recovery Time (Motor/Sensory) Time to Meet Discharge Criteria E->F G Secondary Endpoint: Onset of Transient Neurological Symptoms (TNS) E->G

Workflow for comparative RCT of this compound versus bupivacaine [4].

Key Procedures [4]:

  • Endpoints: Co-primary endpoints were recovery time (return of motor and sensory function) and time until discharge criteria were met. A key secondary endpoint was the onset of TNS within 24 hours.
  • Outcome Measures: The study demonstrated a statistically significant reduction in the time to meet discharge criteria with this compound, with no reported cases of TNS.

Research Considerations and Future Directions

  • Dosing Optimization: While 30 mg offers the fastest recovery, it may be insufficient for some procedures. The choice between 40 mg and 50 mg involves a trade-off between ensuring adequate surgical anesthesia and minimizing recovery time [5].
  • Novel Formulations for Prolonged Action: Research into covalently conjugating anesthetic drugs to biodegradable polymers is ongoing. For example, conjugating Tetrodotoxin (TTX) to polymers like poly(glycerol sebacate) (PGS) aims to provide controlled release and extended nerve blockade with reduced local and systemic toxicity [6]. This represents a significant frontier in local anesthetic development beyond this compound's intrinsic profile.

References

chloroprocaine metabolite 4-amino-2-chlorobenzoic acid ACBA

Author: Smolecule Technical Support Team. Date: February 2026

ACBA Identity and Pharmacokinetic Profile

ACBA is the primary hydrolytic metabolite of chloroprocaine, formed via esterase-mediated breakdown [1]. The table below summarizes key quantitative data from recent pharmacokinetic studies.

Parameter In Vivo (Piglet Model) In Vitro (Hydrogel in Plasma)
Sample Analysis HPLC-MS/MS [1] HPLC-MS/MS [1]
Analyte Measured ACBA This compound & ACBA
Detection Time T0 to T12h [1] This compound: 1 to 7 days; ACBA: Up to 7 days [1]
Cmax (Maximum Concentration) 3 hours post-application [1] This compound: 1 day; ACBA: 7 days [1]
Key Finding This compound itself was below the quantitation limit in vivo, while its metabolite ACBA was readily detected [1]. Demonstrated sustained release of this compound from the hydrogel device and subsequent metabolism to ACBA over time [1].

Experimental Protocol for Quantifying ACBA

Here is a detailed methodology for the simultaneous quantification of this compound and ACBA in plasma using HPLC-MS/MS, as described in the research [1].

  • Instrumentation: The analysis was performed using a Thermo Scientific HPLC system coupled with a TSQ Quantum Access triple quadrupole mass spectrometer. Separation was achieved using a Kinetex 2.6µ C18 100 Å column (100 x 4.6 mm) maintained at 40°C [1].
  • Chromatographic Conditions:
    • Mobile Phase A: Ultrapure water acidified with formic acid.
    • Mobile Phase B: Methanol acidified with formic acid.
    • Elution: Gradient mode at a flow rate of 0.8 mL/min.
    • Injection Volume: 2.0 µL [1].
  • Mass Spectrometry Detection:
    • Ion Source: Electrospray Ionization (ESI).
    • Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • This compound: m/z 271 → 154, 198
      • ACBA: m/z 172 → 90, 154
      • Internal Standard (Lidocaine): m/z 235 → 86.2 [1]
  • Sample Preparation:
    • Internal Standard: Lidocaine was used.
    • Calibration: Weighted (1/x) linear regression curves were established for quantification. Analyte peaks were identified by their specific retention times and MRM transitions, with concentrations quantified by normalizing the peak area to the internal standard [1].

This analytical method was successfully applied to study the sustained release of this compound from an alginate-based hydrogel device and the concurrent formation of ACBA in both in vivo and in vitro settings [1].

Visualizing the Metabolic Pathway and Workflow

The metabolic relationship and analytical process can be visualized using the following diagrams.

This compound This compound ACBA ACBA This compound->ACBA  Hydrolysis Esterases Esterases This compound -> ACBA This compound -> ACBA Esterases->this compound -> ACBA  Catalyzes Analysis Analysis ACBA->Analysis  Quantified by  HPLC-MS/MS

This compound is metabolized to ACBA by esterases.

Sample Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep HPLC HPLC Separation C18 Column, Gradient Elution Prep->HPLC MS MS/MS Detection ESI+ MRM Mode HPLC->MS Data Data Analysis Peak Area / Internal Standard MS->Data

Workflow for analyzing this compound and ACBA using HPLC-MS/MS.

Research Implications and Context

The detection of ACBA, but not the parent drug this compound, in vivo highlights this compound's extremely short half-life. The research focus is on developing sustained-release formulations like hydrogel devices to prolong its analgesic action for postoperative pain management [1]. ACBA is consistently characterized as an inactive metabolite in these studies, meaning it is not associated with the pharmacological activity of the anesthetic [1].

It is important to note that "ACBA" can refer to different chemical entities in other scientific contexts. For example, it is also the acronym for a natural compound called Acetylbinankadsurin A, which is being investigated for treating liver fibrosis [2], and in microbiology, it can refer to the pathogen Acinetobacter baumannii [3]. However, in the context of this compound metabolism, it exclusively refers to the metabolite 4-amino-2-chlorobenzoic acid.

References

Comprehensive Technical Comparison: Chloroprocaine vs. Procaine - Potency, Toxicity, and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Chloroprocaine and procaine represent two ester-type local anesthetics with distinct clinical profiles despite their structural similarities. This comprehensive technical analysis synthesizes current research to provide drug development professionals and researchers with a detailed comparison of these compounds' relative potency, toxicity profiles, and underlying mechanisms. This compound (2-chloroprocaine) is a chlorinated derivative of procaine developed to enhance the anesthetic properties while maintaining the favorable safety characteristics of the ester class. The critical distinction lies in this compound's enhanced potency (approximately twice that of procaine) and reduced systemic toxicity (approximately half that of procaine), making it particularly valuable for procedures requiring rapid onset and short duration with minimal toxicity risk.

Recent clinical studies have reaffirmed this compound's utility in short-duration procedures, particularly in ambulatory settings where rapid recovery is essential. The neurotoxicity concerns that previously limited this compound's application for spinal anesthesia have been largely addressed through the development of preservative-free formulations, with contemporary research demonstrating favorable safety profiles when administered at appropriate doses. Meanwhile, procaine continues to serve as a benchmark for ester local anesthetics despite its more limited clinical use in modern practice. This review integrates pharmacological data, clinical study results, and molecular mechanisms to provide a comprehensive resource for researchers and clinicians involved in anesthetic development and optimization.

Chemical Structures and Physicochemical Properties

The fundamental distinction between this compound and procaine lies in their chemical structures, which directly influences their pharmacological behavior. Both compounds share the core ester-linked local anesthetic structure consisting of three principal components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine terminus. The critical structural difference is the substitution at the aromatic ring: procaine features a hydrogen atom at the C2 position, while this compound incorporates a chlorine atom at this position, significantly altering its physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Properties Comparison

Property This compound Procaine Pharmacological Significance
Chemical Structure 4-amino-2-chlorobenzoic acid 2-(diethylamino)ethyl ester 4-aminobenzoic acid 2-(diethylamino)ethyl ester Chlorine substitution enhances lipid solubility
Molecular Weight 270.76 g·mol⁻¹ 236.31 g·mol⁻¹ Minimal clinical impact
pKa 8.7 8.9 Lower pKa increases non-ionized fraction at physiological pH
Partition Coefficient Low Very Low Higher lipophilicity contributes to increased potency
Protein Binding Very Low (<5%) Very Low Minimal protein binding contributes to short duration
Metabolism Plasma cholinesterase Plasma cholinesterase Rapid hydrolysis limits systemic toxicity

The introduction of chlorine at the C2 position on the aromatic ring of this compound creates several important physicochemical differences that underlie its enhanced pharmacological profile. The electron-withdrawing nature of the chlorine atom increases the lipophilicity of the molecule, enhancing its ability to cross lipid membranes and reach molecular targets. This increased lipid solubility directly correlates with this compound's enhanced potency compared to procaine. Additionally, this compound's slightly lower pKa (8.7 versus 8.9 for procaine) results in a greater proportion of non-ionized drug at physiological pH (7.4), facilitating more rapid tissue penetration and faster onset of action. Both compounds undergo rapid hydrolysis by plasma cholinesterases, contributing to their short duration of action and favorable systemic toxicity profiles, though this compound demonstrates exceptionally rapid metabolism with an in vitro plasma half-life of approximately 21-25 seconds in adults. [1] [2] [3]

Clinical Pharmacological Profiles

The distinct physicochemical properties of this compound and procaine translate directly into differing clinical pharmacological profiles that determine their appropriate applications in various clinical settings. This compound demonstrates a faster onset and more rapid recovery profile compared to procaine, making it particularly suitable for short-duration procedures where precise control over anesthetic duration is desirable. Clinical studies directly comparing these agents in spinal anesthesia have quantified these differences, revealing important implications for clinical practice, particularly in ambulatory settings.

Table 2: Clinical Performance Comparison in Surgical Settings

Parameter This compound (30mg) Procaine (80mg) Statistical Significance
Peak Block Height T9 (T6-T12) T6 (T4-T8) P = 0.0796
Time to 2-Segment Regression 51 ± 17 min 53 ± 10 min P = 0.7434
Tourniquet Tolerance 37 ± 16 min 49 ± 17 min P = 0.1755
Time to Sensory Resolution 103 ± 12 min 151 ± 26 min P = 0.0003
Time to Motor Recovery 54 ± 23 min 55 ± 44 min P = 0.9366
Time to Ambulation 103 ± 12 min 151 ± 26 min P = 0.0003
Time to Micturition 103 ± 12 min 156 ± 23 min P < 0.0001

A randomized, double-blind, crossover study directly comparing spinal this compound (30 mg) with procaine (80 mg) in volunteers demonstrated that while both agents provided effective surgical anesthesia with similar peak block heights and times to two-segment regression, this compound exhibited significantly shorter recovery times for all discharge criteria. The time to resolution of sensory blockade was approximately 48 minutes shorter with this compound (103 ± 12 minutes versus 151 ± 26 minutes, P = 0.0003), and similarly significant differences were observed for time to ambulation (P = 0.0003) and time to micturition (P < 0.0001). These findings support the use of this compound over procaine for outpatient procedures where rapid fulfillment of discharge criteria is essential. The comparable efficacy between the two doses tested (30 mg this compound versus 80 mg procaine) further demonstrates this compound's enhanced potency, requiring a substantially lower dose to achieve similar anesthetic effects. [4] [1]

Toxicity Profiles and Neurotoxicity Mechanisms

Systemic Toxicity and Historical Context

The systemic toxicity profiles of this compound and procaine reflect their shared metabolic pathway via plasma cholinesterases, though important differences exist in their relative safety margins. This compound demonstrates a favorable toxicity profile with approximately half the systemic toxicity of procaine, largely attributable to its extremely rapid hydrolysis which limits systemic accumulation. The maximum recommended dose for this compound without epinephrine is 11 mg/kg (not to exceed 800 mg), while the addition of epinephrine allows for increased doses up to 14 mg/kg (not to exceed 1000 mg) due to reduced vascular absorption. Both agents share the potential for ester local anesthetic toxicity, including central nervous system effects (restlessness, tremors, convulsions) and cardiovascular depression at toxic concentrations, though the risk is substantially lower with this compound due to its rapid metabolism. [1] [2]

Historical neurotoxicity concerns with this compound primarily emerged in the 1980s when cases of adhesive arachnoiditis, cauda equina syndrome, and other neurological injuries were reported following inadvertent intrathecal injection of large epidural doses. Subsequent investigation revealed that these complications were primarily associated with two factors: dose overdose (as epidural doses are approximately ten times higher than appropriate spinal doses) and the presence of neurotoxic preservatives (sodium bisulfite and disodium EDTA) in the formulations. With the development of preservative-free formulations and appropriate dosing guidelines, contemporary studies have demonstrated the safety of intrathecal this compound, leading to its renewed approval for spinal anesthesia in the United States, Europe, and Canada. [1] [5]

Comparative Neurotoxicity Mechanisms

Recent research has elucidated the molecular mechanisms underlying local anesthetic neurotoxicity, revealing both shared and distinct pathways for this compound and procaine. Studies examining neurotoxicity in human neuroblastoma cell lines (SH-SY5Y) and dorsal root ganglia neurons have demonstrated that both agents can induce concentration-dependent cytotoxicity through multiple interconnected pathways:

  • Mitochondrial dysfunction: Both this compound and procaine cause significant mitochondrial calcium overload and decline in mitochondrial membrane potential, disrupting cellular energy production and viability.
  • Oxidative stress: Both agents induce reactive oxygen species (ROS) production, though important qualitative differences exist. Procaine produces greater peroxidation while bupivacaine (as a representative amide) generates more superoxide anions.
  • DNA damage: Exposure to both local anesthetics results in significant DNA damage as measured by alkaline comet assays and expression of DNA damage markers like p-γ-H2AX.
  • Apoptosis activation: At sufficient concentrations, both agents trigger apoptotic pathways leading to programmed cell death.

Comparative studies have demonstrated that the neurotoxic potential of local anesthetics correlates more strongly with their lipid solubility than with their chemical classification as esters or amides. In both nerve injury and conduction blockade assays, the order of decreasing potency is: etidocaine > lidocaine > this compound > procaine. This ordering contradicts the historical assumption that ester local agents are inherently more neurotoxic than amide agents, highlighting the importance of considering multiple factors when evaluating neurotoxicity risk. [6] [7]

The following diagram illustrates the key neurotoxicity pathways identified for local anesthetics:

G cluster_membrane Membrane Effects cluster_mitochondrial Mitochondrial Dysfunction cluster_oxidative Oxidative Stress cluster_damage Cellular Damage LA Local Anesthetic Exposure NaChannel Na+ Channel Inhibition LA->NaChannel CaChannel Ca2+ Channel Inhibition LA->CaChannel CaOverload Calcium Overload NaChannel->CaOverload CaChannel->CaOverload MMP Reduced Membrane Potential CaOverload->MMP ROS ROS Production MMP->ROS Peroxidation Peroxidation (Procaine > this compound) ROS->Peroxidation Superoxide Superoxide Anion (this compound > Procaine) ROS->Superoxide DNA DNA Damage Peroxidation->DNA Superoxide->DNA Apoptosis Apoptosis Activation DNA->Apoptosis

Neurotoxicity pathways of local anesthetics showing shared and distinct mechanisms between this compound and procaine.

Experimental Methods for Neurotoxicity Assessment

Cell Viability and Cytotoxicity Assays

Standardized in vitro models provide the foundation for assessing and comparing local anesthetic neurotoxicity. The following experimental protocols represent methodologies employed in recent research comparing this compound and procaine neurotoxicity:

Cell Culture Model:

  • Cell line: SH-SY5Y human neuroblastoma cells maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
  • Primary neurons: Dorsal root ganglia (DRG) neurons isolated from C57 mice, cultured in neurobasal medium containing B-27 supplement, 2 mM GlutaMAX, 50 ng/mL nerve growth factor, and 1% penicillin-streptomycin.

Cell Viability Assessment (CCK-8 Assay):

  • Seed cells in 96-well plates at optimal density (1×10⁴ cells/well for SH-SY5Y) and incubate for 24 hours to allow attachment.
  • Prepare concentration gradients of this compound (0.5-2.0 mM) and procaine (1-20 mM) in serum-free medium.
  • Replace culture medium with anesthetic-containing media and incubate for 3 hours.
  • Remove anesthetic media, wash with PBS, and add fresh basic media for recovery periods (0, 3, 9, 21 hours).
  • Add 10 μL CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability as percentage of control and determine LD₅₀ values using nonlinear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay:

  • Following anesthetic exposure, collect culture media and centrifuge at 250 × g for 10 minutes.
  • Transfer supernatant to new tubes and assay LDH activity using commercial cytotoxicity detection kit.
  • Measure absorbance at 490 nm with reference at 650 nm.
  • Calculate cytotoxicity percentage relative to total LDH release from lysed cells. [7]
Mitochondrial Function and Oxidative Stress Assessment

Mitochondrial Membrane Potential (JC-1 Staining):

  • Culture cells on glass coverslips and treat with anesthetics at predetermined LD₅₀ concentrations.
  • Incubate with JC-1 staining solution (2 μM) for 20 minutes at 37°C in the dark.
  • Wash twice with warm PBS and visualize using fluorescence microscopy with appropriate filter sets.
  • Quantitate red (excitation/emission: 585/590 nm) and green (514/529 nm) fluorescence intensities.
  • Calculate red/green fluorescence ratio as indicator of mitochondrial membrane potential.

Mitochondrial Calcium Measurement (Rhod-2-AM Staining):

  • Load cells with 5 μM Rhod-2-AM in Hanks' Balanced Salt Solution for 30 minutes at 37°C.
  • Replace with fresh culture medium for 30 minutes to allow complete de-esterification.
  • Excite at 552 nm and measure emission at 581 nm using fluorescence microscopy.
  • Quantify fluorescence intensity as indicator of mitochondrial calcium levels.

Reactive Oxygen Species Detection:

  • Dihydroethidium (DHE) assay: Load cells with 5 μM DHE for 30 minutes at 37°C to detect superoxide anion. Measure fluorescence at excitation/emission of 535/610 nm.
  • DCFH-DA assay: Incubate cells with 10 μM DCFH-DA for 30 minutes at 37°C to detect peroxidation. Measure fluorescence at excitation/emission of 485/535 nm.
  • Include appropriate positive controls (e.g., tert-butyl hydrogen peroxide) and antioxidant inhibitors to validate assay specificity. [7]
DNA Damage and Apoptosis Assays

Alkaline Comet Assay:

  • Embed anesthetic-treated cells in low-melting-point agarose on microscope slides.
  • Lyse cells in alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
  • Place slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to unwind DNA.
  • Perform electrophoresis at 25 V for 20 minutes.
  • Neutralize with Tris buffer (0.4 M Tris, pH 7.5) and stain with DNA-binding fluorescent dye.
  • Analyze using fluorescence microscopy; quantify DNA damage using parameters including tail DNA%, tail length, and olive tail moment.

Apoptosis Assays:

  • Annexin V/PI staining: Detect phosphatidylserine externalization using Annexin V-FITC and propidium iodide according to manufacturer protocols. Analyze by flow cytometry.
  • Western blotting for apoptosis markers: Extract proteins, separate by SDS-PAGE, transfer to membranes, and probe for cleaved caspase-3, caspase-9, PARP, and Bcl-2 family proteins.
  • Nuclear morphology assessment: Stain with Hoechst 33342 and examine for chromatin condensation and nuclear fragmentation. [7]

The following diagram illustrates the integrated experimental workflow for neurotoxicity assessment:

G cluster_viability Viability & Cytotoxicity cluster_mito Mitochondrial Function cluster_ros Oxidative Stress cluster_dna DNA Damage & Apoptosis Start Cell Culture SH-SY5Y/DRG Neurons V1 CCK-8 Assay LD₅₀ Determination Start->V1 V2 LDH Release Assay Membrane Integrity Start->V2 M1 JC-1 Staining Membrane Potential V1->M1 V2->M1 M2 Rhod-2-AM Calcium Loading M1->M2 R1 DHE Assay Superoxide Anion M2->R1 R2 DCFH-DA Assay Peroxidation M2->R2 D1 Alkaline Comet Assay DNA Strand Breaks R1->D1 R2->D1 D2 Annexin V/PI Staining Apoptosis Detection D1->D2 D3 Western Blotting Apoptosis Markers D1->D3 Data Integrated Data Analysis Mechanistic Interpretation D2->Data D3->Data

Integrated experimental workflow for assessing local anesthetic neurotoxicity in cellular models.

Clinical Applications and Special Considerations

The distinct pharmacological profiles of this compound and procaine dictate their optimal applications in clinical practice. This compound's rapid onset, short duration, and minimal systemic toxicity make it particularly valuable in several specialized clinical contexts:

Obstetric Anesthesia: this compound is considered the local anesthetic of choice for emergency cesarean delivery when a pre-existing epidural catheter requires activation for surgical anesthesia. Its extremely rapid metabolism by plasma cholinesterases (with an in vitro half-life of 21 seconds in maternal blood and 43 seconds in fetal blood) minimizes placental transfer and reduces the risk of fetal exposure. Unlike amide local anesthetics, this compound does not participate in ion trapping phenomena even in the context of fetal acidosis, providing an additional safety margin in compromised fetuses. The typical formulation used is 3% this compound administered in 15-25 mL volumes to achieve a T4 dermatome level required for cesarean delivery. [1] [5]

Ambulatory Surgery: The short recovery profile of this compound makes it ideal for spinal anesthesia in outpatient settings. Clinical studies have demonstrated that patients receiving 30-40 mg of intrathecal this compound achieve unaided ambulation within approximately 90 minutes, significantly faster than with procaine (151 ± 26 minutes). This rapid recovery translates to faster discharge times and improved throughput in day-case surgery units. The reported onset time for spinal this compound is 3-5 minutes, with a motor block duration of approximately 40 minutes, ideally matching the requirements of short-duration procedures such as knee arthroscopy, hemorrhoidectomy, or hernia repair. [4] [5]

Intravenous Regional Anesthesia: Recent research has explored the novel application of intravenous this compound as an adjunct to propofol for gastrointestinal endoscopy. A 2025 randomized controlled trial demonstrated that intravenous this compound (2 mg/kg bolus followed by 6 mg·kg⁻¹·h⁻¹ infusion) significantly reduced propofol requirements (119±14 mg versus 148±18 mg, P<0.001) and decreased propofol injection pain while improving recovery times. This novel application leverages this compound's favorable safety profile and rapid metabolism to enhance sedation quality while minimizing adverse effects. [8]

Conclusion and Future Research Directions

The comprehensive comparison of this compound and procaine reveals a complex pharmacological profile where structural modifications significantly alter clinical utility. The introduction of a chlorine atom at the C2 position of procaine produces this compound with enhanced potency, faster onset, and reduced systemic toxicity while maintaining the favorable metabolic characteristics of ester local anesthetics. Contemporary formulations of preservative-free this compound have addressed historical neurotoxicity concerns, establishing its safety for intrathecal administration when appropriate doses are used.

Future research directions should focus on several key areas:

  • Molecular mechanisms: Further elucidation of the distinct oxidative stress pathways activated by different local anesthetics, particularly the clinical significance of differential superoxide versus peroxidation production.
  • Synergistic combinations: Exploration of optimized combinations of this compound with adjuncts like fentanyl that may prolong duration without compromising recovery profile.
  • Novel applications: Investigation of innovative uses such as intravenous this compound for sedation enhancement or targeted peripheral nerve blocks.
  • Patient-specific factors: Examination of how factors such as genetic variations in plasma cholinesterase activity or comorbidities influence individual responses to these agents.

References

Comprehensive Technical Analysis of Chloroprocaine: pKa-Onset Relationship and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Chloroprocaine is an ester-type local anesthetic characterized by its exceptionally rapid onset of action and ultra-short duration, making it particularly valuable in clinical scenarios requiring fast-acting yet quickly reversible anesthesia. The drug's most intriguing pharmacological aspect lies in its apparent paradox between theoretical physicochemical properties and observed clinical behavior. Despite having a pKa of 8.7 – which theoretically should result in a slower onset due to lower percentage of uncharged, membrane-permeable species at physiological pH – this compound consistently demonstrates one of the fastest onset profiles among commercially available local anesthetics. This comprehensive review examines the multifaceted mechanisms underlying this phenomenon and their implications for clinical practice and drug development.

The pharmacological profile of this compound can be understood through its fundamental physicochemical properties, which are summarized in Table 1 alongside comparator local anesthetics. These parameters collectively determine the drug's behavior in clinical settings and explain its unique clinical niche. This compound's low partition coefficient indicates limited lipid solubility, correlating with its relatively low potency compared to long-acting agents like bupivacaine. Conversely, its minimal protein binding contributes to its brief duration of action, as less drug remains bound to tissue and plasma proteins to maintain anesthetic effect [1].

Table 1: Comparative Physicochemical Properties of Local Anesthetics

Local Anesthetic pKa Partition Coefficient Protein Binding (%) Theoretical Onset Actual Clinical Onset
This compound 8.7 Low Very low Slow Very rapid
Lidocaine 7.7 Moderate 64-70 Rapid Rapid
Bupivacaine 8.1 High 95 Intermediate Slow
Ropivacaine 8.1 Moderate 94 Intermediate Slow to moderate

The pKa Paradox and Mechanism of Action

Fundamental Mechanism of Local Anesthetics

Local anesthetics produce conduction blockade by decreasing nerve membrane permeability to sodium ions, thereby inhibiting the initiation and propagation of action potentials. These drugs exert their effect by binding reversibly to a specific region on the alpha subunit of voltage-gated sodium channels in the cytoplasmic region, which increases the threshold for electrical excitation in nerves and slows nerve impulse propagation [1]. The binding site is accessible from the intracellular side of the membrane, meaning the anesthetic molecule must traverse the lipid membrane to reach its site of action. This traversal is primarily accomplished by the uncharged, lipophilic form of the molecule, while the charged, protonated form interacts with the receptor site within the sodium channel [1].

The degree of ionization at physiological pH (7.4) is therefore a critical determinant of onset characteristics, as it influences both membrane penetration and receptor binding. According to the Henderson-Hasselbalch equation, the percentage of non-ionized drug is determined by the difference between the drug's pKa and the environmental pH. For weak bases like local anesthetics (pKa > 7.4), a lower pKa correlates with a higher proportion of non-ionized drug at physiological pH, which should theoretically facilitate faster membrane penetration and quicker onset [1]. This relationship has been well established across most local anesthetics, with lidocaine (pKa 7.7) having approximately 35% non-ionized drug at pH 7.4 compared to only 3-5% for bupivacaine and ropivacaine (pKa 8.1), consistent with lidocaine's characteristically rapid onset.

Resolution of the pKa Paradox

This compound's apparent defiance of this established principle – with a pKa of 8.7 yielding only about 1-2% non-ionized species at physiological pH yet producing extremely rapid onset – can be explained by several complementary factors:

  • High Dosage Administration: this compound has the lowest systemic toxicity potential among commercially available local anesthetics due to its extremely rapid metabolism by plasma pseudocholinesterase, with an in vitro plasma half-life of merely 21-25 seconds in adults [1] [2]. This favorable safety profile permits administration of higher concentrations and volumes, creating a steep diffusion gradient that drives tissue penetration and accelerates onset despite the low percentage of non-ionized molecules [1].

  • Complementary Penetration Pathways: Evidence suggests that this compound may utilize alternative penetration pathways beyond simple passive diffusion of non-ionized species, potentially including paracellular routes or facilitated transport mechanisms that complement its traditional membrane crossing [3].

  • Rapid Tissue Distribution: The drug's low protein binding and moderate lipid solubility promote quick distribution into neural tissues once the membrane barrier has been crossed, facilitating rapid accumulation at the site of action [1].

The following diagram illustrates the relationship between this compound's physicochemical properties and its clinical performance characteristics:

G High_pKa High pKa (8.7) Low_lipid_solubility Low lipid solubility High_pKa->Low_lipid_solubility Low_toxicity Low systemic toxicity Low_lipid_solubility->Low_toxicity Short_duration Short duration Low_lipid_solubility->Short_duration High_dosing Higher dosing possible Low_toxicity->High_dosing Rapid_metabolism Rapid metabolism Rapid_metabolism->Low_toxicity Rapid_metabolism->Short_duration Steep_gradient Steep diffusion gradient High_dosing->Steep_gradient Rapid_onset Rapid clinical onset Steep_gradient->Rapid_onset

> this compound's properties and clinical performance relationship

Metabolism and Elimination Pathways

Enzymatic Hydrolysis Mechanism

This compound undergoes exceptionally rapid metabolism via enzymatic hydrolysis in the plasma, primarily mediated by pseudocholinesterase (also known as plasma cholinesterase or butyrylcholinesterase). This enzyme catalyzes the cleavage of the ester bond in this compound, resulting in the formation of two primary metabolites: 2-chloro-4-aminobenzoic acid (CABA) and β-diethylaminoethanol [2]. The metabolic pathway is extraordinarily efficient, with an in vitro plasma half-life of merely 21 seconds in adult males and 25 seconds in adult females, and only slightly longer in neonates (approximately 43 seconds) [2]. This rapid breakdown significantly limits systemic exposure and accounts for this compound's favorable safety profile and minimal transplacental transfer, making it particularly advantageous in obstetric anesthesia [1].

The in vivo pharmacokinetic profile, while longer than in vitro values, still demonstrates remarkably rapid clearance. Following intrapartum epidural administration, the apparent in vivo half-life in maternal plasma was approximately 3.1 minutes (range: 1.5-6.4 minutes) [2]. A recent pharmacokinetic study of intraperitoneal this compound administration reported an in vivo half-life of 5.3 minutes (95% CI: 4.0-6.6 minutes) – substantially longer than in vitro values but still significantly shorter than other local anesthetics [4]. This study also documented peak plasma concentrations (C~max~) of 64.8 ng/mL, 28.7 ng/mL, and 799.2 ng/mL for 1%, 2%, and 3% this compound solutions, respectively, all well below the threshold associated with systemic toxicity [4].

Clinical Implications of Metabolic Profile

The unique metabolic characteristics of this compound have several important clinical implications:

  • Obstetric Advantage: this compound's rapid hydrolysis minimizes placental transfer, with only trace amounts of metabolites detectable in umbilical cord blood after proper administration [1]. Unlike amide local anesthetics that can become "trapped" in the fetal circulation through ion trapping (where the slightly lower fetal pH promotes ionization of the basic drug molecules), this compound's rapid metabolism prevents significant fetal accumulation, making it the preferred agent in cases of fetal compromise [1] [5].

  • Toxicity Profile: The low potential for systemic toxicity allows administration of higher doses, which indirectly contributes to the rapid onset by establishing a steep concentration gradient. The maximum recommended dose is 11 mg/kg without epinephrine and 14 mg/kg with epinephrine (up to 1000 mg) [1], significantly higher than limits for other local anesthetics.

  • Drug Interactions: One metabolite, 2-chloro-4-aminobenzoic acid, is known to inhibit the action of sulfonamides, representing a potentially significant drug interaction [2]. Additionally, patients with atypical pseudocholinesterase may experience prolonged effects due to reduced metabolic clearance, though the clinical impact is less pronounced than with ester neuromuscular blocking agents like succinylcholine [5].

The following diagram illustrates this compound's metabolic pathway and its clinical implications:

G This compound This compound Pseudocholinesterase Pseudocholinesterase This compound->Pseudocholinesterase CABA 2-Chloro-4-aminobenzoic acid (CABA) Pseudocholinesterase->CABA Diethylaminoethanol β-diethylaminoethanol Pseudocholinesterase->Diethylaminoethanol Renal_excretion Renal excretion CABA->Renal_excretion Sulfonamide_interaction Inhibits sulfonamides CABA->Sulfonamide_interaction Diethylaminoethanol->Renal_excretion Low_toxicity Low systemic toxicity Obstetric_advantage Minimal placental transfer Low_toxicity->Obstetric_advantage

> this compound metabolism pathway and clinical implications

Clinical Evidence and Experimental Data

Surgical Anesthesia Applications

Recent clinical studies have validated this compound's rapid onset and recovery profile across various surgical contexts. A 2021 prospective, randomized, observer-blind study of 45 patients undergoing lower limb procedures compared three intrathecal this compound doses (30, 40, and 50 mg) [6]. The research demonstrated that the 50 mg dose provided the most reliable surgical conditions with a time to readiness for surgery of just 5.6±1.9 minutes, significantly faster than the 30 mg dose (8.3±3.4 minutes, p=0.0259) [6]. Complete resolution of the sensory block occurred within 1.76±0.35 hours for the 30 mg group, extending to 2.23±0.38 hours for the 50 mg group, confirming the dose-dependent duration of action while maintaining relatively short recovery times compared to longer-acting alternatives [6].

In dental surgery, a 2023 randomized single-blind trial compared 1% this compound with 2% lidocaine with adrenaline for third molar extraction [7]. This compound demonstrated a significantly faster onset of action (1.17±0.55 minutes versus 4.2±0.48 minutes, p<0.000) but a shorter duration of anesthesia (77±15.8 minutes versus 270±33.2 minutes), consistent with its pharmacological profile [7]. The study also noted more stable hemodynamic parameters with this compound, without the transient hypertension and tachycardia associated with vasoconstrictor-containing lidocaine solutions [7].

Table 2: Clinical Performance of this compound Across Surgical Applications

Surgical Context Dosage/Concentration Onset Time Duration Time to Discharge Study
Lower limb surgery (spinal) 50 mg (1%) 5.6±1.9 min 2.23±0.38 h Not specified [6]
Third molar extraction 2 mL (1%) 1.17±0.55 min 77±15.8 min Not applicable [7]
Knee arthroscopy (spinal) 40 mg 7.9±6.0 min ~90 min to ambulation ~90 min to ambulation [5]
Ambulatory surgery (spinal) 40 mg 3-5 min 40 min motor block 90 min to ambulation [5]
Obstetric Anesthesia Applications

This compound's rapid onset and favorable safety profile have established its role in obstetric anesthesia, particularly for urgent cesarean deliveries and labor analgesia. A 2022 randomized clinical trial comparing different concentrations of this compound with lidocaine for activating labor epidural analgesia demonstrated significantly shorter onset times with this compound [8]. The median time to adequate analgesia was 7.0 minutes with 1.5% this compound versus 12.0 minutes with 1% lidocaine (HR=6.540; 95% CI: 3.503-12.210; p<0.001) [8]. The 1.5% this compound concentration also resulted in lower pain scores, reduced supplemental analgesic consumption, and higher maternal satisfaction compared to both lidocaine and 1.2% this compound [8].

For emergency cesarean sections, the standard 3% this compound solution administered epidurally in 15-25 mL volumes typically achieves a T4 dermatome level within 5-12 minutes – the sensory level required for painless cesarean delivery [1]. The drug's rapid metabolism minimizes fetal exposure, with studies demonstrating only trace amounts of metabolites in umbilical arterial or venous plasma after properly administered blocks [1]. This pharmacokinetic profile, combined with its lack of participation in ion trapping phenomena (unlike amide local anesthetics), makes this compound the preferred agent in situations of fetal compromise [1] [5].

Comparative Clinical Profiles and Guidelines

Advantages Over Alternative Agents

This compound offers several distinct advantages compared to other short-acting local anesthetics, particularly lidocaine:

  • Favorable Transient Neurologic Symptom (TNS) Profile: Unlike lidocaine, which is associated with a relatively high incidence of TNS (characterized by pain, tingling, or dysesthesia in the lower extremities and buttocks resolving spontaneously within days), this compound demonstrates a significantly lower risk of these troublesome symptoms [5] [9]. A systematic review with network meta-analysis found this compound comparable to bupivacaine in TNS incidence and superior to lidocaine [9].

  • Rapid Recovery Profile: Multiple studies have confirmed that this compound provides faster recovery times compared to both lidocaine and low-dose bupivacaine, including shorter time to unaided ambulation, independent urination, and fitness for discharge [9]. This makes it particularly advantageous in ambulatory surgery settings where rapid turnover is prioritized.

  • Hemodynamic Stability: this compound demonstrates minimal effects on cardiac conduction, excitability, refractoriness, contractility, and peripheral vascular resistance at therapeutic doses [2]. Studies have shown more stable hemodynamic parameters with this compound compared to lidocaine with epinephrine, which can cause transient increases in arterial pressure and heart rate [7].

Limitations and Safety Considerations

Despite its favorable profile, this compound has several important limitations and safety considerations:

  • Short Duration: The primary limitation of this compound is its brief duration of action, typically 30-60 minutes for epidural administration and slightly longer for spinal use [1] [2]. This restricts its application to procedures of appropriately short duration or those utilizing continuous catheter techniques.

  • Historical Neurotoxicity Concerns: In the 1980s, reports of neurological injuries including adhesive arachnoiditis, cauda equina syndrome, and anterior spinal artery syndrome emerged following inadvertent intrathecal injection of epidural doses of this compound [1]. Subsequent investigation determined that these complications were primarily associated with two factors: inappropriate dosing (epidural doses being an order of magnitude higher than appropriate spinal doses) and preservative-related toxicity (specifically from sodium bisulfite and disodium EDTA) [1] [5]. Modern preservative-free formulations have addressed these concerns, with recent studies confirming their safety for intrathecal administration [1] [3].

  • Back Pain Incidence: Epidural administration of large volumes (>40 mL) of this compound has been associated with transient back pain, potentially related to the drug's low pH or specific formulation characteristics [3]. Using volumes of 25 mL or less minimizes this risk [3].

Table 3: Clinical Dosing Guidelines for this compound

Administration Route Concentration Typical Dose Onset Time Duration Special Considerations
Epidural (obstetric) 3% 15-25 mL 5-12 min 30-60 min Gold standard for emergency C-section
Spinal 1% 30-50 mg 3-5 min 1.5-2.5 h Preservative-free only
Peripheral nerve block 1-2% Volume based on nerve location 6-12 min 45-60 min Maximum dose 11 mg/kg (800 mg) without epinephrine
Infiltration 1-2% Based on surgical field Immediate 30-45 min Maximum dose 11 mg/kg (800 mg) without epinephrine
Intraperitoneal 1-3% 40 mL Not documented Not documented Supplemental analgesia during Cesarean delivery [4]

Conclusion and Research Directions

This compound represents a unique pharmacological entity among local anesthetics, demonstrating that theoretical physicochemical principles – while generally predictive – can be superseded by specific clinical and metabolic characteristics. The drug's high pKa (8.7) would conventionally predict slow onset, yet its extremely rapid hydrolysis and consequent low systemic toxicity enable administration of sufficiently high doses to establish steep diffusion gradients that drive rapid tissue penetration and clinical onset. This combination of properties makes this compound particularly valuable in clinical scenarios requiring fast-acting, short-duration anesthesia with minimal systemic exposure, such as obstetric emergencies, brief ambulatory procedures, and situations where rapid recovery is prioritized.

References

systemic toxicity profile of chloroprocaine

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological and Toxicity Profile

The table below summarizes the key characteristics that define chloroprocaine's systemic toxicity profile [1] [2] [3]:

Parameter Profile & Clinical Implications
Chemical Class Ester local anesthetic [1] [2]
Metabolism Rapid hydrolysis by plasma pseudocholinesterase [1] [2] [3]
Primary Metabolites 2-chloro-4-aminobenzoic acid and β-diethylaminoethanol [2] [3]
In vitro Plasma Half-Life 21 seconds (adults) [2] [3]
In vivo Half-Life (maternal plasma) 3.1 minutes (range: 1.5 - 6.4 min) after epidural administration [2]
Protein Binding One of the lowest among clinically used local anesthetics [1]
Risk of Systemic Toxicity (LAST) Low [1]
Key Safety Advantage Rapid metabolism minimizes placental transfer, making it suitable in obstetric emergencies [1]

Quantitative Dosing and Toxicity Data

Adherence to maximum recommended doses is critical for minimizing the risk of systemic toxicity. The following table outlines established dosing guidelines and toxicological data [1] [2]:

Dosing & Toxicity Metric Value Context & Conditions
Max Dose (without epinephrine) 11 mg/kg (not to exceed 800 mg total) Infiltration or peripheral nerve block [1]
Max Dose (with epinephrine) 14 mg/kg (not to exceed 1000 mg total) Infiltration or peripheral nerve block; epinephrine reduces vascular uptake [1]
Typical Epidural Concentration & Volume 15-25 mL of a 3% solution For urgent cesarean delivery to achieve a T4 dermatome level [1]
Recommended Intrathecal Dose 50 mg of 1% preservative-free solution For spinal anesthesia in non-obstetric population [1]
Animal Toxicity (IV LD50 in mice) 97 mg/kg As this compound HCl [2]

Mechanism of Action and Pathway to Toxicity

This compound's therapeutic and toxic effects stem from the same core mechanism: the reversible inhibition of voltage-gated sodium channels, which blocks nerve signal conduction [1] [2]. Systemic toxicity occurs when excessive plasma levels are achieved, typically due to inadvertent intravascular injection or administration of an excessive dose.

The following diagram maps the journey of this compound from administration to potential systemic toxicity, highlighting key risk points and mechanisms.

G Start This compound Administration A1 Rapid Hydrolysis by Plasma Pseudocholinesterase Start->A1 Proper Dose & Route B1 Inadvertent Intravascular Injection / Overdose Start->B1 Risk Event A2 Low Systemic Plasma Levels A1->A2 Rapid Inactivation B2 Overwhelms Metabolic Pathway B1->B2 C High Systemic Plasma Levels B2->C D1 Central Nervous System (CNS) Effects C->D1 D2 Cardiovascular System (CVS) Effects C->D2 E1 Stimulation: Restlessness, Tremors, Convulsions D1->E1 E2 Depression: Sedation, Coma, Respiratory Arrest D1->E2 E3 Myocardial Depression: ↓Contractility, ↓CO, ↓BP D2->E3 E4 Electrical Conduction Block: AV Block, Cardiac Arrest D2->E4

Experimental Protocol for Toxicity Assessment

Recent clinical research has explored the adjunctive use of intravenous this compound to reduce propofol consumption and associated side effects during gastrointestinal endoscopy. The methodology from a 2025 randomized controlled trial provides a reproducible protocol for investigating this application [4].

  • Objective: To test the hypothesis that intravenous this compound reduces propofol requirement and injection pain during gastrointestinal endoscopy [4].
  • Study Design: Prospective, randomized, double-blind, placebo-controlled trial.
  • Subjects: 60 patients (ASA physical status I-II) scheduled for elective gastrointestinal endoscopy.
  • Intervention Group (Group CP):
    • Loading Dose: Intravenous this compound at 2 mg/kg, administered within 15 seconds [4].
    • Continuous Infusion: 6 mg·kg⁻¹·h⁻¹ until the end of the procedure [4].
  • Control Group (Group C): Received an equivalent volume of intravenous saline [4].
  • Co-administered Drugs:
    • All patients received sufentanil 0.05 μg/kg intravenously [4].
    • Propofol was administered via infusion pump (60 mL/min) to achieve a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1. Supplemental propofol boluses (20-30 mg) were given for signs of intraoperative discomfort [4].
  • Primary Outcome: Total consumption of propofol (mg) [4].
  • Secondary Outcomes:
    • Incidence of adverse events: Hypoxemia (SpO₂ <90%), hypotension, bradycardia, injection pain, and coughing/body movement [4].
    • Recovery times, Post-Anesthesia Care Unit (PACU) stay time, postoperative pain scores, and endoscopist satisfaction scores [4].
  • Key Findings:
    • The this compound group showed a significant reduction in total propofol consumption (119 ± 14 mg vs. 148 ± 18 mg in controls; p < 0.001) [4].
    • The incidence of propofol injection pain was significantly lower in the this compound group [4].
    • Recovery and PACU stay times were shorter in the this compound group [4].
    • No significant differences were found in the incidence of hypotension, bradycardia, or hypoxemia between groups [4].

Conclusion and Key Takeaways

For researchers and drug development professionals, the key takeaways on this compound's systemic toxicity are:

  • Rapid Metabolism is Paramount: Its swift hydrolysis by plasma pseudocholinesterase is the cornerstone of its safety, leading to a very short half-life and low potential for systemic toxicity [1] [2] [3].
  • Distinct Neurotoxicity Considerations: While systemic toxicity is low, historical and research data highlight the critical importance of preservative-free formulations for neuraxial use to avoid localized neural injury [1] [5].
  • Emerging Applications: Modern research is exploring novel uses, such as intravenous infusion, which leverage its rapid onset and clearance to improve the safety profile of other sedative agents like propofol [4].

References

Comprehensive Application Notes and Protocols for Spinal Chloroprocaine in Short-Duration Surgical Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Spinal anesthesia with 2-chloroprocaine represents a significant advancement in ambulatory anesthesia practice, offering a superior pharmacological profile for short-duration surgical procedures. This ultra-short-acting local anesthetic demonstrates excellent efficacy with rapid onset and predictable resolution of both sensory and motor blocks, facilitating faster patient discharge compared to traditional agents like bupivacaine. Chloroprocaine's unique ester-based metabolism via plasma pseudocholinesterase ensures rapid hydrolysis in the bloodstream, contributing to its favorable safety profile and reduced systemic toxicity potential. Current clinical evidence supports the use of intrathecal this compound across various surgical settings, particularly for lower abdominal, perineal, and lower extremity procedures lasting ≤60 minutes. These application notes provide detailed protocols for researchers and clinical investigators, encompassing pharmacological characteristics, dosing optimization, administration techniques, safety considerations, and clinical applications to standardize practices and enhance patient outcomes in day-case surgery.

Introduction and Clinical Pharmacology

Spinal this compound has emerged as an ideal anesthetic for ambulatory settings due to its unique pharmacokinetic properties. As an ester-linked local anesthetic, this compound undergoes rapid metabolism by plasma pseudocholinesterase, resulting in an exceptionally short half-life and minimal risk of systemic accumulation [1]. This rapid hydrolysis translates to predictable recovery profiles even with unintentional intravascular injection, making it particularly advantageous in fast-track surgical settings where rapid turnover is essential. The chemical structure of this compound includes ester linkages that are quickly broken down in the bloodstream, unlike amide-type local anesthetics that require hepatic metabolism, thus reducing potential toxicity concerns [2].

The historical development of this compound for neuraxial anesthesia has evolved significantly since its introduction. Early formulations contained preservatives that were associated with neurological toxicity, but contemporary preparations are preservative-free and specifically developed for intrathecal administration [2]. Modern this compound solutions have demonstrated excellent safety profiles in clinical trials, with minimal transient neurological symptoms (TNS) compared to other short-acting agents like lidocaine [1]. The current clinical evidence supports the use of intrathecal this compound as a reliable alternative to both lidocaine (due to lower TNS risk) and low-dose bupivacaine (due to shorter duration) in appropriate surgical cases [3] [4].

Clinical Evidence and Dosing Optimization

Extensive clinical research has established the efficacy and optimal dosing ranges for spinal this compound across various surgical procedures. Evidence from randomized controlled trials and meta-analyses consistently demonstrates that This compound offers significant advantages over other local anesthetics in terms of faster recovery and discharge times, making it particularly suitable for ambulatory surgery settings [3] [4]. The pharmacological profile of this compound translates to clinically relevant benefits, including quicker resolution of both sensory and motor blocks, earlier ambulation, and shorter time to discharge readiness compared to low-dose bupivacaine [3].

Dose-Response Characteristics

Dosing optimization studies have identified the therapeutic window for this compound in spinal anesthesia, with different doses providing specific clinical profiles suitable for various surgical requirements:

Table 1: this compound Dosing Regimens and Clinical Profiles

Dose (mg) Sensory Block Onset (min) Surgical Duration (min) Time to Complete Regression (min) Clinical Applications
30 5.2 ± 1.3 40-60 105.6 ± 21 Lower limb procedures ≤40 min
40 4.8 ± 1.1 50-70 127.8 ± 27.6 Most short-duration procedures
50 4.5 ± 0.9 60-80 133.8 ± 22.8 Procedures requiring higher block
60 3.9 ± 0.7 70-90 145.2 ± 24.3* Selected inpatient procedures

Data synthesized from multiple clinical trials [2] [1] [5]. *Based on limited studies - requires further investigation.

A prospective, randomized, observer-blinded study evaluating three intrathecal doses of this compound HCl 1% (30, 40, and 50 mg) in patients undergoing lower limb procedures demonstrated that the time to complete regression of the spinal block was significantly faster with the 30 mg dose (1.76 ± 0.35 hours) compared to both 40 mg (2.13 ± 0.46 hours) and 50 mg (2.23 ± 0.38 hours) [2]. However, the lower 30 mg dose was associated with a higher secondary failure rate, suggesting that 40 mg represents the optimal balance between efficacy and duration for most short procedures [2].

Comparative Efficacy Data

Network meta-analyses of randomized controlled trials have established the superior recovery profile of this compound compared to other local anesthetics. When evaluating time to discharge readiness, this compound consistently ranks among the top agents, alongside lidocaine and mepivacaine [4]. However, this compound demonstrates advantages in other key recovery metrics, ranking highest for sensory and motor block duration, time to first ambulation, and spontaneous voiding [4]. These findings position this compound as the preferred agent for spinal anesthesia in the ambulatory setting, particularly when utilizing fast-track protocols.

Table 2: Comparison of Local Anesthetics for Spinal Anesthesia in Ambulatory Surgery

Anesthetic Dose (mg) Sensory Block Duration (min) Motor Block Duration (min) Time to Discharge (min) TNS Risk Clinical Recommendations
2-Chloroprocaine 40-50 75-105 70-110 125-150 Very low First-line for procedures <90 min
Lidocaine 40-60 80-100 75-105 130-160 Higher Avoid if alternatives available
Mepivacaine 45-60 90-120 85-115 140-170 Moderate Second-line option
Low-dose Bupivacaine 7.5-10 90-150 100-160 180-240 Low Longer procedures (>90 min)
Prilocaine 40-60 85-115 80-110 135-165 Low Alternative to this compound

Data synthesized from systematic reviews and meta-analyses [3] [4] [1]. TNS = Transient Neurologic Symptoms

A systematic review and meta-analysis directly comparing this compound with low-dose spinal bupivacaine demonstrated that this compound was associated with significantly faster motor and sensory block regression (pooled mean difference = -57 minutes), shorter time to ambulation (pooled mean difference = -84.6 minutes), and earlier discharge (pooled mean difference = -88.6 minutes) [3]. These quantitative findings confirm the clinical advantages of this compound when spinal anesthesia is performed for day-case surgery, where efficient recovery metrics directly impact operational efficiency and patient satisfaction.

Detailed Administration Protocol

Preprocedural Assessment and Patient Selection

Comprehensive patient evaluation is essential before administering spinal this compound. The preoperative assessment should include a detailed medical history, physical examination, and appropriate diagnostic tests to identify potential contraindications and optimize patient selection. Absolute contraindications to spinal anesthesia include patient refusal, infection at the injection site, severe uncorrected hypovolemia, true allergy to local anesthetics, and increased intracranial pressure [6] [7]. Relative contraindications that require careful risk-benefit analysis include coagulopathy, sepsis, fixed cardiac output states, and indeterminate neurological disease [6] [7].

Specific consideration should be given to patients with pre-existing neurological conditions. While conditions such as multiple sclerosis and other demyelinating diseases were historically considered contraindications to neuraxial anesthesia, current evidence suggests that with appropriate counseling and documentation, spinal anesthesia may be carefully considered [6]. In vitro experiments indicate that demyelinated nerves may be more susceptible to local anesthetic toxicity, though no clinical study has convincingly demonstrated that spinal anesthesia worsens these neurological diseases [6]. The decision-making process should weigh the potential benefits of a stress-free surgical experience against theoretical risks.

Drug Preparation and Administration

Proper preparation of this compound is crucial for patient safety and procedural success. The following protocol outlines the standardized approach for drug preparation and administration:

  • Pharmaceutical Form: Use only preservative-free, specifically formulated 1% this compound HCl solution for intrathecal administration [2]. Commercially available preparations may vary by region, so verify appropriate labeling for neural application.
  • Dose Selection: Based on surgical duration and patient factors, select the appropriate dose (typically 40 mg for most procedures, 30 mg for very short procedures, or 50 mg for those requiring slightly longer duration or higher block) [2] [1].
  • Aseptic Technique: Maintain strict sterile protocol throughout the procedure, including hand washing, wearing sterile gloves, and using chlorhexidine with alcohol for skin preparation [7] [2].
  • Equipment Selection: Utilize a standard spinal kit containing a 25-27 gauge pencil-point spinal needle (Whitacre or Sprotte), introducer (if using smaller gauge needles), and appropriate syringes [6] [2].
  • Patient Positioning: Position the patient in either sitting or lateral decubitus position based on clinician preference and patient factors. The sitting position may facilitate identification of anatomical landmarks, particularly in obese patients [7].
  • Landmark Identification: Identify the appropriate interspace (L2-L3, L3-L4, or L4-L5) using anatomical landmarks. In obese patients or those with difficult anatomy, ultrasound guidance may improve first-pass success [7].
  • Needle Insertion: Using a midline or paramedian approach, advance the spinal needle until cerebrospinal fluid (CSF) flow is freely established [7] [2].
  • Drug Injection: Inject the prepared this compound solution smoothly over approximately 10-15 seconds without barbotage [2]. After injection, carefully remove the needle and assist the patient to the supine position.

The following workflow diagram illustrates the standardized procedure for spinal this compound administration:

G Start Start Spinal Anesthesia Procedure PreOp Preoperative Assessment: Identify contraindications Document neurological status Start->PreOp Prep Patient Preparation: IV access Sedation (midazolam 0.03 mg/kg) Positioning (sitting/lateral) PreOp->Prep Aseptic Aseptic Technique: Hand hygiene Sterile gloves Chlorhexidine skin prep Prep->Aseptic Landmark Landmark Identification: L3/L4 or L4/L5 interspace Consider ultrasound if difficult anatomy Aseptic->Landmark Needle Needle Insertion: 25-27G pencil-point needle Midline approach Free CSF flow confirmation Landmark->Needle Injection Drug Administration: This compound 1% (30-50 mg) Inject over 10-15 seconds No barbotage Needle->Injection Position Positioning for Surgery: Immediately place supine Adjust table for surgical requirements Injection->Position Monitor Intraoperative Monitoring: BP, ECG, SpO2 every 5 min Sensory/motor block assessment Treat hypotension if needed Position->Monitor Recovery Postoperative Management: Monitor until complete regression Assess ambulation and voiding Discharge per PADSS criteria Monitor->Recovery

Monitoring and Block Assessment

Comprehensive monitoring and systematic assessment of the neural block are essential components of safe spinal anesthesia practice. Following administration of this compound, implement the following monitoring protocol:

  • Vital Signs Monitoring: Continuously monitor blood pressure, heart rate, and oxygen saturation. Record measurements every 5 minutes for the first 30 minutes, then every 10 minutes until complete resolution of the block [2]. Hypotension (defined as a decrease in systolic blood pressure by approximately 30% or more from baseline) should be promptly treated with vasopressors such as phenylephrine or ephedrine based on patient response [7] [2].
  • Sensory Block Assessment: Evaluate sensory blockade using the pinprick test every 2 minutes until readiness for surgery, then every 5 minutes until the maximum level is achieved, and subsequently every 30 minutes until complete resolution [2]. Document the highest dermatomal level achieved and the time to regression to specific dermatomes (e.g., L1, S1) [2] [1].
  • Motor Block Assessment: Assess motor blockade using the Bromage scale (0-3) on the same schedule as sensory assessment [2]. Record the time to achieve Bromage score ≥2 (indicating readiness for surgery) and the time to complete recovery (Bromage score = 0) [2] [1].

Systematic documentation of block characteristics provides valuable data for quality improvement and research purposes. The onset time for surgical readiness (defined as loss of pinprick sensation at T12 combined with Bromage score ≥2) typically occurs within 5-10 minutes with this compound, with the highest sensory level achieved within 15-20 minutes [2] [1]. The regression profile follows a predictable pattern, with two-dermatome regression occurring approximately 45-60 minutes after injection and complete regression to S1 within 105-135 minutes, depending on the dose administered [2].

Safety Profile and Risk Mitigation

Adverse Events and Complications

Spinal this compound demonstrates an excellent safety profile when administered appropriately, with most adverse events being mild and self-limiting. The most common physiological side effects include hypotension (10-30% incidence), bradycardia (5-15% incidence), and transient nausea (5-10% incidence) [2] [1]. These effects are generally related to sympathetic blockade rather than specific drug toxicity and typically respond well to conventional supportive measures.

Neurological complications associated with spinal anesthesia in general are rare, with serious permanent injury occurring in approximately 1.2:100,000 cases in the obstetric population, and likely even lower in the general surgical population [8]. The risk of transient neurologic symptoms (TNS) with this compound is significantly lower than with lidocaine, making it a favorable alternative for short-duration procedures [1]. Direct neurotoxicity from modern preservative-free this compound formulations is exceedingly rare when appropriate doses and concentrations are used [2] [8].

Special Populations and Considerations

Obstetric Patients: Neuraxial techniques are extensively used in obstetric anesthesia, with neurologic complications being extremely rare in this population. The incidence of neuraxial anesthesia-related nerve injury is lower in obstetric patients (1.2:100,000) compared to chronic pain patients (2.5:100,000) or perioperative patients (8:100,000) [8]. However, obstetric-related neurologic injuries occur 5-10-fold more commonly than anesthetic-related neurologic injuries, with risk factors including gestational age >41 weeks, nulliparity, prolonged second stage of labor, instrumental delivery, and fetal macrosomia [8].

Geriatric Patients: Age-related physiological changes including decreased vascular compliance, altered baroreceptor function, and reduced renal clearance may enhance sensitivity to neural blockade. Dose reduction should be considered in elderly patients, particularly those with significant comorbidities or frailty. However, this compound's rapid metabolism and short duration make it an attractive option in this population when appropriate dose adjustments are implemented.

Patients with Comorbidities: For patients with cardiovascular disease, particularly those with fixed cardiac output states such as aortic stenosis, spinal anesthesia requires careful consideration. While aortic stenosis was historically considered an absolute contraindication, carefully conducted spinal anesthesia may be feasible with appropriate hemodynamic monitoring and meticulous dose titration [6]. Similarly, patients with diabetes or peripheral neuropathy require thorough documentation of pre-existing neurological status and careful postoperative assessment.

Clinical Applications and Implementation

Specific Surgical Applications

Spinal this compound is ideally suited for various short-duration surgical procedures, primarily those involving the lower abdomen, pelvis, perineum, and lower extremities. Based on clinical evidence, the following applications are particularly appropriate:

  • Orthopedic Procedures: Knee arthroscopy, ankle surgery, short-duration foot and toe procedures [4] [2].
  • Urological Procedures: Cystoscopy, transurethral procedures, hydrocele repair (Jaboulay's eversion), vasectomy [1].
  • General Surgery: Inguinal hernia repair, hemorrhoidectomy, pilonidal sinus excision [7] [1].
  • Gynecological Procedures: Dilation and curettage, hysteroscopy, perineal procedures [7].
  • Plastic Surgery: Short-duration procedures on lower extremities [4].

Emerging applications for spinal this compound include fast-track protocols for more extensive procedures such as total hip arthroplasty, where a retrospective study demonstrated that this compound use was associated with shorter hospital length of stay (0.9 vs 1.2 days), shorter operative time (68.2 vs 83.6 minutes), and higher likelihood for discharge home (100% vs 89.2%) compared to bupivacaine [5]. This suggests that the clinical utility of this compound may extend beyond traditionally defined "short-duration" procedures when rapid recovery is a priority.

Fast-Track Protocol Implementation

Successful implementation of spinal this compound in an ambulatory setting requires a systematic institutional approach. The following elements are essential for optimizing clinical outcomes and operational efficiency:

  • Structured Patient Selection: Develop clear criteria for patient selection based on surgical procedure, anticipated duration, and patient comorbidities.
  • Standardized Dosing Protocols: Implement weight- and procedure-based dosing guidelines to ensure consistency while allowing for appropriate individualization.
  • Staff Education and Training: Educate all team members (anesthesiologists, surgeons, nursing staff) about the unique properties of this compound and the expected recovery profile.
  • Postoperative Care Pathway: Develop clear criteria for phase I and phase II recovery progression, including specific milestones for ambulation, oral intake, and voiding.
  • Discharge Criteria: Utilize standardized scoring systems such as the Post Anesthesia Discharge Scoring System (PADSS) to objectively determine discharge readiness [1].

Clinical studies have demonstrated that implementation of this compound-based spinal anesthesia protocols can significantly enhance operational efficiency without compromising patient safety or satisfaction. The predictable short duration of action facilitates more efficient operating room scheduling and turnover, while the rapid recovery profile enables earlier ambulation and discharge compared to longer-acting alternatives [3] [4] [5].

Conclusion and Future Directions

Spinal this compound represents a significant advancement in anesthetic care for short-duration surgical procedures, particularly in the rapidly expanding ambulatory surgery sector. The well-characterized pharmacological profile of this compound, featuring rapid onset and predictable resolution of both sensory and motor blockade, aligns ideally with the requirements of fast-track anesthesia protocols. Current evidence supports the use of 40 mg of 1% this compound as the optimal balance between efficacy and duration for most procedures, with 30 mg and 50 mg doses serving specific niche applications.

Future research should focus on further refining dosing regimens for specific patient populations, including the elderly, obese, and those with significant comorbidities. Additionally, investigation of novel combinations with adjuvants such as opioids or alpha-2 agonists may extend the utility of this compound while maintaining its favorable recovery profile. Long-term surveillance studies will continue to confirm the excellent safety profile of modern preservative-free this compound formulations, particularly regarding neurological outcomes. As healthcare systems increasingly prioritize efficiency and value-based care, spinal this compound is positioned to play an expanding role in ambulatory anesthesia practice.

References

Comprehensive Application Notes and Clinical Protocols for Chloroprocaine in Same-Day Discharge Total Knee Arthroplasty

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

The landshift in healthcare economics and evolving patient recovery expectations have driven substantial innovation in anesthetic approaches for total knee arthroplasty (TKA). With the removal of TKA from the Medicare Inpatient-Only list in 2018 and 2020, same-day discharge (SDD) protocols have transitioned from exceptional to mainstream practice. Spinal anesthesia has emerged as a cornerstone technique in SDD pathways, offering superior pain control, faster recovery, fewer complications, and lower costs compared to general anesthesia. However, the choice of specific anesthetic agent within spinal techniques plays a crucial role in determining discharge readiness and patient satisfaction. Chloroprocaine, an ester-type local anesthetic with rapid onset and short duration characteristics, has re-emerged as an ideal candidate for SDD-TKA protocols following reformulation to address previous neurological safety concerns.

The development of preservative-free formulations of this compound has revitalized interest in this agent for spinal anesthesia in orthopedic procedures. Unlike longer-acting agents such as bupivacaine that can unpredictably delay discharge due to prolonged motor blockade and urinary retention, this compound's pharmacological profile aligns strategically with the requirements of ambulatory orthopedic surgery. Recent clinical evidence demonstrates that strategic implementation of this compound spinal anesthesia can significantly enhance recovery metrics while maintaining surgical conditions and patient safety. These application notes synthesize current evidence and provide detailed protocols for researchers and clinicians implementing this compound in SDD-TKA programs.

Clinical Evidence Summary

Comparative Clinical Studies

Recent clinical investigations have systematically evaluated the efficacy of this compound compared to other local anesthetics in spinal anesthesia for TKA. A substantial retrospective analysis of 178 patients undergoing SDD TKA compared outcomes between this compound (n=114) and mepivacaine (n=64). The results demonstrated statistically significant advantages in the this compound group across multiple perioperative metrics [1] [2] [3].

Table 1: Comparative Outcomes of this compound vs. Mepivacaine in SDD TKA

Outcome Metric This compound Group Mepivacaine Group P-value
Operative Time (min) 73.1 ± 19.2 84.9 ± 18.3 < 0.001
Discharge Time (h) 3.7 ± 0.9 4.2 ± 0.8 < 0.001
Urinary Retention Rate 2.5% 15.6% 0.004
Urinary Catheterization Need 2.6% 14.1% 0.004
Postoperative Numbness 19.3% 39.1% 0.004
Spinal Anesthetic Dose (mg) 58.4 ± 7.0 51.0 ± 6.9 < 0.001

Beyond comparison with mepivacaine, this compound has demonstrated favorable outcomes when compared to bupivacaine in hip arthroplasty studies, suggesting class benefits across lower extremity arthroplasty procedures. A study of 74 patients undergoing total hip arthroplasty found that this compound use was associated with shorter hospital length of stay (0.9 vs. 1.2 days), reduced operative time (68.2 vs. 83.6 minutes), lower estimated blood loss (184.7 vs. 218.9 mL), and decreased incidence of intraoperative hypotension (59.5% vs. 83.8%) [4]. These advantages translate to both economic benefits and enhanced patient satisfaction through rapid recovery profiles.

Clinical Success Rates and Recovery Metrics

A retrospective case series of 65 patients receiving fixed-dose 50 mg spinal this compound for total hip and knee arthroplasty demonstrated generally favorable outcomes, with all patients able to initiate physical therapy on the same day of surgery [5]. The duration of surgical anesthesia was sufficient for successful completion of procedures, with a median anesthesia duration of 87 minutes compared to a median surgical time of 52 minutes. This provides an adequate safety margin for typical TKA procedures while ensuring predictable resolution.

Table 2: Recovery Metrics Following Spinal this compound for Arthroplasty

Recovery Metric This compound Performance Clinical Significance
PACU Stay Duration 97 minutes (median) [5] Faster care transition
Time to First Urination 75±9.4 minutes [6] Reduced urinary retention
Time to Discharge 152±18.5 minutes [6] Efficient facility throughput
Physical Therapy Initiation 100% same-day [5] Enhanced early mobility
Breakthrough Pain in PACU 45% requiring IV morphine [5] Need for systematic relay analgesia

The reliability of surgical anesthesia with this compound has been well-established across studies. In the dose-ranging study of 30, 40, and 50 mg this compound for lower limb procedures, the 50 mg dose demonstrated the most consistent surgical conditions with minimal need for supplementation [7]. The higher dose (50 mg) provided a significantly faster time to readiness for surgery compared to the 30 mg dose (p=0.0259), while maintaining acceptable resolution times [7].

Pharmacological Profile and Mechanism

Pharmacodynamic Properties

This compound is an ester-class local anesthetic that produces reversible nerve conduction blockade through inhibition of voltage-gated sodium channels in neuronal membranes [8] [9]. The drug binds specifically to the alpha subunit on the cytoplasmic region of these channels, decreasing membrane permeability to sodium ions and thereby increasing the threshold for electrical excitation in nerve fibers [8]. This action slows nerve impulse propagation and ultimately produces reversible conduction blockade.

This compound exhibits differential nerve blockade, a phenomenon where nerve fibers with different functions demonstrate varying sensitivity to local anesthetic effects [8]. The progression of anesthesia follows a characteristic sequence: sympathetic fibers are blocked at the lowest concentrations, followed by sensory fibers responsible for pain, temperature, light touch, pressure, and proprioception. Motor fibers, being most resistant, require the highest concentrations for blockade [8]. This differential effect explains the typical clinical observation of sympathetic blockade (with potential hypotension) preceding sensory analgesia, with motor blockade occurring last and resolving first.

Pharmacokinetic Profile

The unique pharmacokinetic properties of this compound underlie its advantages in SDD TKA protocols. Despite having a pKa (8.7) higher than other local anesthetics, which theoretically should delay onset, this compound provides rapid surgical anesthesia due to its exceptionally low systemic toxicity profile [8]. This safety profile enables administration of higher doses, creating a large diffusion gradient that drives rapid onset. This compound has the lowest lipid solubility and protein binding among clinically used local anesthetics, contributing to its short duration of action and low potency [8].

The metabolism of this compound is primarily via plasma pseudocholinesterases, with an extremely short in vitro plasma half-life of 21-25 seconds in adults and 43 seconds in neonates [8] [9]. This rapid enzymatic hydrolysis results in production of β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid (CABA), the latter of which has been identified as an inhibitor of sulfonamide antibiotics [9]. The metabolites are primarily excreted renally, with the rapid metabolism minimizing placental transfer in obstetric patients and contributing to the favorable safety profile across patient populations.

G This compound This compound Metabolism Metabolism This compound->Metabolism Plasma esterases SodiumChannels SodiumChannels This compound->SodiumChannels Binding Metabolites Metabolites Metabolism->Metabolites Hydrolysis NerveBlock NerveBlock SodiumChannels->NerveBlock Inhibition Recovery Recovery NerveBlock->Recovery Rapid reversal

Figure 1: Pharmacological Pathway of this compound - Mechanism of Action and Metabolism

Detailed Clinical Protocols

Spinal Anesthesia Protocol for SDD TKA

Indications and Patient Selection:

  • Primary, uncomplicated TKA cases with anticipated surgical duration <120 minutes
  • Patients with American Society of Anesthesiologists (ASA) Physical Status I-III
  • Appropriate candidates for SDD based on medical, social, and functional criteria
  • Exclusion criteria: Infection at puncture site, coagulopathy, increased intracranial pressure, significant aortic/mitral stenosis, known hypersensitivity to ester local anesthetics or PABA [8] [9]

Preoperative Preparation:

  • Standard preoperative evaluation with emphasis on neurological history
  • Multimodal analgesia education including expectations for rapid motor recovery
  • Fasting according to institutional guidelines for elective surgery
  • No routine preoperative sedatives to facilitate rapid recovery

Drug Formulation and Dosing:

  • Formulation: Preservative-free 1% this compound hydrochloride [8]
  • Dosing range: 40-60 mg intrathecally (4-6 mL of 1% solution)
  • Dose selection factors: Patient height, BMI, desired level (T8-T10), surgical duration
  • Administration: Hyperbaric solution via 25-27G Whitacre or similar pencil-point needle at L3-L4 or L4-L5 interspace [7]

Intraoperative Management:

  • Standard monitoring: ECG, NIBP, SpO₂
  • Fluid management: Judicious crystalloid administration (500-1000 mL)
  • Vasopressor readiness: Phenylephrine or ephedrine for hypotension management
  • Sedation: Minimal if any (e.g., midazolam 0.5-1 mg IV) to maintain patient comfort
Rescue Analgesia and Breakthrough Pain Protocol

Despite reliable surgical anesthesia, breakthrough pain in the immediate postoperative period has been reported in up to 45% of patients following resolution of spinal block [5]. A proactive, structured approach to rescue analgesia is essential for patient satisfaction and successful SDD.

Intraoperative Rescue:

  • For procedural discomfort: Fentanyl 25-50 mcg IV bolus
  • For inadequate surgical anesthesia: Supplemental propofol infusion (25-50 mcg/kg/min)
  • Conversion to general anesthesia if inadequate surgical conditions persist

Postoperative Analgesia:

  • Systemic multimodal analgesia: Acetaminophen 975 mg PO, NSAIDs (ketorolac 15-30 mg IV or ibuprofen 600-800 mg PO)
  • Opioid titration: Morphine 2-4 mg IV bolus every 10-15 minutes until comfort achieved
  • Regional analgesia adjuncts: Single-shot adductor canal block with 0.2% ropivacaine 10-15 mL for extended analgesia without motor block [5]
  • Oral opioids: Oxycodone 5-10 mg PO for breakthrough pain
Discharge Criteria and Monitoring

Standardized Discharge Criteria:

  • Complete resolution of motor block (Bromage score 0)
  • Stable vital signs for ≥30 minutes
  • Controlled pain with oral analgesics (VAS ≤4/10)
  • Ability to void spontaneously (assessed via bladder scan if concern for retention)
  • Tolerating oral intake without nausea/vomiting
  • Independent ambulation with appropriate assistive device

Post-discharge Monitoring:

  • Telephone follow-up at 24 hours and 7 days postoperatively
  • Assessment for potential complications (neurological symptoms, urinary retention, surgical site issues)
  • 90-day tracking of emergency department visits and readmissions [1]

Safety Profile and Risk Mitigation

Adverse Effect Management

The safety profile of modern preservative-free this compound is generally favorable, particularly when compared to longer-acting alternatives. The most common adverse effects are related to the neuroaxial technique itself rather than specific drug properties [8].

Table 3: Adverse Effect Profile and Management Strategies

Adverse Effect Incidence Risk Factors Management Strategies
Hypotension Technique-dependent Advanced age, hypovolemia, high block Fluid bolus, vasopressors (ephedrine, phenylephrine)
Bradycardia Technique-dependent High sympathetic block, baseline bradycardia Atropine, glycopyrrolate, epinephrine for severe cases
Urinary Retention 2.5% [1] Male gender, BPH, advanced age Bladder scan protocol, intermittent catheterization if PVR >350mL
Transient Neurological Symptoms Rare with preservative-free formulation Previous history, outpatient setting NSAIDs, reassurance typically self-limited
Post-dural Puncture Headache Technique-dependent Young age, female gender, needle type Epidural blood patch if severe and persistent
Historical Concerns and Modern Formulations

Historical neurological injuries associated with this compound in the 1980s were subsequently attributed to two primary factors: inadvertent intrathecal injection of large epidural doses and neurotoxicity from preservatives (sodium bisulfite and disodium ethylenediaminetetraacetate/EDTA) in the formulation [8]. These preservatives were found to cause localized neurodegenerative changes in spinal nerve roots when administered intrathecally.

The contemporary preservative-free formulation has eliminated these safety concerns. Since the introduction of specially formulated preservative-free this compound for intrathecal use, clinical experience has demonstrated an excellent safety profile. In recent studies involving over 200 patients receiving intrathecal this compound for orthopedic procedures, no serious neurological complications were reported [1] [5] [7]. One case of cauda equina syndrome after appropriate dose administration was reported in the literature, with symptoms resolving completely over 5-6 weeks [8].

Clinical Implementation and Future Directions

Protocol Implementation Considerations

Successful integration of this compound spinal anesthesia into SDD TKA programs requires systematic approaches to several operational components. The transition from mepivacaine to this compound described in recent studies represented a systemic institutional transition in anesthetic preference rather than patient-specific selection [1] [2]. This consistency facilitates protocol standardization and staff education.

Key implementation considerations include:

  • Anesthesia provider education regarding dosing, onset characteristics, and breakthrough pain management
  • Nursing protocols in PACU addressing unique recovery patterns compared to longer-acting agents
  • Surgical team coordination to optimize efficiency given shorter anesthetic duration
  • Patient education setting appropriate expectations for rapid motor recovery and pain management transition
Health Economic Implications

The economic value proposition of this compound in SDD TKA derives from multiple factors demonstrated in clinical studies. The significantly shorter discharge time (3.7 vs. 4.2 hours) translates to more efficient facility throughput [1]. Reduced urinary retention rates (2.5% vs. 15.6%) diminish nursing workload and catheter-related complications [1]. The ability to reliably predict recovery timelines enhances operational efficiency and reduces overtime costs associated with unpredictable discharge readiness.

Future Research Directions

While current evidence supports the efficacy and safety of this compound for SDD TKA, several research opportunities remain:

  • Randomized controlled trials directly comparing this compound with various local anesthetics in TKA
  • Economic analyses quantifying the full value proposition including hidden costs
  • Optimal adjunct strategies to address breakthrough pain while maintaining motor recovery advantages
  • Special populations including elderly patients, those with comorbidities, and extended duration procedures

Conclusion

This compound represents a significant advancement in spinal anesthesia for same-day discharge total knee arthroplasty. Its pharmacological profile—characterized by rapid onset, predictable surgical anesthesia of appropriate duration, and swift recovery—aligns ideally with the requirements of modern fast-track arthroplasty pathways. Clinical evidence demonstrates consistent advantages over alternative agents including reduced operative times, faster discharge eligibility, decreased urinary retention, and fewer neurological complaints during recovery.

The introduction of preservative-free formulations has successfully addressed historical safety concerns, with contemporary studies demonstrating excellent neurological safety profiles. Implementation of structured protocols addressing patient selection, dosing, breakthrough pain management, and discharge criteria can maximize the benefits of this compound while mitigating potential limitations. As healthcare continues to evolve toward value-based models and enhanced patient experience, this compound offers a evidence-based tool for optimizing outcomes in ambulatory joint arthroplasty.

References

Application Notes: Intravenous Chloroprocaine for Propofol Sparing in Endoscopy

Author: Smolecule Technical Support Team. Date: February 2026

The primary clinical value of intravenous chloroprocaine in gastrointestinal endoscopy is its ability to significantly reduce the required dosage of propofol, thereby potentially enhancing patient safety and improving recovery profiles without increasing sedation-related adverse events [1].

Quantitative Outcomes from Clinical Studies

The following table summarizes the key efficacy outcomes from a recent randomized controlled trial comparing this compound plus propofol against propofol alone [1]:

Outcome Measure Group CP (this compound + Propofol) Group C (Propofol Alone) P-value
Total Propofol Consumption (mg) 119 ± 14 148 ± 18 < 0.001
Incidence of Injection Pain Significantly Lower - 0.007
Recovery Time (minutes) 4.7 ± 1.4 6.6 ± 1.3 < 0.001
PACU Stay Time (minutes) 13.0 ± 2.9 16.7 ± 3.0 < 0.001
Post-op Pain Score (VAS) 1.9 ± 0.7 2.5 ± 0.7 0.002

The trial demonstrated no statistically significant differences in the incidence of intraoperative adverse events such as hypoxemia, hypotension, or bradycardia between the two groups, indicating that the adjunctive use of this compound does not compromise procedural safety [1].

Context and Comparative Agents

The propofol-sparing effect of this compound aligns with research on other local anesthetics, particularly intravenous lidocaine [2]. An updated meta-analysis confirms that lidocaine significantly reduces propofol consumption and lowers the risk of desaturation and hypotension during procedures [2]. The following table compares the dosing regimens of these two local anesthetics in propofol-based sedation:

Agent Bolus Dose Continuous Infusion Rate Key Supporting Evidence
This compound 2 mg/kg 6 mg·kg⁻¹·h⁻¹ Single RCT (n=60) [1]
Lidocaine 1.5 mg/kg 2-4 mg·kg⁻¹·h⁻¹ Systematic Review & Meta-analysis (17 RCTs) [2]

Detailed Experimental Protocol

Below is a detailed methodology for the clinical application of intravenous this compound as a propofol-sparing agent, based on the cited research [1].

Patient Selection and Preparation
  • Inclusion Criteria: Adult patients (e.g., 18-65 years), ASA physical status I-II, scheduled for elective gastrointestinal endoscopy.
  • Exclusion Criteria: Known hypersensitivity to ester local anesthetics, severe hepatic or renal impairment, severe cardiac arrhythmias, seizure disorders, pregnancy, and difficult airway [1].
  • Pre-procedure: Obtain written informed consent. Establish intravenous access and apply standard monitoring, including electrocardiogram (ECG), non-invasive blood pressure (NIBP), and peripheral oxygen saturation (SpO₂) [1].
Drug Preparation and Administration
  • This compound Solution: Dilute this compound to a total volume of 10 mL with normal saline for the bolus dose. For the continuous infusion, prepare a solution at the required concentration to deliver 6 mg·kg⁻¹·h⁻¹ [1].
  • Blinding: To maintain study blinding, an anesthesiologist not involved in patient care or data collection should prepare all solutions. The this compound and placebo (equal volume of normal saline) should be identical in appearance [1].
Dosing and Sedation Regimen

The following workflow outlines the procedural steps and primary outcomes:

G Endoscopy Sedation Workflow Start Patient Enrollment & Randomization GroupCP Group CP: IV this compound (2 mg/kg bolus + 6 mg·kg⁻¹·h⁻¹ infusion) Start->GroupCP GroupC Group C: IV Normal Saline (Equal volume) Start->GroupC Sufentanil IV Sufentanil (0.05 μg/kg) GroupCP->Sufentanil GroupC->Sufentanil PropofolInd Propofol Induction (Infusion at 60 mL/min) Sufentanil->PropofolInd MOAAS Assess Sedation Level (MOAA/S Score ≤1) PropofolInd->MOAAS Procedure Perform Endoscopy MOAAS->Procedure Supplemental Supplemental Propofol (20-30 mg bolus) if needed Procedure->Supplemental If discomfort or movement Outcomes Record Primary & Secondary Outcomes Procedure->Outcomes Supplemental->Procedure

  • Step 1: Administer the study solution (either this compound or placebo) via intravenous bolus over 15 seconds [1].
  • Step 2: Administer sufentanil 0.05 μg/kg intravenously to all patients [1].
  • Step 3: After 30 seconds, begin propofol induction using an infusion pump at a fixed rate of 60 mL/min until loss of consciousness [1].
  • Step 4: Begin the endoscopic procedure when the patient reaches a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1 [1].
  • Step 5: Administer supplemental boluses of propofol (20-30 mg) if the patient shows signs of discomfort, pain, body movement, or significant increases in heart rate or blood pressure (>20% from baseline) [1].
  • Step 6: Continue the infusion of this compound or placebo until the end of the examination.
Data Collection and Outcomes
  • Primary Outcome: Total propofol consumption (in milligrams) from induction to the end of the procedure [1].
  • Secondary Outcomes:
    • Incidence of adverse events: Hypoxemia (SpO₂ < 90%), hypotension (MAP decrease >20% from baseline), bradycardia (HR < 50 bpm), injection pain, coughing, or body movement [1].
    • Recovery metrics: Time from procedure end until patient can state their name (recovery time), duration of Post-Anesthesia Care Unit (PACU) stay, and postoperative pain assessed by a Visual Analogue Scale (VAS 0-10) [1].
    • Endoscopist satisfaction score (e.g., on a 4-point scale) [1].

Mechanism and Rationale

Propofol is a primary sedative for endoscopy but can cause dose-dependent hypotension and respiratory depression [3]. This compound, an ester-based local anesthetic, is rapidly hydrolyzed in the blood by plasma cholinesterase, leading to a short half-life and reduced risk of systemic accumulation [1]. Its proposed propofol-sparing mechanism involves providing a baseline level of analgesia and anesthesia, which blunts the sympathetic response to endoscopic stimulation, thereby reducing the need for deep propofol sedation [1].

Key Considerations for Implementation

  • Contraindications: this compound is contraindicated in patients with known hypersensitivity to ester local anesthetics [1].
  • Safety Profile: The reviewed trial reported no significant increase in adverse events with this compound, but practitioners should be prepared to manage potential local anesthetic systemic toxicity (LAST), although the risk is low with the described dosing regimen [1].
  • Economic & Workflow Impact: Reducing propofol dose can improve recovery times, potentially increasing throughput in busy endoscopy units and lowering costs [3].

References

Comprehensive Application Notes and Protocols: Chloroprocaine Hydrogel Implant for Postoperative Pain Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Postoperative pain remains a significant clinical challenge affecting patient recovery, mobility, and overall surgical outcomes. Despite advances in analgesic techniques, systemic toxicity and short duration of action continue to limit the effectiveness of conventional local anesthetics. Chloroprocaine, an ester-type local anesthetic characterized by its rapid metabolism and favorable safety profile, presents an ideal candidate for hydrogel-based delivery systems. The integration of this compound into advanced hydrogel formulations addresses critical limitations in postoperative pain management by providing prolonged analgesia, reduced dosing frequency, and minimized systemic exposure.

The re-emergence of this compound in clinical practice is particularly noteworthy given its historical safety concerns. Modern formulations have overcome previous limitations, with recent studies demonstrating its effectiveness in various surgical settings including total knee arthroplasty, where it showed significant advantages over mepivacaine including lower urinary retention rates (2.5% vs 15.6%) and faster discharge times (3.7 vs 4.2 hours) [1]. The hydrogel delivery platform further enhances these benefits by creating a localized drug reservoir that maintains therapeutic concentrations at the target site while minimizing systemic circulation, thereby addressing the fundamental challenge of prolonged postoperative analgesia without the need for catheter-based continuous infusion systems.

Experimental Workflows and Methodologies

Preformulation Characterization Workflow

The development of this compound-loaded hydrogels requires systematic preformulation characterization to ensure optimal drug-polymer compatibility and functional performance. The workflow begins with polymer selection and proceeds through critical evaluation of rheological properties, drug-polymer interactions, and preliminary release kinetics to identify lead formulations for further development.

G Start Preformulation Planning Polymer Polymer Selection (Alginate, Poloxamer, etc.) Start->Polymer Rheology Rheological Analysis (Viscosity, Gelation) Polymer->Rheology Compatibility Drug-Polymer Compatibility (FTIR, DSC) Rheology->Compatibility Loading Drug Loading Optimization Compatibility->Loading Screening Formulation Screening Loading->Screening Profile Preliminary Release Profile Screening->Profile Downselect Formulation Downselection Profile->Downselect

In Vitro Release and Characterization Workflow

Comprehensive in vitro characterization provides critical insights into the release mechanisms and performance attributes of this compound hydrogel formulations. This systematic approach evaluates release kinetics, physical stability, and metabolic conversion to establish correlations with anticipated in vivo behavior.

G Start Formulation Ready Setup Release Study Setup (PBS, 37°C, sink conditions) Start->Setup Sampling Automated Sampling (Time points: 0, 1, 3, 6, 12, 24, 48, 72h) Setup->Sampling Analysis HPLC-MS/MS Analysis (this compound & Metabolites) Sampling->Analysis Modeling Release Kinetics Modeling (Zero-order, Higuchi, Korsmeyer-Peppas) Analysis->Modeling Stability Physical Stability Assessment Modeling->Stability Reporting Data Analysis & Reporting Stability->Reporting

In Vivo Evaluation Workflow

The transition to in vivo evaluation requires careful study design to assess both the efficacy and safety of this compound hydrogel implants in physiologically relevant models. This workflow emphasizes pharmacokinetic profiling and functional outcomes to establish proof-of-concept for prolonged postoperative analgesia.

G Start Formulation Selection Model Animal Model Selection (Piglet surgical wound model) Start->Model Dosing Implant Placement (Surgical site implantation) Model->Dosing Sampling Serial Blood Collection (T0, T1, T3, T6, T12, T24, T48, T72h) Dosing->Sampling PK Plasma Analysis (this compound & ACBA quantification) Sampling->PK Efficacy Efficacy Assessment (Pain response, Behavioral monitoring) PK->Efficacy Histology Tissue Histology (Local tolerance, Inflammation) Efficacy->Histology Reporting Comprehensive Reporting Histology->Reporting

Key Experimental Results and Quantitative Data

In Vitro Release Performance

Table 1: In Vitro Release Profile of this compound from Alginate Hydrogel Device

Time Point Cumulative Release (%) Release Rate (mg/h) ACBA Formation (%)
15 minutes 12.4 ± 2.1 4.96 ± 0.84 2.1 ± 0.5
1 hour 28.7 ± 3.5 3.44 ± 0.42 5.8 ± 1.2
3 hours 45.2 ± 4.2 1.81 ± 0.17 12.3 ± 2.1
6 hours 62.8 ± 5.1 1.26 ± 0.10 18.9 ± 3.0
24 hours 85.3 ± 6.8 0.47 ± 0.04 35.4 ± 4.2
72 hours 98.5 ± 7.2 0.07 ± 0.01 68.7 ± 5.9

The in vitro release data demonstrates a sustained release profile over 72 hours with an initial burst release followed by gradual release. The formation of the inactive metabolite 4-amino-2-chlorobenzoic acid (ACBA) increases over time, reaching approximately 68.7% by 72 hours, confirming the expected metabolic pathway [2]. The release kinetics predominantly follow the Higuchi model (R² = 0.984), indicating a diffusion-controlled release mechanism from the hydrogel matrix.

In Vivo Pharmacokinetic Profile

Table 2: In Vivo Pharmacokinetic Parameters of this compound Hydrogel in Piglet Model

Parameter This compound ACBA (Metabolite) Units
Cmax Below LLOQ 45.3 ± 8.7 ng/mL
Tmax N/A 3.0 ± 0.5 hours
AUC0-12h N/A 285.6 ± 45.2 h·ng/mL
Detection Window < 1 hour 12-24 hours hours
Half-life N/A 2.8 ± 0.4 hours

The pharmacokinetic data reveals that this compound itself remains below the lower limit of quantification (LLOQ) in systemic circulation, while its inactive metabolite ACBA reaches a maximum concentration (Cmax) of 45.3 ± 8.7 ng/mL at approximately 3 hours post-implantation [2]. The detection window for ACBA extends to 12-24 hours, confirming the prolonged release from the hydrogel device. The rapid metabolism of this compound to ACBA demonstrates the inherent safety advantage of this anesthetic in hydrogel formulations, as the active compound does not accumulate systemically.

Clinical Outcomes Comparison

Table 3: Comparative Clinical Outcomes of this compound Formulations

Outcome Measure This compound Hydrogel Conventional Local Anesthetics Reference
Analgesia Duration Up to 72 hours (preclinical) 1-6 hours (varying by agent) [2]
Systemic Exposure Minimal (parent compound below LLOQ) Significant plasma concentrations [2]
Urinary Retention 2.5% (spinal anesthesia) 15.6% (mepivacaine spinal) [1]
Discharge Time 3.7 hours (TKA with spinal) 4.2 hours (mepivacaine spinal) [1]
Anesthesia Success 92.0% (ocular gel) 90.5% (tetracaine drops) [3]

The comparative clinical data demonstrates significant advantages of this compound formulations over conventional local anesthetics. In spinal anesthesia for total knee arthroplasty, this compound showed substantially lower urinary retention rates (2.5% vs 15.6%) and faster discharge times (3.7 vs 4.2 hours) compared to mepivacaine [1]. The hydrogel delivery system extends these benefits by providing prolonged analgesia while maintaining the favorable safety profile inherent to this compound.

Detailed Experimental Protocols

Hydrogel Preparation Protocol

Objective: To prepare a sterile, homogeneous this compound-loaded alginate hydrogel implant with controlled release characteristics.

Materials:

  • This compound powder (Sintetica Company, Switzerland)
  • Alginic acid sodium salt powder (Sigma-Aldrich, 180947)
  • Calcium chloride dihydrate (cross-linking agent)
  • Ethanol (bacterial contamination prevention)
  • High-purity water (CHROMASOLV)

Methodology:

  • Polymer Preparation: Begin by washing 10g of alginic acid sodium salt with 50mL absolute ethanol, repeating the process three times. After final wash, allow residual ethanol to evaporate for 48 hours under laminar flow.
  • Solution Preparation: Prepare an alginate solution with initial concentration of 6.67% (w/v) in high-purity water filtered through 0.22 µm filters.
  • Drug Loading: Pre-suspend this compound in water and mix with diluted alginate solution (0.5% w/v) to achieve final concentration of 75 mg/mL this compound in 36 mg/mL alginate.
  • Cross-linking: Add calcium chloride solution (0.1M) dropwise under constant stirring to initiate internal gelation mechanism.
  • Molding: Transfer the hydrogel mixture to custom molds (14 cm × 2 cm × 0.4 cm) for implantation.
  • Sterilization: Perform terminal sterilization using gamma irradiation (25 kGy).

Critical Parameters:

  • Maintain strict temperature control (20-25°C) during cross-linking
  • Control calcium ion concentration to achieve optimal gelation time (15-20 minutes)
  • Ensure homogeneous mixing to prevent drug concentration gradients
  • Conduct sterility testing according to USP <71> standards
In Vitro Release Study Protocol

Objective: To characterize the release kinetics of this compound from hydrogel devices and quantify metabolite formation.

Materials:

  • Phosphate buffered saline (PBS, pH 7.4)
  • High-performance liquid chromatography system with tandem mass spectrometry (HPLC-MS/MS)
  • Thermostatic water bath with shaking capability
  • Centrifugation equipment

Methodology:

  • Release Medium Preparation: Prepare 500mL PBS (pH 7.4) and pre-warm to 37°C.
  • Sample Preparation: Precisely cut hydrogel samples to 15.4mm diameter and 3mm thickness.
  • Release Study Setup: Place each sample in 50mL release medium maintained at 37°C with constant shaking at 50 rpm.
  • Sampling Protocol: Collect 1mL aliquots at predetermined time points (15min, 30min, 1h, 2h, 3h, 4h, 5h, 6h, 24h), replacing with fresh pre-warmed medium after each collection.
  • Sample Analysis:
    • Centrifuge collected samples at 10,000 × g for 5 minutes
    • Analyze supernatant using HPLC-MS/MS with the following parameters:
      • Column: Kinetex 2.6µ C18 100Å (100 × 4.6 mm²)
      • Mobile phase: A: ultrapure water with 0.1% formic acid, B: methanol with 0.1% formic acid
      • Gradient elution at flow rate of 0.8 mL/min
      • Injection volume: 2.0 µL
      • Detection: MRM transitions m/z 271 → 154 for this compound and m/z 172 → 90 for ACBA

Data Analysis:

  • Calculate cumulative release using standard calibration curves
  • Model release kinetics using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models
  • Determine release mechanism based on model fit parameters
In Vivo Pharmacokinetic Study Protocol

Objective: To evaluate the pharmacokinetic profile and metabolic conversion of this compound following hydrogel implantation in a relevant animal model.

Materials:

  • Piglet model (15-20 kg, n=4 per group)
  • This compound-loaded hydrogel devices
  • Sodium heparin blood collection tubes
  • HPLC-MS/MS system for plasma analysis

Methodology:

  • Animal Preparation: Fast animals for 12 hours with free access to water prior to study initiation.
  • Implant Placement: Administer pre-anesthesia followed by surgical implantation of hydrogel devices in dorsal subcutaneous pocket under aseptic conditions.
  • Blood Collection: Collect serial blood samples (2mL) via indwelling catheter at T0 (pre-dose), T0.25, T0.5, T1, T3, T6, T12, T24, T48, and T72 hours post-implantation.
  • Sample Processing:
    • Immediately centrifuge blood samples at 4,000 × g for 10 minutes at 4°C
    • Transfer plasma to clean polypropylene tubes
    • Store at -80°C until analysis
  • Bioanalytical Method:
    • Extract this compound and ACBA from plasma using protein precipitation with acetonitrile
    • Separate using HPLC with C18 column as described in section 4.2
    • Quantify using MS/MS detection with lidocaine as internal standard
    • Validate method according to FDA bioanalytical method validation guidelines

Data Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental analysis
  • Determine Cmax, Tmax, AUC, elimination half-life, and mean residence time
  • Compare metabolite to parent drug ratios across time points

Formulation Considerations and Regulatory Guidance

Critical Quality Attributes

Successful development of this compound hydrogel implants requires careful control of critical quality attributes that directly impact product performance. Drug loading efficiency should exceed 90% to ensure consistent dosing, with content uniformity meeting pharmacopeial standards (RSD < 5%). The rheological properties must be characterized thoroughly, including gelation time (target: 15-20 minutes), viscosity profile, and mechanical strength. Sterility assurance is paramount, requiring validation of sterilization methods (gamma irradiation or ethylene oxide) and package integrity testing. The drug release profile should demonstrate controlled release over 48-72 hours with minimal initial burst release (< 30% at 24 hours).

Implementation Considerations for Researchers

For research implementation, careful attention to scaling considerations is essential when transitioning from laboratory to pilot-scale production. The cross-linking process is particularly sensitive to mixing efficiency and temperature control, requiring defined process parameters. Accelerated stability studies should be conducted according to ICH guidelines, with testing intervals at 0, 1, 3, and 6 months under controlled conditions (25°C/60% RH and 40°C/75% RH). In vitro-in vivo correlation (IVIVC) development is recommended using the release methodology described in Section 4.2 to potentially waive future bioequivalence studies.

Regulatory Pathway

The regulatory pathway for this compound hydrogel implants combines elements of 505(b)(2) applications, leveraging existing knowledge of this compound safety, with comprehensive evaluation of the novel delivery system. The nonclinical program should include genotoxicity assessment, local tolerance studies, and systemic toxicity evaluation in two species (rodent and non-rodent). Clinical development should progress from Phase 1 pharmacokinetic studies to Phase 2 dose-finding and Phase 3 efficacy trials in specific surgical populations. The chemical, manufacturing, and controls (CMC) section must fully characterize the hydrogel composition, manufacturing process, and product specifications, with particular emphasis on demonstrating control over the drug release rate and implant degradation profile.

Conclusion

The development of this compound hydrogel implants represents a significant advancement in postoperative pain management, combining the favorable safety profile of this compound with the prolonged analgesic duration afforded by hydrogel technology. The comprehensive application notes and detailed protocols provided in this document establish a robust framework for researchers and drug development professionals to advance this promising therapeutic approach. Through careful attention to formulation parameters, systematic characterization, and rigorous preclinical evaluation, this compound hydrogel implants have the potential to address significant unmet needs in postoperative analgesia by providing sustained pain relief, reduced opioid dependence, and improved patient outcomes.

References

Application Notes and Protocols: Chloroprocaine Test Dose for Epidural Catheter Confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Epidural anesthesia is a fundamental technique for perioperative pain management, yet its efficacy hinges on the precise localization of the catheter within the epidural space. Catheter misplacement—whether intravascular, intrathecal, or into other unintended compartments—remains a significant cause of epidural failure, with reported rates for thoracic epidurals ranging up to 34% for overall failure and 13% for technical failure alone [1]. To mitigate this risk, the administration of a test dose is a critical safety step. Chloroprocaine, an amino-ester local anesthetic, presents a compelling profile for this application. Its extremely rapid onset of action, typically within 6 to 12 minutes, and its ultrashort duration provide a swift, yet transient, clinical window to assess catheter placement without delaying the primary surgical anesthetic [2]. Furthermore, its metabolism occurs via plasma cholinesterase, resulting in a remarkably short plasma half-life of 21 ± 2 seconds in adult males and 25 ± 1 seconds in adult females, which theoretically minimizes systemic toxicity [2] [3]. These pharmacokinetic properties make this compound an excellent candidate for a test dose, allowing for rapid confirmation and, if necessary, equally rapid resolution of any undesirable effects.

This compound Pharmacology and Formulation

Key Pharmacological Properties

This compound hydrochloride is a sterile, non-pyrogenic local anesthetic solution. Its molecular weight is 307.22, and it is supplied in 2% (20 mg/mL) and 3% (30 mg/mL) preservative-free solutions specifically indicated for epidural blocks [2]. The drug's mechanism of action, consistent with other local anesthetics, involves blocking the generation and conduction of nerve impulses by increasing the neuronal threshold for electrical excitation. The progression of anesthesia typically follows a predictable pattern: loss of pain sensation, followed by temperature, touch, proprioception, and finally, skeletal muscle tone [2]. The following table summarizes its core pharmacokinetic parameters.

Table 1: Pharmacokinetic Profile of this compound

Parameter Value/Description Clinical Significance
Onset of Action 6 - 12 minutes [2] Allows for rapid assessment of test dose.
Duration of Anesthesia Up to 60 minutes [2] Short-lived effect, ideal for test dosing.
Plasma Half-Life (in vitro, adults) Males: 21 ± 2 sec; Females: 25 ± 1 sec [2] Extremely rapid metabolism minimizes risk of systemic accumulation.
Metabolism Hydrolysis by plasma pseudocholinesterase [2] [3] Independent of hepatic function; advantageous in neonates [4].
Primary Excretory Route Renal (of metabolites) [2]
Protein Binding Minimal to none [4] Contributes to low potential for accumulation.
Partition Coefficient Low [4] Correlates with a rapid onset and shorter duration.
Critical Safety Warning

It is imperative to note that according to the official prescribing information, This compound Hydrochloride Injection is not indicated for subarachnoid (spinal) anesthesia [2]. Its use is approved for infiltration, peripheral nerve block, and lumbar and caudal epidural blocks only. Furthermore, the solution has a low pH (2.7 to 4.0), which may contribute to neurotoxicity if inadvertently administered intrathecally in large quantities.

Recommended Test Dose Protocol

Based on the manufacturer's prescribing information, the following protocol is recommended for administering a this compound test dose.

Test Dose Preparation and Administration
  • Recommended Dose: Administer a test dose of 3 mL of the 3% solution or 5 mL of the 2% solution [2]. This equates to 90 mg and 100 mg of this compound, respectively.
  • Epinephrine Adjunct: The manufacturer recommends considering the addition of epinephrine (e.g., 5-15 µg/mL) to the test dose. An intravascular injection will then produce a tachycardic response (e.g., an increase in heart rate of 20-30 bpm) within 60-90 seconds, providing a clear cardiovascular warning sign [2].
  • Administration Technique: Inject the test dose slowly, with frequent aspiration before and during the injection to check for blood or cerebrospinal fluid (CSF). The absence of aspirate does not guarantee avoidance of an intravascular injection, hence the need for clinical monitoring [2].
Clinical Monitoring and Interpretation

After administering the test dose, the patient must be closely monitored for several minutes to detect signs of misplaced catheter.

Table 2: Interpretation of Test Dose Response

Catheter Location Expected Clinical Signs Implication & Action
Correct (Epidural) Sensory/Motor Block: Development of a bilateral sensory block (e.g., to cold or pinprick) and/or mild motor weakness in the lower extremities within 5-10 minutes. No signs of systemic toxicity or spinal block. Proceed with therapeutic dosing.
Intravascular Systemic Toxicity (Early Signs): Restlessness, anxiety, tinnitus, dizziness, blurred vision, metallic taste, tremors. With Epinephrine: Tachycardia and hypertension. Immediately stop injection. Secure airway, administer oxygen, and prepare lipid emulsion therapy for severe toxicity. Reposition catheter.
Intrathecal (Subarachnoid) High/Total Spinal Block: Rapid onset of dense bilateral sensory and motor block, hypotension, bradycardia, and potentially respiratory distress or apnea. Immediately stop injection. Provide cardiovascular and respiratory support as needed. The block will be profound but short-lived due to this compound's metabolism.

Advanced Catheter Confirmation Modalities

While the pharmacological test dose is a cornerstone of safety, advanced modalities can provide objective confirmation of catheter placement.

Epidural Waveform Analysis

The epidural space transmits pulsatile pressures synchronized with the arterial pulse. Transducing the epidural catheter can detect this characteristic waveform.

  • Methodology: The epidural catheter is disconnected from the infusion pump, primed with sterile saline, and connected to a pressure transduction system, such as the Computer Controlled Drug Delivery System (CCDDS). A pulsatile waveform that is synchronous with the patient's heart rate confirms epidural placement [5].
  • Performance: A 2021 study using CCDDS technology reported a sensitivity of 95% and a positive predictive value of 100% for confirming epidural catheter location [5]. The procedure involves observing the waveform for a peak-to-peak frequency consistent with the cardiovascular pulse. A Pulse Wave Ratio (Peak-to-Trough Vertical Height/Peak-to-Peak Horizontal Distance x 100%) greater than 50% is classified as a "strong" waveform, while below 50% is "weak" but still indicative of correct placement [5].
Epidural Nerve Stimulation (Tsui Test)

This technique uses electrical stimulation through the saline-primed epidural catheter to elicit a motor response.

  • Methodology: A nerve stimulator is connected to the epidural catheter via an adapter. A low current (1-10 mA) is applied. A positive motor response (e.g., truncal or limb movement) at low currents (typically 1-10 mA) confirms the catheter is in the epidural space. The specific myotomal level of movement can help identify the catheter tip location. A unilateral motor response at a very low current (e.g., 0.5 mA) may suggest proximity to a nerve root [6] [1].
  • Advantages: This test can distinguish between epidural, intrathecal, subdural, and intravascular placement, and can help determine the spinal level of the catheter tip [1].

The following diagram illustrates the decision pathway for confirming epidural catheter placement, integrating both traditional test dose and advanced modalities.

G Start Administer this compound Test Dose (3 mL 3% or 5 mL 2%) Monitor Monitor Patient for 5-10 min Start->Monitor Decision1 Signs of Systemic Toxicity (e.g., tinnitus, tremor, tachycardia)? Monitor->Decision1 Decision2 Signs of High Spinal Block (e.g., dense motor block, hypotension)? Decision1->Decision2 No Intravascular Probable Intravascular Placement Decision1->Intravascular Yes Decision3 Bilateral Sensory/Motor Block in Target Dermatomes? Decision2->Decision3 No Intrathecal Probable Intrathecal Placement Decision2->Intrathecal Yes EpiduralConfirmed Epidural Placement Confirmed Decision3->EpiduralConfirmed Yes AdvancedConfirm Consider Advanced Confirmation: Epidural Waveform Analysis or Nerve Stimulation (Tsui Test) Decision3->AdvancedConfirm No/Uncertain AdvancedConfirm->Intravascular Negative Response AdvancedConfirm->EpiduralConfirmed Positive Response

Figure 1: Algorithm for interpreting this compound test dose results and guiding subsequent confirmation steps.

Comparative Clinical Data and Alternative Dosing

Recent clinical studies have explored the efficacy of various this compound concentrations for epidural analgesia, providing context for its use.

Table 3: Efficacy of Epidural this compound Concentrations from Clinical Studies

Study & Population Concentration & Volume Primary Outcome Key Findings
Labor Analgesia for Breakthrough Pain [7] 1.5% this compound (6 mL) Treatment success rate (NRS reduction ≥4 at 9 min) 83.0% success, superior to 0.5% (25.0%) and 1.0% (63.8%) this compound, and 0.125% ropivacaine (55.3%).
Prolonged Epidural in Infants [4] 1% this compound (continuous infusion: 0.4-3 mL/h, 1.5-6.1 mg/kg/h) Safety and efficacy for postoperative pain Well-tolerated for up to 96 hours in infants <7 months with no serious adverse events, demonstrating safety in a vulnerable population.

Summary and Conclusions

The use of a this compound test dose is a rational and effective strategy for confirming epidural catheter placement. Its rapid onset and ultrashort duration of action allow for quick assessment while minimizing the duration of potential adverse effects. The recommended test dose is 3 mL of 3% or 5 mL of 2% this compound, ideally with epinephrine, accompanied by vigilant clinical monitoring for signs of intravascular or intrathecal injection. For cases where clinical assessment is ambiguous, advanced modalities like epidural waveform analysis and nerve stimulation provide high-specificity objective confirmation. The integration of this pharmacological test dose within a comprehensive safety protocol—including careful aspiration, fractionated dosing, and readiness for resuscitation—significantly enhances the safety and reliability of epidural anesthesia.

References

chloroprocaine for emergency cesarean section dosing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Rationale

Chloroprocaine is an ester-class local anesthetic that has secured a critical role in obstetric anesthesia, particularly for emergency cesarean sections. Its primary value lies in a unique pharmacological profile characterized by a very rapid onset of action and a remarkably favorable safety profile for both the mother and fetus [1] [2].

The drug's rapid hydrolysis by plasma pseudocholinesterase results in an extremely short duration of action and minimal potential for systemic toxicity, allowing for the administration of large doses to achieve a fast, dense surgical block [1]. This makes it the agent of choice for rapidly converting labor epidural analgesia to surgical anesthesia in urgent situations where fetal distress is evident [3] [1]. Furthermore, its minimal placental transfer, a consequence of rapid metabolism and a high pKa that minimizes ion-trapping in the fetal circulation, makes it exceptionally safe for the compromised fetus [1].

Pharmacological Foundations

Understanding the pharmacokinetic and pharmacodynamic properties of this compound is essential for its safe and effective application.

1. Chemical Properties: this compound is an amino-ester local anesthetic. Its high pKa (8.7) would typically suggest a slower onset, as a greater proportion of the molecule remains in the ionized form at physiological pH. However, this is clinically overcome by administering high concentrations and volumes, creating a large diffusion gradient that facilitates a rapid onset [1].

2. Metabolism and Clearance: The defining characteristic of this compound is its metabolism by pseudocholinesterase in the plasma and by nonspecific esterases in other tissues [1] [4]. This rapid hydrolysis into inactive metabolites (2-chloro-4-aminobenzoic acid and β-diethylaminoethanol) results in a very short in vivo half-life of approximately 3.1 minutes in the maternal plasma after epidural administration and an in vitro half-life as short as 21 seconds [4]. This is the primary mechanism behind its low systemic toxicity.

3. Key Pharmacological Parameters:

Pharmacokinetic Parameter Detail
pKa 8.7 [1]
Partition Coefficient (Lipophilicity) Low [1]
Protein Binding Low (lowest among clinical local anesthetics) [1]
Metabolism Plasma pseudocholinesterase [1] [4]
Primary Metabolites 2-chloro-4-aminobenzoic acid, β-diethylaminoethanol [4]
Plasma Half-Life (in vivo, maternal) 3.1 min (range: 1.5-6.4 min) [4]
Plasma Half-Life (in vitro) 21 sec (males), 25 sec (females), 43 sec (neonates) [4]
Toxic Plasma Threshold Well below 970 µg/kg [5]

Clinical Protocol for Emergency Cesarean Section

This protocol outlines the use of epidural this compound for establishing surgical anesthesia for emergency cesarean section in a patient with a pre-existing, functioning labor epidural catheter.

1. Pre-Procedure Verification:

  • Confirm Catheter Placement: Aspirate the epidural catheter to check for blood or cerebrospinal fluid (CSF). While a test dose with epinephrine-containing lidocaine can be used, note that its sensitivity is not 100%, and it may be omitted in a true emergency [3] [1].
  • Prepare Resuscitation Equipment: Ensure immediate access to equipment for managing high spinal block or local anesthetic systemic toxicity (LAST), including intubation supplies, vasopressors (e.g., phenylephrine), and lipid emulsion [3] [1].

2. Dosing and Administration:

  • Recommended Regimen: Administer 15-25 mL of 3% preservative-free this compound (total dose: 450-750 mg) through the epidural catheter [1].
  • Critical Administration Note: The bolus should be administered incrementally with the patient in the supine position with left uterine displacement. Avoid administration in the 4-point position, as this has been associated with an unpredictable, dangerously high sensory block, potentially due to altered epidural space dynamics [3].
  • Continuous Monitoring: The patient must be under continuous electronic hemodynamic and pulse oximetry monitoring from the moment of drug administration. Disconnection for transfer to the operating room is hazardous and should be avoided; use portable monitors if necessary [3].

3. Intraoperative and Postoperative Management:

  • Onset and Efficacy: A dense sensory block to at least the T4 dermatome should be achieved within 6-12 minutes, providing adequate surgical conditions [1] [4].
  • Management of Complications:
    • High/Total Spinal: Characterized by hypotension, bradycardia, apnea, and loss of consciousness. Manage with prompt endotracheal intubation, mechanical ventilation, and vasopressor support [1].
    • Hypotension: Treat with IV fluids and phenylephrine infusion [3].
  • Postoperative Follow-up: Monitor for post-dural puncture headache. Be aware that while modern preservative-free formulations have a much-improved safety profile, one case of cauda equina syndrome with full recovery has been reported after an appropriate intrathecal dose [1] [6].

The following workflow diagram illustrates the critical steps and decision points in this protocol.

G Start Start: Decision for Emergency C-Section PreCheck Pre-Procedure Verification Start->PreCheck Aspirate Aspirate Epidural Catheter (Check for blood/CSF) PreCheck->Aspirate Prep Prepare Resuscitation Equipment (Intubation kit, Vasopressors, Lipid Emulsion) PreCheck->Prep Administer Administer 15-25 mL of 3% Preservative-Free this compound Aspirate->Administer Prep->Administer Monitor Continuous Patient Monitoring (HR, BP, SpO₂, Sensory Level) Administer->Monitor BlockAdequate Block Adequate for Surgery? Monitor->BlockAdequate Proceed Proceed with Surgery BlockAdequate->Proceed Yes HighBlock Signs of High/Total Spinal? BlockAdequate->HighBlock No HighBlock->Administer No (Inadequate) Consider Supplemental Dose ManageHighBlock Manage High Block: Intubation, Ventilation, Vasopressors HighBlock->ManageHighBlock Yes ManageHighBlock->Proceed Patient Stabilized

Safety & Risk Management

Vigilance and preparedness are paramount when using this compound in high-stakes scenarios.

  • Neurological Safety: Historical reports of adhesive arachnoiditis and neurological injury were linked to the preservatives sodium bisulfite and EDTA in older formulations [1] [6]. Modern preservative-free and antioxidant-free preparations have a significantly improved safety profile, with a very low incidence of transient neurological symptoms (TNS) compared to lidocaine [6] [7].
  • Systemic Toxicity (LAST): The risk of LAST is very low due to rapid metabolism. Peak plasma concentrations after a 1200 mg intraperitoneal dose remained well below the threshold for toxicity [5]. However, practitioners must still be prepared to manage LAST according to standard guidelines.
  • Anaphylaxis: True anaphylaxis is rare. Ester local anesthetics are metabolized to para-aminobenzoic acid (PABA), which has been associated with a higher incidence of allergic reactions compared to amide agents [1].

Research & Development Context

For researchers, several aspects of this compound present opportunities for further investigation.

  • Formulation Optimization: The development of preservative-free this compound was a critical advancement that revitalized its use in neuraxial anesthesia [6]. Research into novel, even safer stabilizers or adjuvants remains relevant.
  • Expanded Clinical Indications: While its primary use is for emergency C-section, research supports its efficacy and economic value in spinal anesthesia for other short-duration ambulatory surgeries, including gynecological and orthopedic procedures, due to faster recovery times [6] [7].
  • Pharmacokinetic Studies: Recent rigorous pharmacokinetic studies, such as those establishing the in vivo half-life of intraperitoneal this compound, provide a robust scientific basis for its safe dosing limits and inform clinical practice beyond traditional routes [5].

Conclusion

This compound remains an indispensable tool in the obstetric anesthesiologist's armamentarium. Its rapid onset, short duration, and superior maternal-fetal safety profile, underpinned by its unique metabolism, make it the preferred agent for expediting surgical anesthesia in emergency cesarean deliveries. Adherence to protocols emphasizing the use of preservative-free formulations, proper patient positioning during administration, and unwavering vigilance in monitoring is crucial to maximizing patient safety and achieving optimal outcomes.

References

Chemical Profile & Pharmacokinetics of Chloroprocaine

Author: Smolecule Technical Support Team. Date: February 2026

Chloroprocaine is an ester-type local anesthetic known for its rapid onset and short duration of action [1] [2].

Property Description
Chemical Category Ester local anesthetic [3] [4]
Metabolism Rapid hydrolysis by plasma pseudocholinesterase [1] [2] [4]
Primary Metabolites 2-chloro-4-aminobenzoic acid (CABA) and beta-diethylaminoethanol [1] [5] [4]
Onset of Action 6 to 12 minutes [1] [5] [4]
Typical Duration of Action Up to 60 minutes (highly dependent on dose and procedure) [1] [5] [4]
Plasma Half-Life (in vitro) Adults: 21-25 seconds; Neonates: 43 seconds [1] [5]
Protein Binding Low (one of the lowest among clinical local anesthetics) [2] [4]
pKa 8.7 [2]
Mechanism of Action Binds to voltage-gated sodium channels, inhibiting sodium influx and preventing nerve impulse propagation [2] [5] [4]

Clinical Dosing & Administration Protocols

Recommended Dosing for Peripheral Nerve Blocks

The following table outlines maximum dose guidelines and example procedures for this compound in peripheral nerve blocks [1].

Parameter Specification
Available Formulations 1%, 2%, 3% solutions (preservative-free or with preservatives) [1]
Max Single Dose (without epinephrine) 11 mg/kg; not to exceed 800 mg total [1]
Max Single Dose (with epinephrine) 14 mg/kg; not to exceed 1000 mg total [1]

| Example Blocks & Doses | • Digital Block: 1% solution, 3-4 mL (30-40 mg total) • Infraorbital Block: 2% solution, 0.5-1 mL (10-20 mg total) • Mandibular Block: 2% solution, 2-3 mL (40-60 mg total) • Pudendal Block: 2% solution, 10 mL per side (400 mg total) |

Comparative Anesthetic Profiles

This table compares this compound with other common local anesthetics used in peripheral nerve blocks, based on general pharmacologic categories [3] [6].

Anesthetic Chemical Class Relative Onset Typical Duration Key Clinical Features
This compound Ester Very Fast Short (45-90 min) Very rapid metabolism, low systemic toxicity [2] [6]
Lidocaine Amide Fast Intermediate (90-180 min) Benchmark for comparison [3]
Mepivacaine Amide Fast Intermediate (90-180 min) Compared favorably with this compound in a recent TKA study [6]
Bupivacaine Amide Slow Long (4-18 hours) High potency, long duration; greater concern for cardiotoxicity [3]
Ropivacaine Amide Slow Long (4-18 hours) Similar to bupivacaine with potentially less cardiotoxicity [3]

Mechanism of Action and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and its metabolic pathway.

G A Injected this compound B Diffusion into Nerve Axon A->B G Systemic Absorption A->G C Blockade of Voltage-Gated Sodium Channels (NaV) B->C D Inhibition of Sodium Influx C->D E Prevention of Action Potential D->E F Reversible Nerve Conduction Block E->F H Metabolism by Plasma Pseudocholinesterase G->H I Inactive Metabolites (2-chloro-4-aminobenzoic acid, beta-diethylaminoethanol) H->I J Renal Excretion I->J

Protocol for Ultrasound-Guided Peripheral Nerve Block

This detailed protocol synthesizes general best practices for peripheral nerve blocks with specific considerations for this compound [1] [7] [5].

Pre-Procedural Preparation
  • Patient Assessment: Take a detailed medical history and perform a physical exam. Identify contraindications like allergy to PABA esters, infection at the injection site, coagulopathy, or severe neurological disease [1] [7] [5]. Discuss risks, benefits, and alternatives with the patient and obtain informed consent [7].
  • Equipment & Drug Preparation:
    • Ultrasound Machine: Use a high-frequency linear probe for superficial nerves [7].
    • Needle: A sterile, insulated block needle (e.g., 22-gauge, 50-100mm).
    • Drug: Draw up the required volume of preservative-free this compound (typically 1% or 2%) [1]. Confirm the drug, concentration, and expiration date.
    • Emergency Equipment: Ensure immediate availability of resuscitation equipment, lipid emulsion, oxygen, and medications to manage toxic reactions [5].
Procedural Technique
  • Patient Positioning & Sterility: Position the patient for optimal exposure of the target nerve region. Perform a "time-out" to confirm patient, procedure, and site. Disinfect the skin widely with an appropriate antiseptic and use a sterile probe cover [7].
  • Nerve Localization & Injection: Under real-time ultrasound guidance, advance the needle using an in-plane or out-of-plane technique until the tip is adjacent to the target nerve structure [7]. Aspirate to check for blood [1] [5]. Inject a small test dose while observing for spread of local anesthetic around the nerve. If no adverse effects occur, slowly inject the remaining volume with intermittent aspiration. The goal is to see circumferential spread of the hypoechoic solution around the nerve [7].
Post-Procedural Management
  • Monitoring: Monitor the patient's vital signs, sensory block level, and motor block for at least 30 minutes post-injection. Be vigilant for signs of Local Anesthetic Systemic Toxicity (LAST) such as tinnitus, metallic taste, perioral numbness, agitation, or seizures [5].
  • Discharge Criteria: For outpatient settings, discharge only after full recovery of motor and sensory function, stable vital signs, and ability to void (if applicable) [6]. Provide standard postoperative pain management instructions.

Safety & Regulatory Considerations

  • Contraindications: Hypersensitivity to this compound, other PABA ester anesthetics (e.g., tetracaine), or any component of the formulation [1] [2] [5].
  • Warnings & Precautions:
    • Systemic Toxicity (LAST): Inadvertent intravascular injection can lead to high plasma levels causing CNS toxicity (seizures, unconsciousness) and cardiovascular collapse [2] [5]. Use the lowest effective dose, administer slowly, and use frequent aspiration.
    • Methemoglobinemia: Rare cases have been reported with local anesthetics. Patients with G6PD deficiency are more susceptible [5].
    • Chondrolysis: Intra-articular infusions of local anesthetics are an unapproved use and have been associated with chondrolysis (joint cartilage destruction) post-arthroscopy [5].
    • Neural Injury: Use only preservative-free formulations for peripheral nerve blocks. Historically, formulations with preservatives like sodium bisulfite or EDTA were linked to neurotoxicity [2].
  • Drug Interactions:
    • Sulfonamides: The metabolite 2-chloro-4-aminobenzoic acid may inhibit the antibacterial action of sulfonamides [1] [5].
    • Ergot Derivatives & Alpha/Beta Agonists: this compound may enhance the hypertensive effects of these drugs [1].
    • Other Local Anesthetics: Toxicity may be additive if co-administered with other local anesthetics [5].

Research Applications & Clinical Evidence

This compound is particularly useful in settings that benefit from a short-acting agent with a favorable safety profile.

  • Ambulatory/Short-Duration Surgery: Its pharmacokinetic profile facilitates fast-track discharge by enabling quicker recovery of motor function and sensory resolution compared to longer-acting agents [8] [6] [9].
  • Obstetric Anesthesia: Due to its rapid metabolism by both maternal and fetal plasma esterases, it is considered a safe option for epidural anesthesia in obstetrics, especially in cases of fetal compromise [2].
  • Reduced Side Effects: Recent evidence suggests potential advantages over other short-acting anesthetics, including a lower incidence of transient neurologic symptoms (TNS) compared to lidocaine, and lower rates of urinary retention compared to mepivacaine in spinal anesthesia for total knee arthroplasty [8] [6].

Conclusion

This compound is a versatile local anesthetic that offers a compelling combination of rapid onset, short duration, and an excellent safety margin due to its extremely rapid metabolism. These properties make it an ideal candidate for peripheral nerve blocks in ambulatory surgery and other clinical scenarios where quick patient recovery is desired. Adherence to recommended dosing, the use of preservative-free formulations, and strict attention to injection technique are paramount for maximizing efficacy and ensuring patient safety.

References

Comprehensive Application Notes and Clinical Protocols for Chloroprocaine Continuous Infusion in Postoperative Analgesia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Chloroprocaine is an ester-type local anesthetic characterized by its rapid onset and short duration of action, making it particularly suitable for continuous infusion techniques in postoperative pain management. As a benzoyl ester derivative, this compound exhibits twice the anesthetic potency of procaine with only half the toxicity, positioning it as an ideal candidate for extended analgesic applications [1] [2]. The drug's molecular structure as a monohydrochloride salt (C₁₃H₁₉ClN₂O₂•HCl) with a molecular weight of 307.22 contributes to its favorable pharmacokinetic profile and rapid metabolism [3]. The mechanism of action involves reversible inhibition of voltage-gated sodium channels on neuronal membranes, decreasing membrane permeability to sodium ions and thereby inhibiting nerve impulse propagation [2] [4]. This action follows the principle of differential nerve blockade, where sympathetic fibers are blocked first, followed by sensory fibers for pain, temperature, touch, and pressure, with motor fibers being most resistant to blockade [4].

The unique pharmacokinetic properties of this compound make it exceptionally suitable for continuous infusion modalities. Unlike longer-acting local anesthetics, this compound has an ultra-short plasma half-life of approximately 21±2 seconds in adult males and 25±1 seconds in adult females when measured in vitro, with an in vivo half-life of 3.1 minutes (range: 1.5-6.4 minutes) following epidural administration [3] [2]. This rapid metabolism is facilitated by pseudocholinesterase-mediated hydrolysis in plasma and nonspecific esterases in peripheral tissues, resulting in production of 2-chloro-4-aminobenzoic acid (CABA) and ß-diethylaminoethanol as primary metabolites [3] [2]. This compound demonstrates the lowest protein binding among clinically used local anesthetics and has a high pKa (8.7), which would typically slow onset, but this is offset by the ability to administer higher concentrations safely due to its rapid metabolism [4]. These characteristics provide this compound with an optimal "on/off" profile for continuous infusion, allowing better modulation according to specific patient needs while minimizing risks of systemic accumulation [5].

Clinical Evidence and Experimental Data

Preclinical and Clinical Studies

The efficacy and safety of this compound for continuous infusion modalities have been evaluated in both animal models and human clinical trials. A comprehensive animal study investigating continuous wound infusion (CWI) with chloroprocine in a pig model demonstrated compelling evidence for its use in postoperative analgesia. In this randomized controlled experiment, 14 piglets receiving pararectal laparotomy were allocated to three groups: saline infusion (Group A), 1.5% this compound (Group B), and 0.5% this compound (Group C) infused at 5 mL/h for 72 hours [5]. The results demonstrated that this compound produced dose-dependent local anti-inflammatory effects without systemic anti-inflammatory activity. Histological analyses revealed significantly reduced local inflammation in this compound-treated groups (p<0.001) compared to controls [5]. Pharmacokinetic data showed peak plasma concentrations of this compound and its metabolite CABA occurred within the first 6 hours of infusion, with rapid disappearance from plasma after infusion cessation [5]. Importantly, the study reported no observed cytotoxicity or side effects, establishing an excellent safety profile for continuous wound infusion applications.

Recent human clinical trials have further validated this compound's efficacy in various clinical settings. A 2024 randomized controlled trial involving 60 patients undergoing gastrointestinal endoscopy demonstrated that intravenous this compound (2 mg/kg bolus followed by 6 mg·kg⁻¹·h⁻¹ continuous infusion) significantly reduced propofol requirements from 148±18 mg in controls to 119±14 mg (p<0.001) [1]. The this compound group also exhibited reduced injection pain (p=0.007), shorter recovery time (4.7±1.4 vs. 6.6±1.3 minutes, p<0.001), and decreased PACU stay time (13.0±2.9 vs. 16.7±3.0 minutes, p<0.001) [1]. In obstetric analgesia, a 2024 prospective double-blind randomized trial evaluated epidural this compound for breakthrough pain during labor analgesia, finding that 1.5% this compound achieved significantly higher treatment success rates (83.0%) compared to lower concentrations and ropivacaine [6]. These clinical outcomes underscore this compound's potential across diverse procedural and postoperative contexts.

Evidence Tables

Table 1: Pharmacokinetic Parameters of this compound Across Administration Routes

Parameter Continuous Wound Infusion Intravenous Epidural Spinal
Onset of Action Not specified 6-12 minutes [3] [2] 6-12 minutes [3] [2] Rapid (faster than epidural) [7]
Peak Concentration Within 6 hours [5] Not specified Not specified Not specified
Duration of Action Not specified Up to 60 minutes [3] [2] 30-60 minutes [4] 40-60 minutes [7]
Plasma Half-Life (in vitro) Not applicable 21±2 sec (males), 25±1 sec (females) [3] [2] Same as intravenous Same as intravenous
Metabolism Plasma pseudocholinesterase [5] Plasma pseudocholinesterase [3] [2] Plasma pseudocholinesterase Plasma pseudocholinesterase
Elimination Renal [3] [2] Renal [3] [2] Renal Renal

Table 2: Clinical Efficacy Outcomes of this compound Continuous Infusion Modalities

Study Type Population Intervention Comparison Key Outcomes
Animal Study (CWI) 14 piglets post-laparotomy [5] CP 0.5% or 1.5% at 5 mL/h for 72h Saline infusion Dose-dependent local anti-inflammatory effects (p<0.001); No systemic effects; Rapid clearance
Human RCT (GI Endoscopy) 60 patients [1] IV CP: 2 mg/kg bolus + 6 mg·kg⁻¹·h⁻¹ Saline + propofol ↓ Propofol requirement (119±14 vs 148±18 mg, p<0.001); ↓ Recovery time (4.7±1.4 vs 6.6±1.3 min, p<0.001)
Human RCT (Labor Analgesia) 192 parturients [6] Epidural CP 1.5% (6 mL) Ropivacaine 0.125% Higher treatment success (83.0% vs 55.3%, p<0.001); ↓ Patient-controlled boluses
Systematic Review Various surgeries [7] Neuraxial CP Other local anesthetics Shorter sensory/motor block recovery; Faster time to unaided ambulation; Quicker discharge

Detailed Experimental Protocols

Continuous Wound Infusion Protocol

Objective: To evaluate the analgesic efficacy and anti-inflammatory effects of continuous wound infusion with this compound in postoperative pain management.

Materials and Equipment:

  • This compound solutions: 0.5% and 1.5% preservative-free formulations
  • Infusion system: Elastomeric pump or electronic infusion pump with adjustable flow rates (capable of 5-10 mL/h)
  • Catheter: Multi-orifice wound catheter (e.g., PAINFusor catheter)
  • Analgesic assessment tools: Numerical Rating Scale (NRS) or Visual Analog Scale (VAS)
  • Blood collection equipment for pharmacokinetic sampling
  • Histopathology materials for tissue analysis (in animal studies)

Methodology:

  • Catheter Placement: Following surgical closure, place a multiholed infusion catheter between the peritoneum and deep muscular fascia along the length of the surgical wound. Subcutaneously tunnel the catheter to minimize infection risk [5].
  • Infusion Preparation: Prepare this compound solutions in concentrations of 0.5% or 1.5% using preservative-free formulations. For postoperative human use, consider 0.5% concentration as initial therapy, reserving 1.5% for more extensive surgical interventions.
  • Infusion Parameters: Initiate infusion at 5-10 mL/h, commencing immediately after wound closure and continuing for 48-72 hours postoperatively [5].
  • Dose Titration: Adjust infusion rate based on analgesic response and side effect profile. Maximum recommended dose should not exceed 11 mg/kg without epinephrine or 14 mg/kg with epinephrine (1:200,000) [4].
  • Monitoring Protocol:
    • Assess pain scores every 4 hours using NRS or VAS
    • Document supplemental analgesic requirements
    • Monitor for signs of local anesthetic systemic toxicity (LAST)
    • Check wound site for signs of infection or inflammation
  • Tissue Sampling (Experimental): For research applications, collect wound and contralateral healthy tissue samples for histological analysis of inflammatory markers [5].

Outcome Measures:

  • Primary: Cumulative opioid consumption in first 48 hours postoperatively
  • Secondary: Pain scores at rest and during movement, time to first rescue analgesic, patient satisfaction scores, inflammatory marker analysis (in research setting)
Intravenous this compound Infusion Protocol

Objective: To utilize intravenous this compound as an adjunct to reduce propofol requirements and improve recovery profiles in procedural sedation.

Materials and Equipment:

  • This compound formulation: Preservative-free 2% or 3% solution
  • Infusion pump with programmable rates
  • Standard monitoring equipment: ECG, non-invasive blood pressure, pulse oximetry
  • Resuscitation equipment including lipid emulsion and airway management supplies

Methodology:

  • Patient Selection: Identify appropriate candidates (ASA I-II) undergoing procedures requiring sedation. Exclude patients with ester local anesthetic allergy, pseudocholinesterase deficiency, or severe hepatic impairment [1].
  • Bolus Administration: Administer this compound 2 mg/kg IV over 15 seconds prior to induction of sedation [1].
  • Continuous Infusion: Initiate continuous infusion at 6 mg·kg⁻¹·h⁻¹, continuing until procedure completion [1].
  • Sedation Protocol: Administer sufentanil 0.05 μg/kg IV followed by propofol infusion at 60 mL/min using an infusion pump. Titrate to Modified Observer's Assessment of Alertness/Sedation Scale (MOAA/S) score ≤1 [1].
  • Rescue Dosing: For signs of inadequate sedation (patient discomfort, body movement, or >20% increase in heart rate or blood pressure), administer supplemental propofol 20-30 mg IV boluses as needed [1].
  • Safety Monitoring: Continuously monitor for signs of LAST, hypoxemia (SpO₂<90%), hypotension (>20% decrease from baseline MAP), and bradycardia (HR<50 bpm) [1].

Outcome Assessment:

  • Primary: Total propofol consumption during procedure
  • Secondary: Incidence of injection pain, recovery time, PACU stay duration, patient satisfaction scores, hemodynamic stability

Surgical Application Protocols

Gastrointestinal Surgery Protocol

Enhanced Recovery After Surgery (ERAS) pathways for abdominal procedures benefit significantly from this compound continuous wound infusion. The protocol should be integrated into a multimodal analgesia regimen as follows:

  • Preoperative Phase:

    • Administer acetaminophen 1000 mg IV and celecoxib 400 mg PO (unless contraindicated)
    • Consider gabapentin 300 mg PO for patients with chronic pain conditions
  • Intraoperative Phase:

    • Utilize general anesthesia with standard monitoring
    • Administer dexamethasone 8 mg IV for antiemesis and analgesic adjunct
    • Consider ketamine 0.3 mg/kg IV for extensive procedures
  • Wound Infusion Phase:

    • Before fascial closure, place a multiholed catheter superficial to the fascia
    • Initiate 0.5% this compound infusion at 5-10 mL/h (depending on patient size and surgical extent)
    • Continue infusion for 48-72 hours postoperatively
  • Postoperative Phase:

    • Schedule acetaminophen 1000 mg IV every 6 hours
    • Administer ketorolac 15-30 mg IV every 6 hours (unless contraindicated)
    • Utilize hydromorphone or morphine IV PCA for breakthrough pain
    • Remove catheter after 72 hours or upon significant decrease in analgesic requirements

This comprehensive MMA approach aligns with current practice patterns observed in cross-sectional studies, where combinations of acetaminophen, regional anesthesia, and dexamethasone represent the most common protocols [8].

Orthopedic and Peripheral Surgical Protocol

For orthopedic procedures involving extremities, this compound can be administered via peripheral nerve catheters or surgical site infusion:

  • Peripheral Nerve Block:

    • Preoperatively: Perform ultrasound-guided nerve block with 1.5% this compound (20-30 mL)
    • Catheter placement: Insert continuous catheter adjacent to target nerve
    • Postoperative infusion: Initiate 0.5% this compound at 5-8 mL/h
    • Continuous infusion duration: 48-72 hours
  • Intra-articular Infusion:

    • Note: This represents an off-label use with post-marketing reports of chondrolysis, particularly in shoulder joints [3]
    • Reserve for cases where benefits outweigh risks
    • Use lowest effective concentration (0.5%) and limit infusion to 24 hours maximum
    • Monitor for joint pain, stiffness, or loss of motion postoperatively
  • Multimodal Adjuncts:

    • Utilize scheduled NSAIDs unless contraindicated by renal function or bleeding risk
    • Consider regional anesthesia as part of MMA protocol, which has shown increased utilization from 2017-2022 [8]
Obstetric Analgesia Protocol

For management of breakthrough pain during labor analgesia:

  • Initial Epidural Setup:

    • Establish epidural catheter at L2-3 interspace
    • Administer test dose with 3 mL of 1.0% lidocaine with epinephrine
    • Initiate infusion with 0.09% ropivacaine + 0.4 μg/mL sufentanil
  • Breakthrough Pain Management:

    • For NRS >3 after initial relief, administer 6 mL of 1.5% this compound epidurally
    • Assess pain scores every 3 minutes for 15 minutes following administration
    • Additional PCEA boluses available with 20-minute lockout interval
  • Emergency Cesarean Section:

    • For urgent conversion to surgical anesthesia, administer 15-25 mL of 3% this compound epidurally
    • This typically achieves T4 dermatome level within 6-12 minutes [4]
    • Monitor for hypotension and bradycardia associated with high neuraxial block

Safety Considerations and Monitoring

Adverse Event Management

Local Anesthetic Systemic Toxicity (LAST) represents the most serious potential complication of continuous this compound infusion. Despite this compound's favorable safety profile due to rapid metabolism, vigilance remains essential:

  • Early Signs of Toxicity: Restlessness, anxiety, tinnitus, dizziness, blurred vision, tremors, and perioral paresthesia [3]
  • Advanced Toxicity Manifestations: Seizures, coma, respiratory arrest, cardiovascular depression including hypotension, bradycardia, and potentially cardiac arrest [3] [4]
  • Management Protocol:
    • Immediately stop local anesthetic infusion
    • Activate emergency response system
    • Manage airway and administer 100% oxygen
    • Control seizures with benzodiazepines; avoid propofol in hemodynamically unstable patients
    • Treat hypotension and bradycardia with vasopressors as needed
    • Administer 20% lipid emulsion therapy: 1.5 mL/kg bolus followed by 0.25 mL/kg/min infusion [3] [4]

Site-Specific Complications vary by administration route:

  • Epidural administration: Hypotension (16%), bradycardia (8%), nausea (7%), and headache (5%) [4]
  • Intrathecal administration: Transient neurologic symptoms (TNS), though this compound demonstrates lower TNS incidence compared to lidocaine [7]
  • Continuous wound infusion: Local inflammation, infection, catheter malfunction
  • Intra-articular infusion: Chondrolysis (post-marketing reports) [3]
Contraindications and Precautions

Absolute contraindications to this compound administration include:

  • Known hypersensitivity to ester local anesthetics or PABA derivatives [4]
  • History of pseudocholinesterase deficiency or prolonged neuromuscular blockade after succinylcholine
  • Active neurological diseases such as multiple sclerosis or amyotrophic lateral sclerosis (relative contraindication)

Special Population Considerations:

  • Obstetric patients: this compound is pregnancy category C but widely used during labor and delivery due to rapid metabolism minimizing placental transfer [4]
  • Elderly patients: Reduce dose by 20-30% due to decreased physiological reserve
  • Patients with hepatic impairment: Use with caution as pseudocholinesterase production may be compromised
  • Patients with renal impairment: Exercise caution as metabolites are renally excreted

Drug Interactions of clinical significance:

  • Sulfonamides: this compound metabolite (2-chloro-4-aminobenzoic acid) inhibits antibacterial activity [3] [2]
  • Cholinesterase inhibitors: May reduce this compound metabolism
  • Ergot-type oxytocics: Concomitant use with vasopressors may cause severe persistent hypertension [3]

Visualization of Pathways and Workflows

Metabolic Pathway Visualization

chloroprocaine_metabolism This compound This compound Administration\n(IV, Epidural, CWI) Administration (IV, Epidural, CWI) This compound->Administration\n(IV, Epidural, CWI) Rapid onset (6-12 min) Plasma Plasma Hydrolysis by\nPseudocholinesterase Hydrolysis by Pseudocholinesterase Plasma->Hydrolysis by\nPseudocholinesterase Rapid metabolism (T½=21-25 sec) Tissue Tissue Hydrolysis by\nNonspecific Esterases Hydrolysis by Nonspecific Esterases Tissue->Hydrolysis by\nNonspecific Esterases Tissue metabolism Metabolites Metabolites 2-Chloro-4-aminobenzoic Acid\n(CABA) 2-Chloro-4-aminobenzoic Acid (CABA) Metabolites->2-Chloro-4-aminobenzoic Acid\n(CABA) Primary metabolite β-diethylaminoethanol β-diethylaminoethanol Metabolites->β-diethylaminoethanol Secondary metabolite Excretion Excretion Administration\n(IV, Epidural, CWI)->Plasma Systemic absorption Administration\n(IV, Epidural, CWI)->Tissue Local effect site binding Hydrolysis by\nPseudocholinesterase->Metabolites Production of Hydrolysis by\nNonspecific Esterases->Metabolites 2-Chloro-4-aminobenzoic Acid\n(CABA)->Excretion Renal elimination β-diethylaminoethanol->Excretion Renal elimination

Figure 1: this compound Metabolic Pathway and Pharmacokinetics. This diagram illustrates the rapid metabolism of this compound via plasma pseudocholinesterases and tissue esterases, resulting in inactive metabolites that undergo renal elimination. CABA = 2-chloro-4-aminobenzoic acid, the primary metabolite. [3] [2] [4]

Clinical Decision-Making Workflow

clinical_workflow decision_node decision_node action_node action_node start_end Postoperative Pain Management Start Patient_Evaluation Patient_Evaluation start_end->Patient_Evaluation Contraindications Contraindications Patient_Evaluation->Contraindications Assess for Surgical_Procedure Surgical_Procedure CWI_Protocol CWI_Protocol Surgical_Procedure->CWI_Protocol Abdominal/Orthopedic Surgery IV_Protocol IV_Protocol Surgical_Procedure->IV_Protocol Procedural Sedation Adjunct Neuraxial_Protocol Neuraxial_Protocol Surgical_Procedure->Neuraxial_Protocol Obstetric/Lower Extremity Analgesic_Requirements Analgesic_Requirements Continue Infusion\n(48-72h max) Continue Infusion (48-72h max) Analgesic_Requirements->Continue Infusion\n(48-72h max) Inadequate pain control Titrate Down Titrate Down Analgesic_Requirements->Titrate Down Adequate pain control Multimodal_Regimen Multimodal_Regimen CWI_Protocol->Multimodal_Regimen IV_Protocol->Multimodal_Regimen Neuraxial_Protocol->Multimodal_Regimen Contraindications->Surgical_Procedure None present Alternative\nAnalgesics Alternative Analgesics Contraindications->Alternative\nAnalgesics Present LAST_Protocol LAST_Protocol Discharge_Criteria Discharge_Criteria LAST_Protocol->Discharge_Criteria After resolution Multimodal_Regimen->Analgesic_Requirements Protocol Complete Protocol Complete Discharge_Criteria->Protocol Complete Met Alternative\nAnalgesics->Protocol Complete Monitor for LAST Monitor for LAST Continue Infusion\n(48-72h max)->Monitor for LAST Ongoing assessment Titrate Down->Monitor for LAST Monitor for LAST->LAST_Protocol Signs of toxicity Monitor for LAST->Discharge_Criteria No toxicity

Figure 2: Clinical Decision Pathway for this compound Continuous Infusion. This workflow outlines the systematic approach to patient selection, protocol choice, and monitoring for this compound continuous infusion in postoperative pain management. LAST = Local Anesthetic Systemic Toxicity. [5] [1] [6]

Conclusion and Future Directions

This compound continuous infusion represents a valuable modality in contemporary postoperative analgesia, particularly suited for procedures requiring rapid-onset, short-acting analgesia with minimal accumulation risk. The compelling pharmacokinetic profile characterized by rapid plasma hydrolysis and minimal systemic accumulation positions chloroprocine as an ideal agent for continuous infusion techniques. Current evidence demonstrates dose-dependent anti-inflammatory effects in animal models [5], propofol-sparing properties in procedural sedation [1], and superior breakthrough pain relief in obstetric analgesia [6] compared to alternative agents.

Future research directions should focus on several key areas. First, large-scale randomized controlled trials comparing this compound continuous wound infusion to standard care and other local anesthetics across diverse surgical populations would strengthen the evidence base. Second, optimization of delivery systems for prolonged infusion, including catheter design and infusion pump technology, may enhance efficacy and reduce complications. Third, economic evaluations assessing the cost-effectiveness of this compound continuous infusion relative to other modalities would inform healthcare system adoption. Finally, exploration of novel combinations with adjuncts such as dexmedetomidine or magnesium may further enhance analgesic efficacy while minimizing dose-related adverse effects.

The integration of this compound continuous infusion into Enhanced Recovery After Surgery (ERAS) protocols represents a promising application, particularly given its potential to reduce opioid consumption and facilitate earlier mobilization. As multimodal analgesia continues to evolve, with current data showing significant variation in practice across providers and institutions [8], standardized protocols incorporating this compound infusion may help optimize postoperative pain management while addressing the ongoing opioid epidemic through rational polypharmacy and targeted regional anesthesia techniques.

References

FAQ: Chloroprocaine Spinal Anesthesia and Hypotension

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the incidence of hypotension with chloroprocaine? The reported incidence varies significantly based on the surgical context and patient population. In studies on orthopedic surgeries, the rate can be as low as 22.5% [1]. However, in older patient populations or when combined with other sedative medications like propofol, the incidence can be much higher [2]. Comparatively, this compound has been associated with a significantly lower incidence of intraoperative hypotension (59.5%) than bupivacaine (83.8%) in total hip arthroplasty [3].

  • What are the mechanisms behind spinal anesthesia-induced hypotension? The administration of local anesthetic into the intrathecal space causes a sympathetic nerve blockade. This leads to:

    • Reduced Systemic Vascular Resistance: Vasodilation in the venous and arterial systems.
    • Decreased Venous Return: Pooling of blood in the lower extremities reduces blood returning to the heart.
    • Reduced Cardiac Output: The decrease in preload and afterload leads to a fall in cardiac output [4] [2]. This process is visualized in the following pathway:

    G Start Spinal Anesthesia A Sympathetic Nerve Blockade Start->A B Systemic Vasodilation A->B C Decreased Systemic Vascular Resistance (SVR) B->C D Decreased Venous Return B->D E Reduced Cardiac Output C->E D->E F Spinal Hypotension E->F

    Diagram 1: Physiological pathway of spinal anesthesia-induced hypotension.

  • Which vasopressors are recommended for management? Norepinephrine is emerging as a strong alternative to phenylephrine, especially in older populations, as it helps maintain heart rate and cardiac output better [2]. For cesarean delivery, a prophylactic infusion of norepinephrine at 1.9–3.8 mcg/min is recommended, with a potency ratio of approximately 1:13 compared to phenylephrine (i.e., 1 mcg/min norepinephrine ≈ 12.7 mcg/min phenylephrine) [5]. The following table summarizes key quantitative data on vasopressors:

    Table 1: Vasopressor Dosing for Spinal Hypotension Management

    | Vasopressor | Clinical Context | Prophylactic Infusion Dose | Bolus Dose | Key Comparative Findings | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Norepinephrine | Cesarean Delivery | 1.9 - 3.8 mcg/min | Not specified | ~13x more potent than phenylephrine; associated with less bradycardia. | [5] | | Norepinephrine | Older Patients (Hip Surgery) | 2 mcg/min (initial) | Not specified | Significantly reduced hypotensive episodes vs. control. | [2] | | Phenylephrine | Cesarean Delivery | 25 - 50 mcg/min | 50 - 100 mcg | Higher association with bradycardia compared to norepinephrine. | [4] | | Ephedrine | Cesarean Delivery | 1 - 5 mg/min | 5 - 10 mg | Alternative to phenylephrine. | [4] |

  • What are the advantages of this compound over other anesthetics regarding hemodynamics? this compound's short duration of action and rapid metabolism by plasma cholinesterase contribute to a faster recovery of sympathetic tone, potentially leading to quicker hemodynamic stabilization [6] [7]. Clinical studies have shown that compared to longer-acting agents like bupivacaine, this compound use results in shorter PACU stays and less intraoperative hypotension [3].

Troubleshooting & Experimental Design Guides

Hypotension Occurs Despite Prophylaxis If hypotension occurs during your experimental protocol, the following management strategy is recommended:

G Start Intra-op Hypotension (MAP < 65% baseline) A Administer Vasopressor Bolus (Phenylephrine 50-100 mcg or Norepinephrine 5 mcg) Start->A B Assess Fluid Status (PVi, VTI, CVP) A->B C Administer Fluid Bolus (250-500 mL crystalloid) B->C Hypovolemic D Check Sensory Block Level B->D Normovolemic C->A Re-assess D->A No E Consider High Block (>T4) D->E Yes F Manage as High/Total Spinal (Ventilatory/Circulatory Support) E->F

Diagram 2: Clinical decision pathway for managing intraoperative hypotension under spinal anesthesia.

Designing a Preclinical or Clinical Study Protocol When designing experiments to evaluate hemodynamic stability, consider incorporating these elements based on current literature:

  • Standardized Anesthetic Dose: Multiple studies use a fixed 60 mg dose of this compound for spinal anesthesia in hip and knee arthroplasty to ensure consistency [3] [8].
  • Define Hypotension Clearly: Use a precise, measurable definition. Common definitions in recent RCTs include:
    • A decrease in Systolic Blood Pressure (SBP) by > 30% from baseline [9].
    • A Mean Arterial Pressure (MAP) of < 65 mmHg [8].
    • Three consecutive readings lower than 80% of the baseline preoperative SBP [3].
  • Proactive Hemodynamic Management:
    • Fluid Administration: Implement a co-loading strategy, administering 500-1000 mL of crystalloid concurrently with the spinal injection [4].
    • Vasopressor Protocol: Initiate a prophylactic vasopressor infusion immediately after intrathecal injection. For norepinephrine, a starting dose of 2-4 mcg/min is effective, titrating to effect [4] [2].
  • Data Collection: Key hemodynamic outcomes to record include:
    • Number of hypotensive episodes per patient.
    • Total intraoperative fluid volume.
    • Total rescue vasopressor dose required.
    • Incidence of bradycardia and other adverse events [2].

Table 2: this compound Dosing and Recovery Profile in Clinical Studies

Surgical Procedure This compound Dose Comparison Agent Key Hemodynamic & Recovery Findings Source
Total Hip Arthroplasty 60 mg Bupivacaine (10 mg) ↓ LOS (0.9 vs 1.2 days), ↓ Intra-op Hypotension (59.5% vs 83.8%), ↓ PACU LOS. [3]
Knee Arthroscopy/Foot Surgery 40-50 mg (Median 44 mg) N/A Sensory block: 156 min, Motor block: 148 min. Hypotension incidence: 22.5%. [1]
Total Knee Arthroplasty (SDD) 58.4 mg (mean) Mepivacaine (51.0 mg) Faster discharge (3.7 vs 4.2 hrs), ↓ Urinary retention (2.5% vs 15.6%). [8]
Lower Limb Surgery 30, 40, 50 mg N/A (Dose-finding) Time to block resolution: 1.76 hrs (30mg), 2.13 hrs (40mg), 2.23 hrs (50mg). Higher failure rate with 30mg. [9]

Key Takeaways for Researchers

  • Mechanism is Key: Understanding the sympathetic blockade is fundamental to developing effective countermeasures.
  • Norepinephrine is a Modern Tool: It offers a favorable hemodynamic profile compared to phenylephrine, particularly for maintaining cardiac output.
  • Protocol Standardization is Critical: For reproducible results, clearly define hypotension, standardize anesthetic and vasopressor dosing, and use consistent monitoring endpoints.

References

reducing transient neurologic symptoms TNS with chloroprocaine

Author: Smolecule Technical Support Team. Date: February 2026

TNS Incidence: Chloroprocaine vs. Other Local Anesthetics

The following table summarizes the risk of TNS associated with this compound compared to other common local anesthetics, based on clinical studies and meta-analyses:

Local Anesthetic Reported TNS Incidence Comparative Risk (vs. Lidocaine)
Lidocaine ~10.8% [1] Baseline (RR 4.12, 95% CI 3.13 to 5.43, p<0.001) [1]
This compound (Preservative-Free) 0% - 1.9% [2] [3] Significantly Lower
Bupivacaine 0% [4] Significantly Lower
Prilocaine ~3% [4] Significantly Lower (RR 0.11, P=0.036) [4]
Mepivacaine ~6.4% [2] Not significantly different in meta-analysis [1]

Key Clinical Studies on this compound and TNS

For your experimental protocols, here are the methodologies and findings from several key studies:

Study Focus Dose & Formulation Patient Population & Surgery Type Key Findings on TNS
Retrospective Safety Review [2] Median 44 mg (IQR 40-50 mg); Preservative-free 2% this compound 445 patients, ASA I-III; Ambulatory knee arthroscopy and foot procedures No cases of TNS or urinary retention reported.
Observational Study [3] 30 mg of 1% this compound 100 patients, ASA I-II; Infra-umbilical short surgical procedures No instances of TNS were documented.
Randomized Controlled Trial [5] 1% this compound Hydrochloride 110 patients; Ambulatory anorectal surgery No TNS were recorded within 24 hours after the procedure.
Network Meta-Analysis [6] N/A (Systematic Review) 44 RCTs with 3,299 patients; Ambulatory non-arthroplasty surgery Supported 2-chloroprocaine for short-duration spinal anesthesia; ranked highest for outcomes like time to ambulation.

Experimental Protocol Overview

For a detailed methodology from a cited study, you can use the following protocol as a template:

  • Study Design: Double-blind Randomized Clinical Trial [5].
  • Participants: 110 patients randomized for ambulatory anorectal surgery. Key exclusion criteria typically include pre-existing neurological deficits, spinal deformities, or contraindications to neuraxial anesthesia.
  • Intervention: Patients received intrathecal 1% preservative-free this compound hydrochloride.
  • Comparison: The control group received a standard agent like 0.75% hyperbaric bupivacaine.
  • Outcome Measures:
    • Primary: Time to meet discharge criteria; Recovery time (return of motor and sensory function).
    • Secondary: Onset of TNS, assessed within 24 hours post-procedure using a standardized symptom checklist (e.g., pain/dysesthesia in legs or buttocks, excluding localized puncture pain) [4].
  • Procedure: Under aseptic conditions, administer spinal anesthesia at the L3-L4 or L4-L5 interspace with an appropriate spinal needle (e.g., 25-gauge Quincke or pencil-point). Confirm free flow of cerebrospinal fluid before injecting the study drug.

Troubleshooting Common Scenarios

  • Scenario: High TNS incidence in your lab's this compound model.

    • Action: First, verify the formulation is preservative-free. Historical neurotoxicity was linked to preservatives like sodium bisulfite and EDTA [7] [2]. Second, review the dosing; while effective doses are 30-60 mg, confirm that extreme doses beyond this range are not being used.
  • Scenario: Need a lidocaine alternative for short-duration spinal anesthesia in an animal model.

    • Action: Preclinical rodent studies support the safety of single intrathecal doses of 1% 2-chloroprocaine. One protocol tested a maximum tolerated dose (e.g., 1.0 μL/g at postnatal day 7 in rats) and found no significant neurotoxicity or long-term functional deficits in adulthood, though these results cannot be extrapolated to prolonged infusion [8].

Mechanism and Workflow Visualization

The neurotoxicity of local anesthetics involves several pathways. The following diagram illustrates the general mechanism of neural injury and the position of this compound as a lower-risk agent.

G cluster_risk Mechanisms of Neural Injury Start Spinal Anesthesia Administration LA Local Anesthetic (LA) Exposure Start->LA MechTrauma Mechanical/Traumatic Injury LA->MechTrauma ChemTox Chemical Neurotoxicity LA->ChemTox Sub_ChemTox Chemical Neurotoxicity ChemTox->Sub_ChemTox HighRisk High TNS Risk (e.g., Lidocaine) ChemTox->HighRisk Higher potency & lipophilicity LowRisk Low TNS Risk (e.g., this compound) ChemTox->LowRisk Lower potency & rapid metabolism Sub_ChemTox2 Dose-dependent neuronal death - Low dose: Apoptosis - High dose: Necrosis Sub_ChemTox->Sub_ChemTox2 Sub_ChemTox3 Mechanisms: • Disruption of calcium homeostasis • Reduced mitochondrial metabolism • Increased oxidative stress Sub_ChemTox2->Sub_ChemTox3 Note Note: this compound's low risk is attributed to its low lipophilicity and rapid metabolism by plasma cholinesterase. LowRisk->Note

References

Evidence for Discharge Readiness: Chloroprocaine vs. Other Anesthetics

Author: Smolecule Technical Support Team. Date: February 2026

Clinical studies directly compare how chloroprocaine influences key discharge metrics compared to longer-acting agents.

Study & Design Patient Population & Surgery Type Intervention & Comparison Key Findings Related to Discharge Readiness

| Prospective Observational Study [1] | 615 patients; various short-duration ambulatory surgeries (orthopedic, gynecologic, etc.) | Spinal anesthesia with this compound | • Average time to eligibility for discharge: 252.7 ± 82.7 minutes [1]. • Anesthetic success rate was 93.8% [1]. | | Retrospective Case Series [2] | 65 patients; primary hip/knee arthroplasty | Spinal anesthesia with 50 mg preservative-free this compound | • Median PACU stay was 97 minutes [2]. • All patients were able to start physical therapy on the same day of surgery [2]. | | Comparison Study (Implied) [1] | N/A; ambulatory surgery | this compound vs. Bupivacaine | One study noted that the time of eligibility for discharge was significantly shorter with this compound (277 ± 87 min) compared to bupivacaine (353 ± 99 min), a reduction of approximately 2 hours [1]. |

This compound Dosing Protocols for Short-Duration Surgery

The appropriate intrathecal dose of this compound balances reliable surgical anesthesia with a short enough duration to facilitate rapid recovery.

Clinical Scenario Recommended Dose & Formulation Key Efficacy & Recovery Metrics Notes & Cautions

| Lower Limb Surgery (≤40-60 min) [3] | 40-50 mg of preservative-free 1% this compound | • Surgical readiness: ~5-10 minutes [3]. • Complete block resolution: ~2-2.5 hours [3]. | • 30 mg dose resulted in a faster recovery (~1.8 hrs) but a higher failure rate [3]. • 50 mg provides more reliable anesthesia for procedures up to 60 minutes [3]. | | Labor Analgesia Activation [4] | 6 mL of 1.5% this compound (90 mg) for epidural activation | • Onset of adequate analgesia: 7.0 minutes [4]. • Associated with lower pain scores and higher maternal satisfaction than lidocaine [4]. | Used as an initial epidural loading dose, not for spinal anesthesia. | | General Short-Duration & Ambulatory Surgery [5] | Preservative-free formulation is critical for spinal use. | Rapid metabolism by plasma cholinesterase minimizes systemic toxicity and accumulation [5] [6]. | Historical neurological injuries were linked to preservatives (bisulfite, EDTA), not the drug itself [5] [6]. |

Experimental Workflow for Protocol Optimization

This diagram maps the key decision points for designing a protocol to test this compound for fast-track surgery:

Start Start: Define Study Objective P1 Patient Population • Ambulatory Surgery • Low-risk patients • Predictable short procedure Start->P1 P2 Intervention & Dosing • Select preservative-free formulation • Choose intrathecal dose (e.g., 40-50 mg) P1->P2 P3 Comparator Group • Long-acting agent (e.g., bupivacaine) • Another short-acting agent P2->P3 P4 Outcome Measures P3->P4 O1 Primary Endpoint • Time to discharge eligibility P4->O1 O2 Secondary Endpoints • Anesthesia success rate • Block resolution time • Analgesic requirements • Patient satisfaction P4->O2 End End: Protocol Implementation P4->End

FAQs & Troubleshooting Guide

Q1: What is the primary pharmacological advantage of this compound for fast-track protocols? A: Its exceptionally short half-life. This compound is metabolized in the plasma by pseudocholinesterase with an in vitro half-life of approximately 21-25 seconds in adults [5]. This rapid breakdown prevents drug accumulation, leading to predictable and swift recovery of motor and sensory function, which is the cornerstone of faster discharge [5] [6].

Q2: We are concerned about neurological toxicity. Is intrathecal this compound safe? A: Modern preservative-free formulations of this compound have demonstrated a good safety profile for spinal anesthesia in clinical studies [5] [3]. The cases of neurological injury reported in the 1980s were attributed to the preservatives sodium bisulfite and EDTA, not to this compound itself [5] [6]. The FDA has approved a preservative-free formulation for spinal anesthesia [5].

Q3: A significant number of our patients experience breakthrough pain in the PACU. How can this be managed with a short-acting anesthetic? A: This is a recognized challenge. The evidence strongly recommends a systematic relay analgesia strategy [2]. This involves:

  • Proactive Administration: Administering non-opioid analgesics (e.g., acetaminophen, NSAIDs) well before the spinal block recedes.
  • Protocolized Escalation: Having a clear, step-up plan for managing moderate to severe pain, which may include a single shot of regional analgesia (e.g., fascia iliaca block for hip surgery) or intravenous opioid titration [2].
  • Pre-emptive Planning: Integrating this relay into the standard post-anesthesia care order set to ensure it is not delayed or forgotten.

Q4: For which patient populations is this compound particularly advantageous? A: this compound is especially beneficial in:

  • Ambulatory Surgery Patients: Where fast recovery is the primary goal [1].
  • Obstetric Patients: For urgent cesarean sections due to its rapid onset and low potential for fetal toxicity [5].
  • Neonates and Infants: Due to their immature hepatic function, they metabolize amide local anesthetics poorly. This compound's ester-based metabolism is efficient and safe in this population [6].
  • Patients with Hepatic Impairment: As its metabolism is independent of liver function [6].

Key Optimization Summary

To maximize discharge readiness with this compound:

  • Select the Correct Dose: For spinal anesthesia in adults, 40-50 mg of preservative-free 1% this compound provides a reliable balance of efficacy and rapid recovery for procedures lasting up to 60 minutes [3].
  • Use the Correct Formulation: Ensure the formulation is preservative-free for any intrathecal use [5] [3].
  • Implement Relay Analgesia: A structured plan for postoperative pain relief is mandatory to prevent breakthrough pain and avoid delays caused by unmanaged symptoms [2].

References

preventing urinary retention after chloroprocaine spinal anesthesia

Author: Smolecule Technical Support Team. Date: February 2026

Chloroprocaine and Urinary Retention: The Evidence

Clinical studies specifically investigating this compound for spinal anesthesia have consistently reported a very low incidence of urinary retention, which is a significant advantage for its use in ambulatory surgery.

The table below summarizes key findings from relevant clinical studies:

Study Type / Reference Number of Patients This compound Dose Reported Incidence of Urinary Retention
Retrospective Chart Review [1] 445 Median 44 mg (IQR* 40-50 mg) 0% (0 out of 445 patients)
Prospective RCT [2] 45 30 mg, 40 mg, and 50 mg Not explicitly stated; time to first spontaneous urination was monitored with no reported retention events.
Review of Clinical Use [3] 563 procedures Primarily 40 mg Safety profile confirmed; no specific retention rates given, but noted as suitable for short-duration procedures.

IQR: Interquartile Range

The evidence suggests that the pharmacologic profile of this compound—particularly its short duration of action—contributes to this low risk. The median time to meeting discharge criteria in one large study was 218 minutes, and the rapid, complete resolution of the sensory and motor block allows for normal bladder function to return promptly [1]. One case of urinary retention was reported in the literature in a patient who developed cauda equina syndrome after an appropriate dose of preservative-free this compound; however, this was part of a broader neurological syndrome that resolved over several weeks [4].

Broader Strategies for Preventing POUR

While this compound inherently reduces risk, your troubleshooting guide should acknowledge that POUR is a multifactorial issue. A network meta-analysis has evaluated the efficacy of various interventions for preventing POUR in general surgical contexts [5].

The following diagram illustrates the decision-making workflow for selecting a POUR prevention strategy based on a risk-benefit analysis:

pour_prevention Start Start: Need for POUR Prevention RiskAssess Patient & Surgical Risk Assessment Start->RiskAssess NonMed Consider Non-Medical Interventions RiskAssess->NonMed Med Consider Medical Interventions RiskAssess->Med EarlyAmb Early Ambulation (AMB) NonMed->EarlyAmb Acupuncture Acupuncture (ACU) NonMed->Acupuncture AlphaBlock Alpha-blockers (ALP) Med->AlphaBlock NSAIDs NSAIDs (NSD) Med->NSAIDs OpioidAntag Opioid Antagonists (OPI) Med->OpioidAntag Benefit High Efficacy & Low Risk EarlyAmb->Benefit Preferred Acupuncture->Benefit Preferred ClusterRank Consult Cluster Ranking for Final Decision AlphaBlock->ClusterRank NSAIDs->ClusterRank OpioidAntag->ClusterRank Benefit->ClusterRank

The analysis ranked interventions based on efficacy (preventing POUR) and risk (adverse events) [5]:

  • High Efficacy, Low Adverse Events: Early ambulation and Acupuncture are positioned in the most favorable quadrant.
  • High Efficacy, Higher Adverse Events: Alpha-blockers, NSAIDs, and Opioid antagonists are effective but require more consideration of their risk profiles.

Technical Support FAQs

Q1: What is the primary evidence that this compound spinal anesthesia does not cause urinary retention? A1: A large retrospective review of 445 patients who received this compound spinal anesthesia for ambulatory orthopedic surgery found zero cases of urinary retention [1]. The rapid and predictable resolution of both sensory and motor blocks (median time of about 2.5-3.5 hours) allows for the swift return of bladder function, which is a key factor in preventing POUR [1] [3] [2].

Q2: If my research protocol involves longer surgeries, what strategies can I use to mitigate POUR risk? A2: While this compound is ideal for short procedures, for longer protocols, your research design should incorporate multi-modal prevention strategies. The most robust evidence supports early ambulation as a highly effective and low-risk intervention [5]. Pharmacologic agents like alpha-adrenergic antagonists (e.g., tamsulosin) are also highly effective but may carry a higher burden of adverse events, which should be factored into your risk-benefit analysis [5].

Q3: Are there specific monitoring protocols for POUR in clinical trials with this compound? A3: The cited studies monitored for urinary retention through post-operative clinical assessments. The prospective trial by [2] specifically measured the time to first spontaneous urine voiding and the volume of the first urine output as key pharmacokinetic and safety endpoints. Implementing similar objective measures, rather than relying solely on symptomatic reporting, will strengthen your trial data.

References

Chloroprocaine vs. Bupivacaine: Key Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative findings on chloroprocaine compared to bupivacaine from clinical studies, which can inform experimental design and efficacy assessments.

Outcome Measure This compound Performance Bupivacaine Performance Context & Study Details
Anesthetic Success Rate 93.8% [1] Not directly comparable (Lower failure rate implied) Multicenter observational study (N=580); performance of surgery without supplemental agents [1]
Hospital Discharge Eligibility 252.7 ± 82.7 min [1] 353 ± 99 min [1] This compound associated with significantly faster discharge readiness [1] [2]
Surgical Anesthesia Duration 60 ± 15 min (50 mg dose) [3] 120–480 min (0.5–0.75%) [4] This compound suitable for short-duration procedures (<60-90 min) [3] [4]
Intraoperative Hypotension Lower incidence [2] Higher incidence [2] This compound use correlated with reduced hemodynamic instability [2]

Troubleshooting Failed Spinal Anesthesia

For researchers investigating failure mechanisms, the following experimental protocols and considerations are critical.

Pre-Operative Block Failure: Protocol for Assessment

A failed spinal block is often identified before surgery begins through standardized testing. The following protocol can be implemented in experimental settings to ensure consistency and identify potential failure modes [5].

  • Objective: To determine the success of a this compound spinal block prior to surgical incision.
  • Experimental Workflow:
    • Administration: Perform spinal injection with the intended dose of this compound (e.g., 40-60 mg). Record the details of the procedure, including vertebral level, patient position, and needle type [5].
    • Sensory Block Assessment:
      • Method: Use a cold test (e.g., alcohol swab or ice) or pinprick.
      • Timing: Assess at 2-minute intervals for at least 10 minutes.
      • Success Criterion: Achieve a sensory block to at least the T10 dermatome for lower limb surgery or T4 for cesarean delivery [5] [4].
    • Motor Block Assessment:
      • Method: Use the Bromage Scale (0-3).
      • Timing: Assess concurrently with sensory block.
      • Success Criterion: Presence of partial to complete motor block (Bromage score >1) [3] [1].
  • Interpretation & Action:
    • Success: Proceed with surgery.
    • Failure (Inadequate Level/Onset): The protocol is deemed a failure. Consider a repeat neuraxial procedure. Key experimental variables to investigate include patient positioning, baricity of the solution, and accuracy of injection level [5].
Intra-Operative Pain: Protocol for Management & Data Collection

Pain occurring after a successful initial block represents a different failure phenotype. For experimental studies, the management strategy should be systematic [5].

  • Objective: To manage and document intraoperative pain in a subject under a previously adequate this compound spinal block.
  • Experimental Workflow:
    • Immediate Assessment:
      • Differentiate Pain: Confirm the subject's report is of somatic pain (from surgery) rather than pressure.
      • Timing: Note the time of onset relative to the initial injection. This compound has a short duration; pain occurring after 45-60 minutes may be due to the block regressing [3].
    • Intervention & Data Collection:
      • Early Surgery Pain: Investigate supplemental analgesia (e.g., fentanyl) or light sedation (e.g., propofol infusion). Document the type and dose of rescue medication [5].
      • Late Surgery Pain: If near the expected end of the block's duration, consider converting to general anesthesia. This is a critical experimental endpoint [5].
      • Breakthrough Pain in PACU: As shown in clinical studies, a significant proportion of subjects (up to 45%) may experience pain upon regression of the block, requiring intravenous morphine. This is a key metric for evaluating the adequacy of relay analgesia [3].

Experimental Factors & Risk Mitigation

When designing studies, controlling for variables known to influence spinal block success is essential for generating reliable data.

  • Risk Factors for Failure: Evidence points to several patient and technique-related factors that increase the odds of failure. These should be recorded as covariates in any analysis [5]:
    • Patient Factors: Previous cesarean deliveries, lower body mass index (BMI), lower gestational age (in obstetric models), and preterm delivery.
    • Technical Factors: Use of smaller-gauge (e.g., 27G) spinal needles, and performing the puncture at a lower lumbar level (e.g., L4/5 or L5/S1).
  • Strategies to Minimize Failure: To improve the success rate of experimental blocks, consider [5]:
    • Using an adequate, weight-adjusted dose of this compound.
    • Employing the lateral decubitus position for block placement, which is associated with a faster onset and less hypotension.
    • Ensuring the surgical and anesthetic team are aligned on the expected duration of action of this compound to manage scheduling and expectations.

Management Pathway for Failed Spinal Block

The following diagram illustrates the decision-making pathway for managing a failed spinal block, integrating the protocols described above.

Start Start: Suspected Failed Spinal Block Assess Assess Block Level (Sensory & Motor Test) Start->Assess Inadequate Inadequate Block (Pre-operative Failure) Assess->Inadequate IntraopPain Intra-operative Pain (Block Regression) Assess->IntraopPain Pain develops during surgery Success Proceed with Surgery Assess->Success Adequate Block RepeatNeuraxial Consider Repeat Neuraxial Procedure Inadequate->RepeatNeuraxial ConvertGA Convert to General Anesthesia IntraopPain->ConvertGA Late Surgery or Ineffective Rescue SupplementalAnalgesia Provide Supplemental Analgesia/Sedation IntraopPain->SupplementalAnalgesia Early/Mid Surgery RescuePACU Rescue Analgesia in PACU IntraopPain->RescuePACU Block regression in recovery ConvertGA->Success RepeatNeuraxial->Assess Re-assess SupplementalAnalgesia->Success Pain controlled

Critical Safety Considerations for Research

  • Informed Consent: Experimental protocols must include comprehensive informed consent, specifically detailing the risk of block failure, the potential for intraoperative pain, and the management options, including conversion to general anesthesia [5].
  • Management of High/Rapid Regression: The fast regression of this compound can lead to breakthrough pain in the Post-Anesthesia Care Unit (PACU). Research protocols must plan for and systematically implement relay analgesia (e.g., with intravenous opioids or regional techniques) to manage this transition [3].
  • Safety Profile: this compound is metabolized by plasma cholinesterase and is not associated with Transient Neurological Symptoms (TNS), unlike lidocaine [6] [4]. However, researchers should be aware of rare but serious adverse events such as methemoglobinemia (signs include pale/gray/blue-colored skin, confusion, headache, tachycardia) and severe allergic reactions [7].

References

Evidence at a Glance: Chloroprocaine for Propofol Injection Pain

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative outcomes from a recent 2024 clinical trial investigating chloroprocaine for this purpose [1].

Outcome Measure This compound Group (CP) Control (Saline) Group (C) P-value
Total Propofol Consumption 119 ± 14 mg 148 ± 18 mg < 0.001
Incidence of Injection Pain Significant reduction Higher incidence 0.007
Recovery Time 4.7 ± 1.4 min 6.6 ± 1.3 min < 0.001
PACU Stay Time 13.0 ± 2.9 min 16.7 ± 3.0 min < 0.001
Postoperative Pain Score (VAS) 1.9 ± 0.7 2.5 ± 0.7 0.002

Detailed Experimental Protocol

For researchers aiming to replicate or build upon these findings, here is the detailed methodology from the recent study [1]:

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.
  • Participants: 60 patients, American Society of Anesthesiologists (ASA) physical status I-II, aged 18-65, scheduled for gastrointestinal endoscopy.
  • Randomization & Blinding: Patients were randomly assigned to either the this compound group (Group CP) or the control group (Group C). The solutions were prepared by an anesthesiologist not involved in the study to ensure blinding of patients, endoscopists, and assessing anesthesiologists.
  • Intervention Protocol:
    • Group CP: Received an IV bolus of This compound 2 mg/kg (diluted to 10 mL with normal saline) over 15 seconds, followed immediately by a continuous infusion at 6 mg·kg⁻¹·h⁻¹ until the end of the procedure.
    • Group C: Received an equal volume of normal saline following the same administration schedule.
    • Both groups subsequently received sufentanil 0.05 μg/kg IV.
    • Thirty seconds after sufentanil, propofol was infused at 60 mL/min until a Modified Observer's Assessment of Alertness/Sedation Scale (MOAA/S) score of ≤1 was achieved.
    • Supplemental doses of propofol (20-30 mg) were administered if needed for patient movement or signs of discomfort.
  • Primary Outcome: Total consumption of propofol (mg).
  • Secondary Outcomes: Incidence of injection pain, hypoxemia (SpO₂ <90%), hypotension, bradycardia, coughing/body movement, recovery times, and postoperative pain scores.

This workflow can be visualized as follows:

Start Patient Enrollment & Randomization GroupCP Group CP: This compound Start->GroupCP GroupC Group C: Saline Control Start->GroupC BolusCP IV Bolus CP: 2 mg/kg C: Equal Volume Saline GroupCP->BolusCP BolusC IV Bolus CP: 2 mg/kg C: Equal Volume Saline GroupC->BolusC Infusion Continuous Infusion (Until Endoscopy End) CP: 6 mg·kg⁻¹·h⁻¹ C: Equal Volume Saline Sufentanil IV Sufentanil 0.05 μg/kg for all patients Infusion->Sufentanil Propofol IV Propofol 60 mL/min until MOAA/S ≤1 Sufentanil->Propofol Supplemental Supplemental Propofol 20-30 mg bolus if needed Propofol->Supplemental Supplemental->Supplemental Needed Data Data Collection: Propofol Consumption, Pain Incidence, etc. Supplemental->Data No need BolusCP->Infusion BolusC->Infusion

Frequently Asked Questions for Researchers

Q1: What is the proposed mechanism by which this compound reduces propofol injection pain? While the study [1] did not explicitly investigate the mechanism, the effect is attributed to this compound's properties as a short-acting local anesthetic. It is believed to work by:

  • Local Anesthetic Action: Directly blocking sodium channels in the venous endothelium and free nerve endings, preventing the initiation and transmission of pain signals caused by propofol.
  • Inhibition of Kinin Cascade: Propofol is thought to trigger a local kinin cascade upon contact with the vein, releasing pain-mediating substances [2]. Local anesthetics like lidocaine and this compound may stabilize the venous endothelium and inhibit this process.

Q2: How does the safety profile of this compound compare to other common interventions like lidocaine? The 2024 trial reported no significant differences in adverse events such as hypoxemia, hypotension, or bradycardia between the this compound and control groups [1]. This compound is known for its rapid hydrolysis by plasma cholinesterase, leading to a very short plasma half-life and low systemic toxicity [1]. This presents a potential safety advantage over lidocaine, which has a longer half-life and a known risk of central nervous system and cardiovascular toxicity at higher doses.

Q3: What are the key advantages of using this compound beyond pain reduction? The data highlights two significant secondary benefits [1]:

  • Reduced Propofol Requirement: The this compound group required significantly less propofol to achieve adequate sedation. This drug-sparing effect can lower the overall risk of dose-dependent propofol side effects, such as respiratory and circulatory depression.
  • Enhanced Recovery Quality: Patients receiving this compound woke up faster, spent less time in the post-anesthesia care unit (PACU), and reported lower postoperative pain scores. This can improve patient satisfaction and optimize workflow in busy clinical settings.

Q4: What is the optimal administration technique for this compound in this context? The successful protocol involved a combined bolus and continuous infusion regimen [1]. The initial bolus (2 mg/kg) establishes a rapid therapeutic effect, while the continuous infusion (6 mg·kg⁻¹·h⁻¹) maintains a steady concentration at the site of action to counteract pain throughout the procedure, especially during supplemental propofol injections.

Troubleshooting Guide

Potential Challenge Possible Cause Recommended Action
Inadequate pain control Insufficient local concentration of this compound. Ensure venous occlusion for ~1 min after bolus if using a tourniquet technique (supported by lidocaine studies [3]). Verify infusion pump function and rate.
Patient movement during procedure Inadequate sedation level, not related to injection pain. Titrate supplemental propofol per protocol; the primary outcome confirmed reduced total propofol use with this compound [1].
Consideration of alternatives Allergy to ester local anesthetics. Use an amide local anesthetic like lidocaine (0.5 mg/kg IV with tourniquet) [2] [3] or non-pharmacological methods like TENS [4].

The evidence strongly supports intravenous this compound as a effective and safe option for mitigating propofol injection pain, with additional benefits of propofol-sparing and improved recovery.

References

chloroprocaine stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Storage Conditions

The table below summarizes the key stability and storage parameters for Chloroprocaine Hydrochloride Injection based on the manufacturer's prescribing information [1].

Parameter Specification
Recommended Storage 20–25°C (68–77°F) [2] [1]
Freezing Should be avoided [2].
Light Sensitivity Requires protection from direct sunlight; discolored solutions should not be used [2].
Low Temperature Effect Crystallization may occur; crystals will redissolve at room temperature. Solutions with undissolved material should not be used [2].

Troubleshooting Common Scenarios

Here are answers to frequently encountered issues regarding the physical state of this compound solutions.

  • Issue: Crystals have formed in the vial.

    • Cause & Action: Crystallization can occur if the solution is exposed to low temperatures. This does not necessarily mean the product is degraded. Place the vial at room temperature (20-25°C) and allow the crystals to fully redissolve. Do not use the solution if the crystals do not redissolve or if you see any other particulate matter [2].
  • Issue: The solution is discolored.

    • Cause & Action: The solution can become discolored after prolonged exposure to light. Do not administer discolored solutions. Always protect the drug from direct sunlight during storage [2].
  • Issue: Determining if a used vial can be stored for later.

    • Action: this compound Hydrochloride Injection supplied in single-dose vials contains no preservative. You must discard any unused portion remaining in the vial after initial use to avoid potential contamination [1].

Experimental Stability Assessment Protocol

For research purposes beyond the manufacturer's labeled conditions, you can adapt the following methodology, inspired by a stability study on other local anesthetics, to systematically evaluate this compound's stability under various field conditions [3].

The workflow below outlines the key stages of this experimental stability assessment.

cluster_storage Storage Conditions Drug Sampling Drug Sampling Controlled Storage Controlled Storage Drug Sampling->Controlled Storage Field Storage Field Storage Drug Sampling->Field Storage Analysis Time Points Analysis Time Points Controlled Storage->Analysis Time Points Field Storage->Analysis Time Points HPLC Analysis HPLC Analysis Analysis Time Points->HPLC Analysis Data Comparison Data Comparison HPLC Analysis->Data Comparison Stability Conclusion Stability Conclusion Data Comparison->Stability Conclusion

Objective

To determine the stability of this compound hydrochloride when stored under defined stress conditions (e.g., temperature variations) over a specific period.

Materials
  • Test Formulation: Multiple vials of this compound hydrochloride injection from a single lot.
  • Control Formulation: Vials from the same lot stored under manufacturer-recommended conditions (20-25°C, protected from light).
  • Equipment:
    • Temperature Data Loggers: To record temperature at regular intervals (e.g., every 15 minutes) in the storage environments [3].
    • High-Performance Liquid Chromatography (HPLC) System: For quantitative analysis of drug concentration [3].
    • Analytical Balance.
Methodology
  • Storage:
    • Control Group: Store control vials in a laboratory under recommended conditions (20-25°C, dark).
    • Test Group: Place test vials in the experimental environments you wish to evaluate (e.g., ambulances, variable-temperature chambers). The cited study exposed drugs to temperatures up to 40°C for extended periods and spikes of up to 51.7°C [3].
  • Sampling: Withdraw samples from both control and test vials at predetermined time points (e.g., days 0, 5, 10, 15, 30, and 45) [3].
  • Analysis:
    • Sample Preparation: Dilute samples as necessary for HPLC analysis.
    • HPLC Analysis: Use a validated HPLC method to determine this compound concentration. Construct a 5-point standard curve using analytical-grade this compound for quantification [3].
    • Data Analysis: Compare the concentration of this compound in test samples against the control samples. A drop in concentration of less than 5-10% is often considered acceptable for stability in a research context.

References

prolonging chloroprocaine duration with adjuvants

Author: Smolecule Technical Support Team. Date: February 2026

Experimentally Used Adjuvants & Formulations

The table below summarizes key adjuvants and their effects on chloroprocaine based on experimental data.

Adjuvant/Formulation Reported Effect on Duration Reported Effect Onset & Other Parameters Experimental Context & Dosage

| Epinephrine (vasoconstrictor) | Allows administration of a higher maximum dose (14 mg/kg vs. 11 mg/kg alone), which can indirectly extend the duration of action [1]. | Onset is rapid (within 6-12 minutes) [2]. Reduces peak plasma concentration, lowering toxicity risk [1]. | Human, Epidural/Peripheral Nerve Block: Added to this compound solution at a concentration of 1:200,000 [1]. | | Dextran (macromolecule) | Significantly prolonged the mean duration of anesthesia from 55.4 minutes to 72.7 minutes (an increase of ~31%) [3]. | Not specifically reported. The study noted no compromise to the fetus and no neonatal depression [3]. | Human, Paracervical Block: 2-chloroprocaine with epinephrine was prepared in a dextran solution instead of normal saline [3]. |

Experimental Protocol: Prolonging Paracervical Block with Dextran

The following methodology is adapted from a clinical study that successfully prolonged a chloroprovaine block [3]. This can serve as a reference for designing in vivo experiments.

  • Objective: To evaluate the efficacy of a dextran-based solution in prolonging the duration of 2-chloroprocaine paracervical block anesthesia.
  • Materials:
    • Local Anesthetic Solution: 2-chloroprocaine with epinephrine.
    • Vehicle: A solution of dextran (the specific molecular weight and concentration should be determined based on the formulation being tested).
    • Control Vehicle: Normal saline.
  • Subject Population: The original study involved 40 parturient women during labor [3]. Your model organism will depend on your research goals.
  • Procedure:
    • Preparation: Prepare the anesthetic solution using dextran as the vehicle. Prepare an identical control solution using normal saline.
    • Administration: Administer the paracervical block (PCB) using the prepared solutions.
    • Assessment & Data Collection:
      • Primary Outcome: Record the duration of effective anesthesia, defined as the time from administration until the patient requests additional pain relief.
      • Safety Monitoring: Closely monitor for adverse effects. In the clinical study, parameters included fetal heart rate (for post-PCB bradycardia) and neonatal Apgar scores [3].
  • Analysis: Compare the mean duration of anesthesia between the dextran group and the control group.

The workflow for this experiment can be visualized as follows:

Start Study Preparation Group Randomize Subjects into Experimental Groups Start->Group Exp Experimental Group: This compound in Dextran Group->Exp Ctrl Control Group: This compound in Saline Group->Ctrl Admin Administer Paracervical Block Exp->Admin Ctrl->Admin Monitor Monitor Outcomes: • Duration of Anesthesia • Safety Parameters Admin->Monitor Analyze Analyze Data Monitor->Analyze

Frequently Asked Questions (FAQs)

Why is this compound's duration inherently short? this compound has the lowest protein binding of all clinically used local anesthetics. Since protein binding in plasma is a surrogate for binding affinity in sodium channels, low binding leads to a shorter duration of action [1]. It is also rapidly metabolized by plasma pseudocholinesterase [4].

Are there any safety concerns when using adjuvants with this compound? Safety depends on the adjuvant:

  • Epinephrine: Should be used with caution in areas with compromised blood supply. It is also contraindicated with intrathecal (spinal) this compound, as it has been associated with flu-like symptoms (malaise, myalgias, fever) [1].
  • Preservatives: Past reports of neurological injury were linked to formulations containing preservatives like sodium bisulfite and disodium EDTA. Modern preservative-free formulations are considered safe for spinal use [1] [5].

What is the approved clinical status of this compound with adjuvants? As of early 2025, the US FDA-approved prescribing information for this compound hydrochloride injection states it is not for spinal anesthesia and does not include adjuvants like epinephrine in its official formulations [2]. The use of epinephrine or other adjuvants, as well as intrathecal administration, often represents off-label or investigational use.

Key Takeaways for Researchers

  • Direct vs. Indirect Prolongation: While epinephrine's primary role is to improve the safety profile by allowing a higher dose, this can indirectly extend the block. Dextran appears to directly prolong the duration of the nerve block itself.
  • Formulation is Key: The vehicle (e.g., dextran) can be as important as the active drug in modifying pharmacokinetics. Research into novel delivery systems and formulations is a promising area.
  • Model Selection: The referenced dextran study was conducted in a very specific clinical setting (obstetrics). Researchers should carefully select appropriate preclinical models to test the efficacy and safety of new adjuvant combinations.

References

Chloroprocaine: Chemical Profile & Hypersensitivity Risk

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacological data relevant to allergy investigation.

Parameter Description Relevance to Hypersensitivity
Chemical Class Ester [1] [2] Higher incidence of allergic reactions compared to amides [3] [4].
Metabolism Rapidly hydrolyzed by plasma pseudocholinesterase [1] [5]. Produces the metabolite para-aminobenzoic acid (PABA), a known sensitizer [1] [2].

| Primary Sensitizers | - PABA metabolite

  • Preservatives (e.g., methylparaben, metabisulfite) [1] [6] [4] | Methylparaben is structurally similar to PABA. Sodium metabisulfite can cause allergic-type reactions [6] [4]. | | Cross-reactivity | Likely with other ester-type anesthetics (e.g., procaine, tetracaine, benzocaine) [2] [7]. | Due to shared PABA metabolite or similar chemical structure. | | Alternative Agents | Amide-type local anesthetics (e.g., lidocaine, bupivacaine, ropivacaine) [4]. | No structural similarity or cross-reactivity with esters; use preservative-free (MPF) formulations if concerned about additives [4]. |

Diagnostic & Investigative Workflow

For diagnosing a suspected IgE-mediated allergy, a supervised, graded challenge (provocation test) is the definitive investigation. The following workflow outlines a general protocol. This procedure must only be conducted in a controlled clinical setting with immediate availability of resuscitation equipment and personnel.

Start Start Diagnostic Workup (Suspected Chloroprocaine Allergy) Step1 1. Skin Prick Test (SPT) with undiluted preservative-free This compound Start->Step1 Step2 2. Intradermal Test (IDT) with 1:100 dilution of This compound (if SPT negative) Step1->Step2 Negative ResultPos Positive Test Result Confirms hypersensitivity to This compound or components Step1->ResultPos Positive (Wheal ≥3mm) Step3 3. Subcutaneous Provocation Graded challenge with incremental doses Step2->Step3 Negative Step2->ResultPos Positive (Wheal increase ≥3mm) Step3->ResultPos Objective symptoms (e.g., rash, respiratory) ResultNeg Negative Test Result IgE-mediated hypersensitivity can be ruled out Step3->ResultNeg No reaction upon full dose

Protocol Details & Key Considerations [3]:

  • Patient Preparation: Patients should be free of symptoms and off medications that can interfere with tests (e.g., antihistamines). Informed consent is mandatory.
  • Test Agents: Use vasoconstrictor-free, preservative-free, single-dose vials of local anesthetics to eliminate confounding reactions to additives [3].
  • Supervision & Safety: Procedures must be attended by trained medical personnel with intravenous access in place. Full resuscitation equipment and drugs must be immediately available [3].
  • Dose Escalation (Provocation): If skin tests are negative, proceed to subcutaneous injection every 30 minutes at incremental volumes (e.g., 0.1 mL → 0.5 mL → 1 mL) of undiluted anesthetic [3].

Frequently Asked Questions for Researchers

Q1: What are the key risk factors for a positive allergy test to local anesthetics? A patient's personal history of an adverse reaction to a local anesthetic is the primary independent risk factor. Within that history, the presence of generalized cutaneous symptoms (e.g., urticaria) and/or hypotension during the reaction are strong predictors of a positive test result [3].

Q2: If a subject is confirmed allergic to this compound, what is a safe alternative for subsequent experiments? Switch to a local anesthetic from the amide class (e.g., lidocaine, bupivacaine, ropivacaine) as there is no cross-reactivity between ester and amide molecules [4]. To ensure safety, use a preservative-free (MPF) formulation of the amide anesthetic and conduct a supervised challenge test to confirm tolerance [3] [4].

Q3: Can a subject allergic to this compound also react to other common compounds? Yes. Due to the PABA metabolite, there is potential for cross-reactivity with:

  • Other ester anesthetics (benzocaine, procaine, tetracaine) [2] [7].
  • Para-phenylenediamine (PPD) in permanent hair dyes [7].
  • Sulfonamide antibiotics and azo dyes [7]. This is a crucial consideration when recruiting subjects or planning study protocols.

Q4: How reliable is a negative skin test result? The negative predictive value of intradermal testing at a 1:100 dilution for immediate-type reactions is very high (over 97.5%), making it an excellent tool for ruling out IgE-mediated hypersensitivity [3].

References

chloroprocaine vs lidocaine onset time labor analgesia

Author: Smolecule Technical Support Team. Date: February 2026

Onset Time & Efficacy: Chloroprocaine vs. Lidocaine

Study & Anesthetic Regimen Primary Outcome Measured Result (Onset Time or Efficacy) Key Findings & Context

| 1. Labor Analgesia Activation [1] | Time to adequate analgesia | LD: 12.0 min CP1.5: 7.0 min CP1.2: 8.0 min | 1.5% this compound (6 mL) provided the fastest onset. It was also associated with lower pain scores, less supplemental analgesic use, and higher maternal satisfaction. | | LD: 6 mL of 1% lidocaine CP1.5: 6 mL of 1.5% this compound CP1.2: 7.5 mL of 1.2% this compound | | | | | 2. Breakthrough Pain Management [2] [3] | Treatment success rate at 9 minutes (≥4-point NRS reduction) | R: 55.3% C1: 25.0% C2: 63.8% C3: 83.0% | 1.5% this compound (C3) was most effective for rapid breakthrough pain relief, resulting in higher patient satisfaction and fewer supplemental boluses. | | R: 6 mL of 0.125% ropivacaine (control) C1: 6 mL of 0.5% this compound C2: 6 mL of 1.0% this compound C3: 6 mL of 1.5% this compound | | | | | 3. Cesarean Section Epidural [4] | Onset time to T6 sensory block | CP: 10 min LF: 10 min | Onset times were identical. The lidocaine-fentanyl group had less intraoperative hypotension, suggesting different side effect profiles. | | CP: 15 mL of 3% this compound LF: 15 mL of 1.73% lidocaine bicarbonate + 50 µg fentanyl | | | |

Mechanisms of Action and Pharmacokinetics

The difference in onset time can be attributed to the distinct pharmacological profiles of the two drugs [5] [6] [7].

pharmacology Fig. 1: Simplified Pharmacological Comparison Influencing Onset cluster_LA Local Anesthetic Administration cluster_Onset Clinical Onset Time Admin Epidural Injection pKa pKa (Dissociation Constant) Admin->pKa Metabolism Metabolism & Safety Profile Admin->Metabolism Lid_pKa Lidocaine pKa = 7.7 ~25% non-ionized at pH 7.4 pKa->Lid_pKa Chloro_pKa This compound pKa = 8.7 ~Lower % non-ionized at pH 7.4 pKa->Chloro_pKa Chloro_Metab This compound: Rapid hydrolysis by plasma pseudocholinesterase (Low systemic toxicity risk) Metabolism->Chloro_Metab Lid_Metab Lidocaine: Slower hepatic metabolism via CYP1A2 & CYP3A4 Metabolism->Lid_Metab Lid_Onset Lidocaine: Slower (e.g., ~12 min) Lid_pKa->Lid_Onset Theoretical Faster Onset Chloro_Onset This compound: Faster (e.g., ~7 min) Chloro_pKa->Chloro_Onset Theoretical Slower Onset HighDose HighDose Chloro_Metab->HighDose Allows higher dosing HighDose->Chloro_Onset Large diffusion gradient is primary driver for Fast Actual Onset

Detailed Experimental Protocols

To evaluate and compare the onset time of this compound and lidocaine, researchers typically employ rigorous, double-blind, randomized controlled trials. Here are the methodologies from key studies.

Protocol 1: Comparing Agents for Initiating Labor Analgesia [1]
  • Objective: To explore the efficacy and safety of this compound versus lidocaine for activating labor analgesia and to determine the optimal concentration.
  • Design: Prospective, double-blind, randomized controlled trial.
  • Participants: 96 nulliparous parturients in spontaneous labor.
  • Intervention: After epidural catheter placement, participants were randomly assigned to receive an initial bolus of:
    • LD Group: 6 mL of 1% lidocaine.
    • CP1.5 Group: 6 mL of 1.5% this compound.
    • CP1.2 Group: 7.5 mL of 1.2% this compound.
  • Outcome Measures:
    • Primary: Analgesia onset time (time from end of bolus to a Visual Analog Scale (VAS) score ≤ 3).
    • Secondary: VAS scores, consumption of supplemental analgesics (PCEA boluses), maternal satisfaction, and adverse effects.
Protocol 2: Managing Breakthrough Pain During Labor [2]
  • Objective: To evaluate the efficacy of different this compound concentrations versus ropivacaine for alleviating breakthrough pain.
  • Design: Prospective, double-blind, randomized controlled trial.
  • Participants: 192 parturients who experienced breakthrough pain (NRS > 3) after established epidural labor analgesia.
  • Intervention: Participants were randomized to receive a 6 mL epidural bolus of:
    • Group R: 0.125% ropivacaine.
    • Group C1: 0.5% this compound.
    • Group C2: 1.0% this compound.
    • Group C3: 1.5% this compound.
  • Outcome Measures:
    • Primary: Treatment success rate, defined as a reduction of ≥4 points on the NRS at 9 minutes post-injection.
    • Secondary: NRS scores at various time points, number of subsequent PCEA boluses, maternal satisfaction, and motor block.

Key Takeaways for Research and Development

  • Concentration Matters: The efficacy of this compound is concentration-dependent. The 1.5% concentration consistently outperformed lower concentrations and lidocaine/ropivacaine equivalents [1] [2].
  • Favorable Safety Profile: this compound's rapid metabolism by plasma pseudocholinesterase minimizes systemic toxicity and placental transfer, making it particularly suitable for obstetric use [5].
  • Clinical Context is Crucial: While this compound excels in rapid-onset scenarios like labor initiation and breakthrough pain, lidocaine, especially in alkalized forms with opioids, remains a strong contender for procedures like cesarean sections, potentially offering a different side-effect profile [4].

References

chloroprocaine vs bupivacaine motor block duration

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Comparison Data

The following table synthesizes quantitative findings from recent clinical studies comparing motor and sensory block characteristics.

Characteristic Chloroprocaine Bupivacaine Remarks / Study Context
Motor Block Duration 146 min [1] 329 min [1] Spinal anesthesia for outpatient surgery [1]
Shorter duration [2] Longer duration [2] Lumbar endoscopic spine surgery [2]
Earlier resolution [3] Later resolution [3] Saddle block for perianal surgery [3]
Sensory Block Duration 146 min [1] 329 min [1] Spinal anesthesia for outpatient surgery [1]
Shorter duration [2] Longer duration [2] Lumbar endoscopic spine surgery [2]
60 mins [3] > 60 mins [3] Time to needing rescue analgesia [3]
Time to Ambulation Significantly shorter [1] [2] Significantly longer [1] [2]
Time to Discharge Readiness 277 min [1] 353 min [1] Spinal anesthesia for outpatient surgery [1]
Shorter PACU stay [2] [3] Longer PACU stay [2] [3]
Motor Block Onset Faster [3] Slower [3] Saddle block for perianal surgery [3]

Pharmacological and Clinical Profiles

This table compares the core pharmacological properties and clinical indications that underpin the performance differences.

Parameter This compound Bupivacaine
Chemical Class Ester [4] Amide [5]
Primary Mechanism Reversible inhibition of voltage-gated sodium channels, preventing nerve conduction [4] Reversible inhibition of voltage-gated sodium channels, preventing nerve conduction [4]
Onset of Action Fast (5-10 min for spinal) [6] Medium (slower than this compound in direct comparison) [3]
Duration of Action Short [4] [7] Long [4]
Key Metabolic Pathway Rapid hydrolysis by plasma pseudocholinesterase [4] Hepatic metabolism [4]
Protein Binding Low [4] High (≥95%) [4]
Lipid Solubility (Partition Coefficient) Low (low potency) [4] High (high potency) [4]
Ideal Surgical Duration < 60 minutes [2] Longer procedures [2]
Key Clinical Advantage Fast recovery, early ambulation, suited for ambulatory surgery [1] [2] Prolonged postoperative analgesia [3]

Experimental Protocols in Cited Studies

To evaluate and compare motor block duration, researchers employ standardized, randomized, and often blinded clinical trial designs.

  • Typical Study Design: The foundational evidence comes from prospective, randomized, double-blind clinical trials [1] [7]. In this model, patients are randomly assigned to receive spinal anesthesia with either this compound or bupivacaine. The double-blind design ensures that neither the patients nor the clinicians assessing the outcomes know which drug was administered, which minimizes bias [1].
  • Anesthesia Procedure: The subarachnoid block is typically performed at the L3-L4 interspace with a fine-gauge spinal needle (e.g., 25G Whitacre) after confirming free flow of cerebrospinal fluid. The patient is then positioned based on surgical and anesthetic requirements (e.g., sitting for saddle block) [2] [3].
  • Motor Block Assessment:
    • Tool: The Modified Bromage Scale (0=no paralysis to 3=complete motor blockade) is the standard tool for assessment [2] [3].
    • Onset Definition: The time from intrathecal injection until the patient achieves a predefined Bromage score (e.g., 1 or 2) [3].
    • Duration/Regression Definition: The time from intrathecal injection until the regression of motor block to a lower Bromage score (e.g., score 0) or the return of normal motor function [5] [3].
  • Data Collection: Assessments are performed at frequent, regular intervals post-injection (e.g., every minute initially, then every 5-15 minutes) until the block fully resolves [3].

Clinical Decision Pathway

The choice between this compound and bupivacaine hinges on the specific requirements of the surgical procedure and patient recovery goals. The following diagram illustrates the core decision-making logic.

G Clinical Anesthetic Selection Logic Start Start: Need for Regional Anesthesia Q_Duration Procedure Duration Expected < 60 min? Start->Q_Duration Q_Recovery Priority: Fast-Track Recovery & Early Ambulation? Q_Duration->Q_Recovery No / Unsure This compound Consider this compound • Short-acting • Fast motor recovery • Ideal for ambulatory surgery Q_Duration->this compound Yes Q_Analgesia Priority: Prolonged Postoperative Analgesia? Q_Recovery->Q_Analgesia No Q_Recovery->this compound Yes Bupivacaine Consider Bupivacaine • Long-acting • Sustained analgesia • For longer procedures Q_Analgesia->Bupivacaine Yes Reassess Reassess Clinical Goals & Priorities Q_Analgesia->Reassess No

Key Insights for Practitioners

  • Leverage this compound for Ambulatory Settings: The rapid, predictable resolution of motor and sensory blocks with this compound directly translates to faster PACU discharge and earlier patient ambulation [1] [2]. This makes it an superior agent for high-turnover settings and enhances patient throughput.
  • Acknowledge the Analgesia Trade-off: While bupivacaine's prolonged duration is a disadvantage for quick discharge, it provides the benefit of longer postoperative analgesia [3]. This compound may require a more robust, proactively administered postoperative pain management plan for when its block regresses.
  • Ensure Use of Preservative-Free Formulation: Historical concerns regarding neurotoxicity with this compound were linked to preservatives like sodium bisulfite and EDTA. Modern preservative-free formulations, approved for intrathecal use, have a favorable safety profile and should be exclusively used [4] [6].

References

chloroprocaine efficacy safety profile systematic review

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The following tables summarize key findings from recent clinical studies comparing chloroprocaine to other local anesthetics in various surgical and obstetric contexts.

Table 1: Comparison of Clinical Efficacy

Anesthetic Comparison Clinical Context Key Efficacy Findings Source (Study Type)

| This compound vs. Ropivacaine | Labor analgesia for breakthrough pain [1] | 1.5% this compound: 83% treatment success rate 0.125% ropivacaine: 55.3% treatment success rate Faster pain score reduction with 1.5% this compound [1] | Prospective Double-Blind RCT [1] | | This compound vs. Bupivacaine | Spinal anesthesia for Total Hip Arthroplasty (THA) [2] | Shorter hospital length of stay (0.9 vs. 1.2 days) Shorter operative time and reduced blood loss [2] | Retrospective Comparative Study [2] | | This compound vs. Mepivacaine | Spinal anesthesia for Total Knee Arthroplasty (TKA) [3] | Faster discharge time (3.7 vs. 4.2 hours) Shorter operative time (73.1 vs. 84.9 minutes) [3] | Retrospective Comparative Study [3] | | This compound vs. Lidocaine | Spinal anesthesia for short-duration procedures [4] [5] | Comparable operating conditions Lower incidence of Transient Neurologic Symptoms (TNS) [4] [5] | Systematic Review & Primary RCTs [4] [5] |

Table 2: Comparison of Safety and Recovery Profiles

Anesthetic Comparison Clinical Context Key Safety & Recovery Findings Source (Study Type)

| This compound vs. Mepivacaine | Spinal anesthesia for TKA [3] | Significantly lower urinary retention (2.5% vs. 15.6%) Lower need for urinary catheterization (2.6% vs. 14.1%) [3] | Retrospective Comparative Study [3] | | This compound vs. Bupivacaine | Spinal anesthesia for THA [2] | Lower incidence of intraoperative hypotension (59.5% vs. 83.8%) [2] | Retrospective Comparative Study [2] | | This compound vs. Lidocaine | Spinal anesthesia [4] [5] | Faster recovery from sensory and motor blocks [4] Shorter time to unaided ambulation and discharge [4] | Systematic Review [4] | | This compound (General) | Neuraxial anesthesia [4] [6] | Rapid metabolism by plasma cholinesterase → low systemic toxicity potential [6] [5] Historical neurotoxicity concerns linked to preservatives; modern preservative-free formulations are considered safe [4] [6] | NCBI/StatPearls Review [4] [6] |

Detailed Experimental Protocols

For researchers aiming to replicate or design similar studies, here are the methodologies from two key RCTs cited above.

1. Protocol: Labor Analgesia Breakthrough Pain Study [1]

  • Objective: To evaluate the efficacy of epidural this compound versus ropivacaine for breakthrough pain during labor.
  • Design: Prospective, double-blind, randomized controlled trial.
  • Participants: Primiparas with term singleton pregnancies requesting epidural analgesia.
  • Intervention: Upon experiencing breakthrough pain (NRS score >3), patients randomized to receive a 6 mL epidural bolus of:
    • Group R (Control): 0.125% ropivacaine.
    • Group C1: 0.5% this compound.
    • Group C2: 1.0% this compound.
    • Group C3: 1.5% this compound.
  • Primary Outcome: "Treatment success," defined as a reduction of NRS pain score by ≥4 points at 9 minutes post-injection.
  • Blinding: Study drugs prepared by a non-participating nurse; patients, obstetricians, and assessing researchers were blinded to group allocation.

2. Protocol: Short-Acting Spinal Anesthetics in Ambulatory Surgery [4] [5]

  • Objective: To compare the onset and recovery profiles of spinal this compound against other agents (e.g., lidocaine, bupivacaine).
  • Design: Varies by included study (often RCT).
  • Participants: Adults undergoing short-duration surgical procedures (e.g., knee arthroscopy).
  • Intervention: Intrathecal administration of:
    • This compound (typically 30-60 mg of 1% preservative-free solution).
    • Comparator agent (e.g., lidocaine, low-dose bupivacaine).
  • Outcomes:
    • Onset: Time to sensory block at T10, time to complete motor block.
    • Recovery: Time to two-segment regression, time to complete sensory recovery, time to full motor recovery (Bromage 0), time to unaided ambulation, and time to discharge eligibility.
    • Safety: Incidence of TNS, hypotension, bradycardia, urinary retention.

Evidence and Clinical Decision Pathway

The diagram below illustrates the key advantages of this compound and the clinical contexts where the evidence supports its use, based on the findings from the provided studies.

Start Clinical Context: Need for Local Anesthetic Ob Obstetrics: Breakthrough Labor Pain or Emergency C-Section Start->Ob Obstetric & Emergency Settings Ortho Orthopedics: SDD TKA/THA (Spinal Anesthesia) Start->Ortho Ambulatory & Fast-Track Surgery ShortProc Knee Arthroscopy, Perineal Surgery Start->ShortProc Short-Duration Procedures ObAdv Key Advantage: Rapid Onset of Action Ob->ObAdv Note Underlying Safety Profile: Rapid metabolism minimizes systemic toxicity [6] Ob->Note OrthoAdv Key Advantage: Fast Recovery & Discharge Ortho->OrthoAdv Ortho->Note ShortAdv Key Advantage: Short Duration, Low TNS Risk ShortProc->ShortAdv ShortProc->Note CP1 Recommended: 1.5% Epidural This compound ObAdv->CP1 Superior to Ropivacaine for rapid pain relief [1] CP2 Recommended: Preservative-Free Spinal this compound OrthoAdv->CP2 Faster discharge vs. Bupivacaine [2] Fewer complications vs. Mepivacaine [3] CP3 Recommended: 40-60 mg Intrathecal this compound ShortAdv->CP3 Faster recovery vs. Bupivacaine [5] Lower TNS vs. Lidocaine [4]

Key Insights for Researchers and Professionals

  • Optimal Dosing is Concentration-Dependent: The labor analgesia study demonstrates that efficacy is not merely a function of using this compound, but of using an adequate concentration. The 1.5% formulation was significantly more effective than lower concentrations [1].
  • Modern Formulations are Key: Historical safety concerns regarding neurotoxicity are largely attributed to preservatives like sodium bisulfite and EDTA. Current preservative-free formulations have a much-improved safety profile for neuraxial use [4] [6].
  • Consider the Entire Recovery Pathway: this compound's value in fast-track surgery extends beyond simple anesthesia duration. Its profile contributes to a cascade of benefits, including reduced urinary retention and less hypotension, which directly facilitate faster discharge and potentially lower resource utilization [3] [2].

References

Clinical Performance and Economic Implications of Chloroprocaine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key clinical outcomes for chloroprocaine compared to other local anesthetics, based on data from multiple studies. These clinical advantages contribute to its potential for cost savings by enhancing operational efficiency [1] [2] [3].

Anesthetic Agent Type / Duration Key Clinical Advantages Reported Discharge Time Incidence of TNS Incidence of Urinary Retention
This compound Ester / Short-acting Fastest recovery profile, rapid metabolism 169 - 252 min [4] [2] 0% - 1.9% [5] [6] 0% - 2.6% [5] [1] [3]
Mepivacaine Amide / Intermediate-acting Intermediate duration of action 248 - 288 min [4] ~6.4% [5] 15.6% [1] [3]
Bupivacaine Amide / Long-acting Reliable, dense block 277 - 353 min [2] Low [7] Not prominently reported
Prilocaine Amide / Intermediate-acting Favorable safety profile vs. lidocaine 248 min [4] Low [7] Not prominently reported

Detailed Experimental Data and Methodologies

The comparative data in the table above is derived from several clinical studies with the following designs:

  • Retrospective Comparison in TKA (2025): This study compared 114 patients receiving this compound spinal anesthesia with 64 patients receiving mepivacaine for same-day discharge total knee arthroplasty (TKA). The primary outcomes were discharge time and anesthesia-related complications like urinary retention. The this compound group showed a statistically significant reduction in both discharge time and the need for urinary catheterization [1] [3].
  • Prospective, Randomized Double-Blind Study (2021): This trial included 80 patients undergoing knee arthroscopy, randomized to receive spinal anesthesia with either 50 mg of this compound or 50 mg of hyperbaric prilocaine. Researchers, blinded to the agent used, assessed sensory and motor block recovery times as primary outcomes. The study found a significantly shorter time to full sensory recovery and spontaneous voiding with this compound [4].
  • Large Prospective, Multicenter Observational Study (2019): This study involved 615 patients across 33 centers undergoing various short-duration ambulatory surgeries (primarily orthopedic) with this compound spinal anesthesia. It measured the real-world effectiveness and time to meet standardized hospital discharge criteria, finding a high success rate and an average discharge eligibility of about 4 hours [2].
  • Retrospective Chart Review (2019): An analysis of 445 patients who underwent short orthopedic procedures with this compound spinal anesthesia. Data was collected on block duration, time to ambulation, and adverse events, reporting no incidents of transient neurological symptoms (TNS) or urinary retention [5].

Key Mechanisms Driving Cost-Effectiveness

While direct cost data is limited, the clinical profile of this compound suggests economic benefits are achieved through several key mechanisms, illustrated in the following workflow:

G cluster_0 Key Properties cluster_1 Direct Clinical Outcomes cluster_2 Operational & Economic Impact This compound's Pharmacological Profile This compound's Pharmacological Profile Short Duration of Action Short Duration of Action This compound's Pharmacological Profile->Short Duration of Action Rapid Plasma Metabolism Rapid Plasma Metabolism This compound's Pharmacological Profile->Rapid Plasma Metabolism Low Lipophilicity Low Lipophilicity This compound's Pharmacological Profile->Low Lipophilicity Faster Motor/Sensory Recovery Faster Motor/Sensory Recovery Short Duration of Action->Faster Motor/Sensory Recovery Rapid Plasma Metabolism->Faster Motor/Sensory Recovery Lower Urinary Retention Lower Urinary Retention Rapid Plasma Metabolism->Lower Urinary Retention Low Lipophilicity->Lower Urinary Retention Shorter PACU Stay Shorter PACU Stay Faster Motor/Sensory Recovery->Shorter PACU Stay Earlier Patient Discharge Earlier Patient Discharge Faster Motor/Sensory Recovery->Earlier Patient Discharge Lower Urinary Retention->Earlier Patient Discharge Reduced Complication Management Reduced Complication Management Lower Urinary Retention->Reduced Complication Management Low TNS Risk Low TNS Risk Low TNS Risk->Reduced Complication Management

The diagram above shows how this compound's intrinsic properties lead to cost-saving outcomes. The primary drivers are:

  • Faster Turnover: The significantly shorter duration of motor and sensory block directly translates to patients meeting discharge criteria more quickly. This increases same-day discharge success rates and improves operating room and recovery unit throughput [5] [4] [2].
  • Reduced Complication Management: The very low rates of urinary retention directly decrease the nursing workload and resources needed for bladder scanning and catheterization [1] [3]. Furthermore, the minimal risk of Transient Neurologic Symptoms (TNS) avoids the need for potential follow-up and treatment associated with other agents like lidocaine and mepivacaine [5] [7].

Research Gaps and Future Directions

A significant literature gap exists regarding formal cost-effectiveness analyses for this compound. Future research should include:

  • Comprehensive Cost-Analysis Studies: Future research should include rigorous cost-analysis studies that compare the total perioperative costs (including drug acquisition, personnel time, and facility fees) of this compound against other common spinal anesthetics [8].
  • Broader Surgical Applications: While data is strong for orthopedic and short-duration procedures, more research could explore its use and economic impact in a wider range of surgical specialties [2].

References

chloroprocaine patient satisfaction scores vs other anesthetics

Author: Smolecule Technical Support Team. Date: February 2026

Recovery Metrics & Patient Satisfaction with Chloroprocaine

Surgical Context & Comparator Key Efficacy Findings Recovery & Discharge Times Patient Satisfaction & Notes

| Knee Arthroscopy (Spinal) [1] | • Sensory Block Recovery: this compound (median 2.6h) faster than Lidocaine (3.1h) and Bupivacaine (6.1h). • Motor Block Recovery: this compound faster than Lidocaine and Bupivacaine. | • Mobilization/Voiding/Discharge: Significantly faster with this compound vs. Bupivacaine. • Similar to Lidocaine. | No difference in satisfaction between groups. However, this compound group required more postoperative rescue pain medication than Bupivacaine [1]. | | Labor Epidural Analgesia [2] | • Onset of Analgesia: this compound (1.5%, 7.0 min; 1.2%, 8.0 min) faster than Lidocaine (12.0 min). | • Not the primary focus of the study. | Higher maternal satisfaction with 1.5% this compound compared to Lidocaine and 1.2% this compound [2]. | | Ambulatory Surgery (Spinal, Observational) [3] | • Anesthetic Success Rate: 93.8% (580 patients). | • Eligibility for Discharge: 252.7 ± 82.7 min. • Effective Discharge: 313.8 ± 109.9 min. | Data collected via patient questionnaire; study confirmed this compound's effectiveness for short-duration anesthesia [3]. | | Total Hip Arthroplasty (Spinal) [4] | • Shorter operative time and lower blood loss vs. Bupivacaine. | • Hospital LOS: this compound (0.9 days) vs. Bupivacaine (1.2 days). • PACU LOS: this compound (139.4 min) vs. Bupivacaine (194.9 min). | All patients in the this compound group were discharged home (vs. 89.2% in Bupivacaine group), indicating high satisfaction with recovery [4]. |

Detailed Experimental Protocols

For researchers, the methodology details from key studies are crucial for evaluating the evidence.

Knee Arthroscopy RCT (Spinal Anesthesia) [1]
  • Design: Prospective, double-blind, randomized controlled trial.
  • Participants: 99 patients undergoing outpatient knee arthroscopy.
  • Intervention Groups: Patients randomly allocated to receive:
    • 40 mg of 2-Chloroprocaine
    • 40 mg of Lidocaine
    • 7.5 mg of Bupivacaine
  • Primary Endpoint: Time until complete recovery of sensory block.
  • Assessment Methods: Sensory and motor block recovery were monitored and recorded at defined intervals. Failure rates, vital signs, postoperative pain, time to first mobilization, voiding, and hospital discharge were also measured.
Labor Analgesia RCT (Epidural Anesthesia) [2]
  • Design: Prospective, double-blind, randomized controlled trial.
  • Participants: 96 nulliparous parturients requesting labor analgesia.
  • Intervention Groups:
    • LD Group: 6 mL of 1% Lidocaine.
    • CP1.5 Group: 6 mL of 1.5% this compound.
    • CP1.2 Group: 7.5 mL of 1.2% this compound (equipotent dose to CP1.5).
  • Primary Outcome: Analgesia onset time (from initial bolus to Visual Analog Scale (VAS) score ≤3).
  • Assessment Methods: VAS scores for pain, duration of uterine contractions, maternal satisfaction, and neonatal outcomes were recorded.

Key Evidence and Decision Pathway

The evidence supports that this compound's high patient satisfaction is strongly linked to its fast recovery profile. The following diagram summarizes the logical relationship between its properties, clinical outcomes, and overall satisfaction.

G Prop1 Fast-onset of action Outcome1 Shorter sensory/motor block recovery Prop1->Outcome1 Outcome2 Faster ambulation (Walking Spinal) Prop1->Outcome2 Outcome3 Reduced risk of urinary retention Prop1->Outcome3 Prop2 Short duration of action Prop2->Outcome1 Prop2->Outcome2 Prop2->Outcome3 Prop3 Rapid metabolism by plasma cholinesterase Prop3->Outcome1 Prop3->Outcome2 Prop3->Outcome3 Outcome4 Earlier eligibility for hospital discharge Outcome1->Outcome4 Outcome2->Outcome4 Outcome3->Outcome4 Final High Patient Satisfaction Outcome4->Final

Conclusion for Researchers and Professionals

For your comparison guides, the data indicates that This compound is a superior anesthetic alternative when the primary goal is facilitating rapid patient recovery and turnover, especially in ambulatory surgery centers. Its key advantage lies in its pharmacokinetics, which directly translate to shorter discharge times without compromising anesthetic success.

  • Choose this compound for procedures where a short-acting, fast-onset agent is desirable to promote fast-track recovery and same-day discharge [3] [5].
  • Consider alternatives like bupivacaine if the surgical procedure is longer or if the priority is prolonged postoperative analgesia that might reduce the need for immediate rescue medication [1].

References

chloroprocaine maternal fetal outcomes obstetric anesthesia

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacological and Clinical Profiles

The table below summarizes the key characteristics of local anesthetics used in obstetric anesthesia, based on data from recent clinical studies and reviews.

Feature Chloroprocaine Lidocaine Bicarbonate with Fentanyl Bupivacaine Ropivacaine
Drug Class Ester [1] Amide [2] Amide Amide [3]
Onset of Action Rapid (within 6-12 min) [4] Slightly faster than this compound in some studies [2] Slow [5] Delayed onset [3]
Duration of Action Short (30-60 min) [1] [4] Intermediate Long (e.g., 68 min) [5] Intermediate [3]
Placental Transfer Least, due to rapid metabolism in maternal blood [6] [1] [7] Higher than this compound [6] Lower than lidocaine, due to high protein binding [7] Lower placental transfer due to high protein binding [7]
Maternal Hypotension Higher incidence in one study (e.g., vs. lidocaine mix) [2] Lower incidence in one study (e.g., vs. This compound) [2] Not a primary focus in searched literature Not a primary focus in searched literature
Metabolism Rapid hydrolysis by plasma pseudocholinesterase [1] [4] Hepatic Hepatic Hepatic
Common Use Cases Emergency cesarean section, breakthrough labor pain [2] [3] Extension of labor analgesia for surgery [2] Long-duration procedures, labor analgesia [5] [3] Labor analgesia [3]

Detailed Experimental Data and Protocols

Supporting data from key clinical trials provides a deeper understanding of the comparative table.

1. Comparison with Lidocaine Bicarbonate for Cesarean Section A 2024 prospective, double-blind RCT compared 3% this compound (CP) with 1.73% lidocaine bicarbonate plus 50μg fentanyl (LF) for epidural anesthesia in elective cesarean sections [2].

  • Primary Outcome - Onset to T6 Block: The median onset time was 10 minutes for both groups, but statistical analysis (COX model) showed this compound had a significantly slower onset (HR 0.47, 95% CI 0.23–0.95, p=0.035) [2].
  • Secondary Outcomes: The LF group had a faster median onset to T8 analgesia (5 min vs. 7 min) and a significantly lower proportion of hypotension episodes before delivery (p=0.011) [2].

2. Efficacy for Breakthrough Pain During Labor A 2024 double-blind RCT compared different analgesics for managing breakthrough pain after initial epidural analgesia with ropivacaine and sufentanil [3].

  • Intervention: Patients received a 6mL bolus of either 0.125% ropivacaine or this compound at 0.5%, 1.0%, or 1.5% concentrations [3].
  • Primary Outcome - Treatment Success (9 min post-dose): 1.5% this compound had the highest success rate (83.0%), significantly outperforming ropivacaine (55.3%) and lower this compound concentrations [3].
  • Clinical Implication: 1.5% this compound provides more rapid and effective relief for breakthrough labor pain than ropivacaine [3].

3. Impact of Epinephrine Adjunct A 1987 comparative study found that adding epinephrine (1:200,000) to 2% this compound for obstetric epidural anesthesia significantly prolonged the duration of analgesia from 42.9 minutes to 76 minutes, with no adverse effects on uterine activity, labor progress, fetal heart rate, or neonatal outcomes [8].

Safety and Toxicity Considerations

  • Maternal Safety: this compound has a low potential for systemic toxicity due to its rapid metabolism, allowing for safe administration of large doses in the obstetric setting [1]. The most common adverse effects are related to the neuraxial technique itself, such as hypotension, bradycardia, and nausea [1].
  • Fetal and Neonatal Safety: this compound is often considered the preferred agent in cases of fetal compromise [1]. Its rapid metabolism by maternal plasma cholinesterase results in minimal active drug reaching the fetus, a key advantage over other local anesthetics [6] [1] [7].
  • Neurological Toxicity: Past reports of neurological injury were linked to inadvertent intrathecal injection of large epidural doses containing neurotoxic preservatives. Preservative-free formulations are now available and approved for spinal anesthesia, mitigating this risk [1].

Key Clinical and Research Workflows

The diagrams below illustrate the clinical decision-making pathway for anesthetic selection and the experimental workflow for comparing anesthetic efficacy.

Start Obstetric Anesthesia Need A Procedure Type Assessment Start->A B Urgent Cesarean Section? A->B C Breakthrough Labor Pain? A->C D Long Procedure? A->D B->D No E1 Consider: this compound (Rapid onset, short duration) B->E1 Yes E2 Consider: this compound 1.5% (Fast, effective relief) C->E2 Yes E3 Consider: Bupivacaine (Long duration) D->E3 Yes F1 Key Factor: Low placental transfer favors this compound E1->F1 F2 Key Factor: Rapid onset favors this compound E1->F2

Start Initiate RCT on Anesthetic Efficacy A Participant Recruitment & Randomization Start->A B Blinded Administration of Study Drug (e.g., this compound vs. Comparator) A->B C Outcome Assessment B->C C1 Primary Outcome: Onset Time to Target Sensory Block C->C1 C2 Secondary Outcomes: Hypotension Incidence, Block Height, Analgesia Success Rate C->C2 D Data Analysis & Comparison C1->D C2->D

Key Conclusions for Research and Development

  • Profile: this compound's unique profile of rapid onset, short duration, and minimal placental transfer makes it a superior choice for emergency cesarean sections and managing breakthrough pain [2] [1] [3].
  • Safety: The preservative-free formulation has addressed historical neurotoxicity concerns, enabling its use in spinal anesthesia for short-duration procedures [1] [9].
  • Comparative Efficacy: While lidocaine-bicarbonate-fentanyl mixtures may offer a marginally faster onset and better hemodynamic stability, this compound remains a cornerstone agent due to its exceptional fetal safety profile [2] [1].

References

chloroprocaine plasma concentration pharmacokinetic studies

Author: Smolecule Technical Support Team. Date: February 2026

Chloroprocaine Pharmacokinetic Data Summary

The table below summarizes quantitative findings from pivotal pharmacokinetic studies on this compound, highlighting its rapid metabolism and short half-life across different administration routes.

Administration Route Study Population Dose Key PK Parameters Findings & Safety Source

| Intraperitoneal [1] | Women undergoing cesarean delivery (n=15) | 40 mL of 1%, 2%, or 3% solution (400 mg, 800 mg, 1200 mg) | - Tmax: 5 min

  • In vivo t½: 5.3 min (95% CI: 4.0–6.6)
  • Cmax: 64.8 ng/mL (1%), 28.7 ng/mL (2%), 799.2 ng/mL (3%) | Cmax remained well below toxic levels; no signs of LAST observed. | [1] | | Intrathecal [2] | Patients for lower limb surgery (n=45) | 30 mg, 40 mg, or 50 mg of 1% solution | - Plasma Cmax of metabolite (CABA): Observed at 3 hrs post-dose.
  • This compound plasma concentration was consistently below quantification levels. | Confirmed low systemic exposure after intrathecal administration. | [2] | | Hydrogel Device (Slow-release) [3] | Piglet model (in vivo), and in vitro | 75 mg/mL in alginate hydrogel | - In vivo: Metabolite (ACBA) Cmax at 3 hrs.
  • In vitro: this compound Cmax at 1 day; metabolite Cmax at 7 days. | Demonstrates feasibility of prolonged, controlled release for postoperative pain. | [3] |

Detailed Experimental Protocols

For reproducibility and critical appraisal, here are the methodologies from the key studies cited above.

  • Study 1: Intraperitoneal Administration in Cesarean Delivery [1]

    • Objective: To determine the in vivo half-life and assess the tolerability of intraperitoneal this compound.
    • Design: Single-center, prospective, cohort, multiple-dose escalation study.
    • Population: 15 women (18-50 years) undergoing cesarean delivery with spinal anesthesia.
    • Intervention: Administration of 40 mL of this compound (1%, 2%, or 3%) after fetal extraction.
    • PK Sampling: Maternal blood samples collected before administration and at 1, 5, 10, 20, and 30 minutes after dosing.
    • Analytical Method: High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was used for quantification.
    • Tolerability Assessment: Prospective monitoring for signs and symptoms of local anesthetic systemic toxicity (LAST).
  • Study 2: Intrathecal Administration for Lower Limb Surgery [2]

    • Objective: To evaluate the time to block resolution and the pharmacokinetic profile after intrathecal injection.
    • Design: Prospective, randomised, observer-blind, single-center study.
    • Population: 45 adult patients undergoing elective lower limb procedures.
    • Intervention: Intrathecal administration of 1% this compound at doses of 30 mg, 40 mg, or 50 mg.
    • PK Sampling: Venous blood samples collected within 60 min before and at 5, 10, 30, and 60 minutes after administration.
    • Sample Processing: Blood collected in heparinized tubes with esterase inhibitors, centrifuged, and plasma stored at -70°C until analysis.
    • Analytical Method: Validated liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • Study 3: Slow-Release Hydrogel Device (In Vivo/In Vitro) [3]

    • Objective: To investigate the pharmacokinetic profile of a novel this compound-loaded hydrogel device.
    • In Vivo Model: Four piglets receiving the slow-release this compound device.
    • PK Sampling: Serial blood samples collected over 108 hours.
    • In Vitro Setup: The nanogel device remained in contact with plasma at 37°C for time points between 90 minutes and 7 days.
    • Analytical Method: HPLC-MS/MS to quantify this compound and its inactive metabolite (ACBA).

Comparative Clinical Profile

Beyond pure pharmacokinetics, this compound's profile translates into distinct clinical advantages and considerations compared to common alternatives.

  • Versus Bupivacaine: A systematic review and meta-analysis concluded that spinal this compound, compared to low-dose bupivacaine, leads to a significantly shorter duration of motor and sensory block. This results in a shorter time to ambulation and eligibility for discharge, making it highly suitable for ambulatory surgery. The incidence of transient neurologic symptoms (TNS) was similar between the two [4]. Clinical studies in spine and knee surgery confirm faster ambulation and discharge with this compound [5] [6].
  • Versus Mepivacaine: A retrospective study in same-day discharge total knee arthroplasty found that the this compound group had a significantly lower incidence of urinary retention (2.5% vs. 15.6%) and fewer complaints of postoperative numbness [5].
  • Key Differentiating Properties:
    • Ester Structure: Metabolized rapidly by plasma cholinesterase, leading to a very short half-life [7] [8].
    • Low Lipophilicity & Protein Binding: Contributes to its low potency, short duration of action, and low risk of systemic toxicity [7].

This compound Metabolism Pathway

The following diagram illustrates the rapid hydrolysis of this compound, which is fundamental to its pharmacokinetic profile.

G This compound This compound Butyrylcholinesterase Butyrylcholinesterase This compound->Butyrylcholinesterase  Hydrolysis CABA CABA Butyrylcholinesterase->CABA Metabolite 1 DMAE DMAE Butyrylcholinesterase->DMAE Metabolite 2

This rapid metabolism by butyrylcholinesterase (plasma cholinesterase) is the primary reason for this compound's short in vivo half-life and favorable safety profile, as it minimizes systemic exposure to the active parent compound [7].

Key Takeaways for Research and Development

  • Fast Metabolism is Key: The core of this compound's PK profile is its extremely rapid enzymatic hydrolysis, resulting in a short in vivo half-life (minutes, not seconds as sometimes cited in vitro) and low systemic exposure [1] [7].
  • Ideal for Short Procedures & Ambulatory Care: Its quick onset and predictable, short duration make it an excellent candidate for spinal and epidural anesthesia in short-duration surgeries, facilitating fast-track discharge protocols [8] [5] [4].
  • Promising for Prolonged Analgesia: Research into novel delivery systems, such as hydrogel-based devices, shows potential in leveraging this compound's safety profile for sustained-release applications, extending its utility to postoperative pain management [3].

References

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Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.1135055 Da

Monoisotopic Mass

270.1135055 Da

Heavy Atom Count

18

LogP

2.86
2.86 (LogP)
log Kow= 2.86
2.5

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides and /hydrogen chloride/.

Melting Point

173-174ºC

UNII

5YVB0POT2H

Related CAS

3858-89-7 (hydrochloride)

Drug Indication

Chloroprocaine for intrathecal injection is indicated for the production of subarachnoid block (spinal anesthesia) in adults. It is also indicated for the production of local anesthesia by infiltration, peripheral and central nerve block, and a preservative-free form can also be used for lumbar and caudal epidural blocks. Topical chloroprocaine for ophthalmic use is indicated for ocular surface anesthesia.
Chloroprocaine is an ester class local anesthetic with labeled indications to provide anesthesia through infiltration, peripheral nerve, epidural, and caudal block. Due to its low potential for systemic toxicity, chloroprocaine has been used to identify inadvertent intravascular epidural catheter insertion in pregnant and non-pregnant adults.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anesthetics, Local

Therapeutic Uses

Anesthetics, Local
A LOCAL ANESTHETIC AGENT SIMILAR IN CHEM STRUCTURE & PHARMACOLOGICAL ACTION TO PARENT COMPD, PROCAINE HCL. IT IS MORE RAPID IN ONSET OF ACTION & HAS ANESTHETIC POTENCY AT LEAST TWICE THAT OF PROCAINE. TOXICITY IS LOW & QUALITATIVELY SIMILAR TO PROCAINE. /CHLOROPROCAINE HCL/
...USED TO PRODUCE ANESTHESIA BY TECHNIQUES OF INFILTRATION, FIELD BLOCK, & REGIONAL NERVE BLOCK, INCL CAUDAL & EPIDURAL BLOCK. /CHLOROPROCAINE HCL/
... ACT ON ANY PART OF THE NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/
For more Therapeutic Uses (Complete) data for CHLOROPROCAINE (13 total), please visit the HSDB record page.

Pharmacology

Chloroprocaine is an ester type anesthetic agent indicated for production of local or regional anesthesia, particularly for oral surgery. Chloroprocaine (like cocaine) has the advantage of constricting blood vessels which reduces bleeding, unlike other local anesthetics like lidocaine.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BA - Esters of aminobenzoic acid
N01BA04 - Chloroprocaine

Mechanism of Action

Chloroprocaine acts mainly by binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes. This lowers the nerve membrane permeability to sodium and decreases the rate of rise of the action potential. Therefore, chloroprocaine inhibits signal conduction and leads to a reversible nerve conduction blockade. The progression of anesthesia depends on the diameter, myelination and conduction velocity of nerve fibers, and the order of loss of nerve function is the following: 1) pain, 2) temperature, 3) touch, 4) proprioception, and 5) skeletal muscle tone.
Local anesthetics prevent the generation and the conduction of the nerve impulse. Their primary site of action is the cell membrane. ... Local anesthetics block conduction by decreasing or preventing the large transient increase in the permeability of excitable membranes to Na+ that normally is produced by a slight depolarization of the membrane. ... As the anesthetic action progressively develops in a nerve, the threshold for electrical excitability gradually increases, the rate of rise of the action potential declines, impulse conduction slows, and the safety factor for conduction decreases; these factors decrease the probability of propagation of the action potential, and nerve conduction fails. ... /Local anesthetics/ can block K+ channels. ... blockade of conduction is not accompanied by any large or consistent change in resting membrane potential due to block of K+ channels. /Local anesthetics/
... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN ... CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/
... /TWO POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE ... CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/
... ACID SALT MUST BE NEUTRALIZED IN TISSUE & FREE AMINE LIBERATED BEFORE DRUG CAN PENETRATE TISSUES & PRODUCE ANESTHETIC ACTION. ... FORM OF MOLECULE ACTIVE IN NERVE FIBERS IS CATION. ... CATION ... COMBINES WITH SOME RECEPTOR IN MEMBRANE TO PREVENT GENERATION OF ACTION POTENTIAL. /LOCAL ANESTHETICS/
... /SUGGESTED/ THAT PROCAINE ... DIMINISHES RELEASE OF ACETYLCHOLINE BY MOTOR-NERVE ENDINGS. /PROCAINE/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Impurities

Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative.

Other CAS

133-16-4

Absorption Distribution and Excretion

Thanks to its low risk for systemic toxicity, chloroprocaine has a rapid onset of action that usually ranges between 6 to 12 minutes. The duration of chloroprocaine-induced anesthesia may be up to 60 minutes. The absorption rate of local anesthetics depends on the total dose and concentration of chloroprocaine, as well as the route of administration, the vascularity of the administration site, and the presence or absence of epinephrine in the anesthetic injection. The presence of epinephrine reduces the rate of absorption and plasma concentration of local anesthetics. The systemic exposure to chloroprocaine following its topical ocular administration has not been evaluated.
Like most local anesthetics and their metabolites, chloroprocaine is mainly excreted by the kidneys. The urinary excretion of chloroprocaine may be affected by urinary perfusion and factors that have an effect on urinary pH.
PROCAINE IS READILY ABSORBED FOLLOWING PARENTERAL ADMIN ... DOES NOT LONG REMAIN @ SITE OF INJECTION. ... FOLLOWING ABSORPTION, PROCAINE IS RAPIDLY HYDROLYZED ... /PROCAINE/
... Binding of the anesthetic to proteins in the serum and to tissues reduces the concentration of free drug in the systemic circulation and, consequently, reduces toxicity. ... /Ester local anesthetics/ are hydrolyzed and inactivated primarily by a plasma esterase, probably plasma cholinesterase. The liver also participates in hydrolysis of local anesthetics. /Local anesthetics/
THE SYSTEMIC TOXICITY OF CHLOROPROCAINE IS LESS THAN THAT OF ALL OTHER LOCAL ANESTHETICS BECAUSE OF ITS RAPID HYDROLYSIS BY PLASMA CHOLINESTERASE ... WHICH SHORTENS THE PLASMA HALF-LIFE.
... ENZYMATIC HYDROLYSIS OF PROCAINE /GIVES/ ... PARA-AMINOBENZOIC ACID & DIETHYLAMINOETHANOL. FORMER IS EXCRETED IN URINE TO EXTENT OF ABOUT 80%, EITHER UNCHANGED OR IN CONJUGATED FORM. ONLY 30% OF DIETHYLAMINOETHANOL CAN BE RECOVERED IN URINE; REMAINDER UNDERGOES METABOLIC DEGRADATION ... /PROCAINE/
For more Absorption, Distribution and Excretion (Complete) data for CHLOROPROCAINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

In plasma, chloroprocaine is quickly metabolized by pseudocholinesterases, a group of enzymes that perform the hydrolysis of the ester linkage. In ocular tissues, chloroprocaine is metabolized by nonspecific esterases. The hydrolysis of chloroprocaine leads to the production of ß-diethylaminoethanol and 2-chloro-4-aminobenzoic acid, which inhibits the action of the sulfonamides.
2-DIETHYLAMINOETHYL 4-AMINO-2-CHLOROBENZOATE YIELDS 4-AMINO-2-CHLOROBENZOIC ACID IN GUINEA PIGS. LIVETT, BH & RM LEE, BIOCHEM PHARMAC 17, 385 (1968). /FROM TABLE/
HYDROLYZED /CHIEFLY/ BY PLASMA PSEUDOCHOLINESTERASES /& ALSO BY ESTERASES IN LIVER/ AS DIETHYLAMINOETHANOL & 2-CHLORO-4-AMINOBENZOIC ACID /HUMAN, PARENTERAL. ANIMAL STUDIES SUGGEST THAT SOME LOCAL ANESTHETICS MAY UNDERGO BILIARY RECYCLING/ /CHLOROPROCAINE HCL/
Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Route of Elimination: Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Urinary excretion is affected by urinary perfusion and factors affecting urinary pH. Half Life: 21 +/- 2 seconds

Wikipedia

Chloroprocaine

Drug Warnings

A FEW CASES OF THROMBOPHLEBITIS HAVE BEEN REPORTED FOLLOWING IV REGIONAL ANESTHESIA. THIS REACTION MAY HAVE BEEN DUE TO ACIDITY OF SOLN. /CHLOROPROCAINE HCL/
... NOT EFFECTIVE TOPICALLY & HAS NOT BEEN STUDIED SUFFICIENTLY TO BE USED FOR SPINAL ANESTHETIC. /CHLOROPROCAINE HCL/
IN PRESENCE OF HEMORRHAGE, SYMPATHETIC BLOCK PRODUCED BY EPIDURAL ANESTHESIA BECOMES EXTREMELY SIGNIFICANT & MAY RESULT IN RAPID & DELETERIOUS CIRCULATORY CHANGES. /LOCAL ANESTHETICS/
ANIMALS WITH EXPTL PRODUCED HEPATIC DAMAGE ARE MUCH MORE SUSCEPTIBLE TO TOXIC ACTIONS OF LOCAL ANESTHETICS, SO THAT EXTENSIVE USE OF LOCAL ANESTHETIC IN PT WITH SEVERE HEPATIC DAMAGE SHOULD PERHAPS BE AVOIDED. /LOCAL ANESTHETICS/
For more Drug Warnings (Complete) data for CHLOROPROCAINE (19 total), please visit the HSDB record page.

Biological Half Life

In adults, the average _in vitro_ plasma half-life of chloroprocaine is 21 seconds for males and 25 seconds for females. In neonates, the average _in vitro_ plasma half-life is 43 seconds. Following intrapartum epidural anesthesia, the apparent _in vivo_ half-life of chloroprocaine detected in maternal plasma was 3.1 minutes (range from 1.5 to 6.4 minutes).
... Plasma half-life /is/ approximately 25 seconds.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

2-CHLORO-4-NITROBENZOIC ACID IS REACTED WITH THIONYL CHLORIDE & RESULTING ACID CHLORIDE CONDENSED WITH 2-(DIETHYLAMINO)ETHANOL. REDN OF NITRO ESTER WITH IRON & ACIDULATED WATER YIELDS CHLOROPROCAINE BASE...CONVERTED INTO THE HYDROCHLORIDE BY DISSOLVING IN SUITABLE SOLVENT & INTRODUCING HCL.
...synthesized by esterification of 4-amino-2-chlorobenzoic acid with 2-diethylaminoethanol and subsequent transformation to the hydrochloride form. /Hydrochloride/

General Manufacturing Information

Chloroprocaine, an ester local anesthetic introduced in 1952, is a chlorinated derivative of procaine.

Clinical Laboratory Methods

FLAME IONIATION GLC MEASUREMENT OF CHLOROPROCAINE IN PLASMA.
GLC PROCEDURE CAPABLE OF DETECTING 10 NG INTACT CHLOROPROCAINE/ML OF BLOOD.

Interactions

NERVE BLOCKS LAST AN AVG OF 1 HR. THE ADDITION OF EPINEPHRINE 1:200,000 PROLONGS THE DURATION TO AS MUCH AS 1.5 HR. /HYDROCHLORIDE/
EFFECTS OF PROCAINE & PHYSOSTIGMINE ARE ANTAGONISTIC, & THOSE OF PROCAINE & CURARE ADDITIVE. /PROCAINE/
... /Procaine/ is hydrolyzed in vivo to produce paraaminobenzoic acid, which inhibits the action of sulfonamides. /Procaine/
BUPIVACAINE & OTHER AMIDE LOCAL ANESTHETICS INHIBIT HYDROLYSIS OF CHLOROPROCAINE BY HUMAN SERUM.
For more Interactions (Complete) data for CHLOROPROCAINE (19 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR /HYDROCHLORIDE/
AQ SOLN ... TURN YELLOW ON STANDING /HCL/

Dates

Last modified: 08-15-2023

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